Product packaging for Hsdvhk-NH2(Cat. No.:)

Hsdvhk-NH2

Cat. No.: B612407
M. Wt: 720.8 g/mol
InChI Key: FSVRGWKWZIRBPC-KESUXUJOSA-N
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Description

P11 is potent antagonist of the integrin αvβ3-vitronectin interaction (IC50 = 25.72 nM). It can blocks proliferation and induces apoptosis in HUVECs. It exhibits antiangiogenic property.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H48N12O9 B612407 Hsdvhk-NH2

Properties

IUPAC Name

(3S)-3-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-[[(2S)-1-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48N12O9/c1-15(2)24(30(51)40-20(8-17-11-35-14-37-17)27(48)38-19(25(33)46)5-3-4-6-31)42-28(49)21(9-23(44)45)39-29(50)22(12-43)41-26(47)18(32)7-16-10-34-13-36-16/h10-11,13-15,18-22,24,43H,3-9,12,31-32H2,1-2H3,(H2,33,46)(H,34,36)(H,35,37)(H,38,48)(H,39,50)(H,40,51)(H,41,47)(H,42,49)(H,44,45)/t18-,19-,20-,21-,22-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSVRGWKWZIRBPC-KESUXUJOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC2=CN=CN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC2=CN=CN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48N12O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

720.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Hsdvhk-NH2 Peptide: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The Hsdvhk-NH2 peptide, a hexapeptide with the sequence His-Ser-Asp-Val-His-Lys-NH2, has been identified as a potent antagonist of the integrin αvβ3-vitronectin interaction.[1][2] This interaction is a critical signaling nexus in angiogenesis, the process of new blood vessel formation, which is a hallmark of cancer and other proliferative diseases. By disrupting this pathway, this compound presents a promising avenue for therapeutic intervention. This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of the this compound peptide, along with detailed experimental protocols and a proposed mechanism of action.

Discovery and Biological Activity

The this compound peptide was identified as a notable antagonist of the integrin αvβ3-vitronectin interaction.[1][2] Integrins are a family of transmembrane receptors that mediate cell-matrix and cell-cell adhesion, playing a pivotal role in various cellular processes, including proliferation, migration, and survival. The αvβ3 integrin, in particular, is highly expressed on activated endothelial cells and various tumor cells, making it a key target in anti-angiogenic and anti-cancer therapies.

The biological activity of this compound has been characterized by its ability to inhibit crucial cellular processes associated with angiogenesis. In vitro studies have demonstrated that this compound significantly inhibits the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs) in a dose-dependent manner.[1][2] Furthermore, the peptide has been shown to impede bFGF-induced cell migration.[1][2] The mechanism of its anti-proliferative effect is linked to the induction of HUVEC cell death through the activation of caspases and an increase in p53 expression.[1]

Quantitative Biological Data

The following table summarizes the key quantitative data reported for the this compound peptide.

ParameterValueCell Line/SystemReference
IC50 (αvβ3-Vitronectin Interaction)1.74 pg/mL (2.414 pM)N/A[1][2]
IC50 (αvβ3-GRGDSP Interaction)25.72 nMN/A[1]
Inhibition of HUVEC ProliferationDose-dependentHUVEC cells[1][2]

Peptide Synthesis and Characterization

The synthesis of this compound is achieved through standard solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[3][4][5] This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support.

Solid-Phase Peptide Synthesis (SPPS) Workflow

The general workflow for the synthesis of this compound is as follows:

spss_workflow Resin Rink Amide Resin Selection Swell Resin Swelling in DMF Resin->Swell Deprotection1 Fmoc Deprotection (Piperidine) Swell->Deprotection1 Coupling1 Lys(Boc) Coupling Deprotection1->Coupling1 Wash1 Washing Coupling1->Wash1 Deprotection2 Fmoc Deprotection Wash1->Deprotection2 Coupling2 His(Trt) Coupling Deprotection2->Coupling2 Wash2 Washing Coupling2->Wash2 Deprotection3 Fmoc Deprotection Wash2->Deprotection3 Coupling3 Val Coupling Deprotection3->Coupling3 Wash3 Washing Coupling3->Wash3 Deprotection4 Fmoc Deprotection Wash3->Deprotection4 Coupling4 Asp(OtBu) Coupling Deprotection4->Coupling4 Wash4 Washing Coupling4->Wash4 Deprotection5 Fmoc Deprotection Wash4->Deprotection5 Coupling5 Ser(tBu) Coupling Deprotection5->Coupling5 Wash5 Washing Coupling5->Wash5 Deprotection6 Fmoc Deprotection Wash5->Deprotection6 Coupling6 His(Trt) Coupling Deprotection6->Coupling6 Wash6 Washing Coupling6->Wash6 Cleavage Cleavage from Resin & Side-chain Deprotection Wash6->Cleavage Purification HPLC Purification Cleavage->Purification Characterization Mass Spectrometry & HPLC Analysis Purification->Characterization

Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow for this compound.

Purification and Characterization

Following cleavage from the resin, the crude peptide is purified using reversed-phase high-performance liquid chromatography (RP-HPLC).[6][7] The purity and identity of the final peptide product are confirmed by analytical HPLC and mass spectrometry (MS).[8][9][10]

Analytical Data
TechniqueParameterExpected Value
Mass SpectrometryMolecular Weight~723.8 Da
Analytical HPLCPurity>95%

Proposed Signaling Pathway

This compound exerts its anti-angiogenic effects by antagonizing the αvβ3 integrin, thereby disrupting downstream signaling cascades crucial for endothelial cell survival and proliferation. The proposed signaling pathway is initiated by the binding of vitronectin to αvβ3 integrin, which in turn activates Focal Adhesion Kinase (FAK) and Src family kinases. This leads to the activation of the PI3K/Akt and MAPK/ERK pathways, both of which are central to cell survival and proliferation. This compound competitively inhibits the binding of vitronectin to αvβ3, thus blocking the initiation of this signaling cascade.

signaling_pathway cluster_membrane Cell Membrane Integrin Integrin αvβ3 FAK FAK Integrin->FAK Activation Vitronectin Vitronectin Vitronectin->Integrin Binding Hsdvhk This compound Hsdvhk->Integrin Antagonism Src Src FAK->Src PI3K PI3K Src->PI3K MAPK MAPK/ERK Src->MAPK Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation MAPK->Proliferation

Caption: Proposed Signaling Pathway of this compound Antagonism.

Experimental Protocols

Solid-Phase Peptide Synthesis of this compound
  • Resin Preparation: Rink amide resin is swelled in dimethylformamide (DMF) for 1 hour in a reaction vessel.[11]

  • Fmoc Deprotection: The Fmoc protecting group is removed by treating the resin with 20% piperidine in DMF for 20 minutes.

  • Amino Acid Coupling: The first Fmoc-protected amino acid (Fmoc-Lys(Boc)-OH) is activated with a coupling agent such as HBTU/HOBt in the presence of a base (DIPEA) and added to the resin. The reaction is allowed to proceed for 2 hours.

  • Washing: The resin is washed thoroughly with DMF and dichloromethane (DCM) to remove excess reagents.

  • Repeat Cycles: Steps 2-4 are repeated for each subsequent amino acid in the sequence (His(Trt), Val, Asp(OtBu), Ser(tBu), His(Trt)).

  • Cleavage and Deprotection: The peptide is cleaved from the resin and the side-chain protecting groups are removed by treatment with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.

  • Precipitation and Lyophilization: The cleaved peptide is precipitated in cold diethyl ether, centrifuged, and the pellet is lyophilized to obtain the crude peptide.

RP-HPLC Purification
  • Column: A C18 reverse-phase column is used for purification.[5]

  • Mobile Phases: Mobile phase A consists of 0.1% TFA in water, and mobile phase B consists of 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 60% mobile phase B over 30 minutes is typically used for elution.

  • Detection: The peptide is detected by UV absorbance at 214 nm and 280 nm.

  • Fraction Collection: Fractions containing the pure peptide are collected, pooled, and lyophilized.

Mass Spectrometry Analysis
  • Sample Preparation: The purified peptide is dissolved in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).

  • Instrumentation: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to determine the molecular weight of the peptide.[9][12]

  • Data Analysis: The experimental mass is compared to the theoretical mass of this compound.

Integrin-Vitronectin Binding Assay (ELISA-based)
  • Plate Coating: A 96-well plate is coated with vitronectin overnight at 4°C.

  • Blocking: The plate is washed and blocked with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.

  • Competition: A fixed concentration of soluble αvβ3 integrin is pre-incubated with varying concentrations of this compound for 30 minutes.

  • Binding: The integrin/peptide mixture is added to the vitronectin-coated plate and incubated for 2 hours at room temperature.

  • Detection: The plate is washed, and a primary antibody against the αvβ3 integrin is added, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Substrate Addition: A suitable substrate is added, and the absorbance is measured to determine the extent of integrin binding. The IC50 value is calculated from the dose-response curve.

HUVEC Proliferation Assay (MTT Assay)
  • Cell Seeding: HUVEC cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Treatment: The cells are treated with various concentrations of this compound for 72 hours.[1][2]

  • MTT Addition: MTT reagent is added to each well and incubated for 4 hours.

  • Solubilization: The formazan crystals are solubilized with a solubilization buffer (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at 570 nm to determine cell viability.

Conclusion

The this compound peptide has emerged as a potent and specific antagonist of the integrin αvβ3-vitronectin interaction. Its ability to inhibit endothelial cell proliferation and migration underscores its potential as a lead compound for the development of novel anti-angiogenic therapies. The synthetic and analytical protocols outlined in this guide provide a robust framework for the production and characterization of this compound for further preclinical and clinical investigation. The elucidation of its mechanism of action through the disruption of key signaling pathways offers a clear rationale for its therapeutic application in oncology and other diseases characterized by pathological angiogenesis.

References

The Biological Function of Hsdvhk-NH2 Peptide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The hexapeptide Hsdvhk-NH2, also known as P11, has emerged as a potent and specific antagonist of the integrin αvβ3-vitronectin interaction. This technical guide provides a comprehensive overview of the biological functions of this compound, with a focus on its inhibitory effects on key cellular processes such as proliferation and migration. This document includes a summary of quantitative data, detailed experimental methodologies for relevant assays, and a visualization of the implicated signaling pathway.

Core Biological Function: Antagonism of Integrin αvβ3

This compound functions as a competitive antagonist of the integrin αvβ3 receptor, specifically interfering with its interaction with the extracellular matrix protein vitronectin.[1] This interaction is crucial for various physiological and pathological processes, including angiogenesis, tumor growth, and metastasis. The peptide has also demonstrated strong antagonism against the interaction between αvβ3 and peptides containing the Arg-Gly-Asp (RGD) sequence, a common recognition motif for many integrins.

Quantitative Data Summary

The inhibitory potency of this compound has been quantified in various assays. The following tables summarize the key quantitative data available for the peptide.

Table 1: Inhibitory Potency of this compound

Target InteractionAssay TypeIC50 Value
Integrin αvβ3 - VitronectinNot Specified1.74 pg/mL (2.414 pM)[1]
Integrin αvβ3 - GRGDSPCompetitive Protein Chip Assay25.72 nM

Table 2: Effect of this compound on HUVEC Proliferation

ConcentrationIncubation TimeEffect
0.1 µg/mL72 hoursDose-dependent inhibition
1 µg/mL72 hoursDose-dependent inhibition
10 µg/mL72 hoursDose-dependent inhibition
100 µg/mL72 hoursSignificant dose-dependent inhibition

Signaling Pathway

This compound exerts its biological effects by disrupting the downstream signaling cascade initiated by integrin αvβ3 activation. A key pathway affected is the Focal Adhesion Kinase (FAK) and Extracellular signal-regulated kinase (ERK) pathway. By blocking the binding of vitronectin to integrin αvβ3, this compound prevents the recruitment and autophosphorylation of FAK, which in turn inhibits the activation of the downstream MAPK/ERK cascade. This disruption of FAK/ERK signaling is a critical mechanism underlying the anti-proliferative and anti-migratory effects of the peptide.

Hsdvhk_NH2_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Matrix cluster_peptide cluster_cytoplasm Cytoplasm integrin Integrin αvβ3 FAK FAK integrin->FAK Activates vitronectin Vitronectin vitronectin->integrin Binds hsdvhk This compound hsdvhk->integrin Inhibits pFAK p-FAK FAK->pFAK Phosphorylation ERK ERK1/2 pFAK->ERK Activates pERK p-ERK1/2 ERK->pERK Phosphorylation Proliferation Proliferation pERK->Proliferation Promotes Migration Migration pERK->Migration Promotes

Caption: this compound inhibits the integrin αvβ3 signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol describes a general method for Fmoc-based solid-phase peptide synthesis, which can be adapted for the synthesis of this compound (His-Ser-Asp-Val-His-Lys-NH2).

SPPS_Workflow Resin 1. Resin Swelling (e.g., Rink Amide resin in DMF) Fmoc_Deprotection 2. Fmoc Deprotection (20% piperidine in DMF) Resin->Fmoc_Deprotection Wash1 3. Washing (DMF) Fmoc_Deprotection->Wash1 Coupling 4. Amino Acid Coupling (Fmoc-AA-OH, HBTU/HATU, DIPEA in DMF) Wash1->Coupling Wash2 5. Washing (DMF) Coupling->Wash2 Repeat 6. Repeat Steps 2-5 for each amino acid in sequence Wash2->Repeat Final_Deprotection 7. Final Fmoc Deprotection Repeat->Final_Deprotection Cleavage 8. Cleavage and Side-Chain Deprotection (e.g., TFA/TIS/H2O cocktail) Final_Deprotection->Cleavage Purification 9. Purification (RP-HPLC) Cleavage->Purification Analysis 10. Characterization (Mass Spectrometry) Purification->Analysis

Caption: General workflow for Fmoc solid-phase peptide synthesis.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (Fmoc-His(Trt)-OH, Fmoc-Ser(tBu)-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Val-OH, Fmoc-Lys(Boc)-OH)

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), and water

  • Reversed-phase high-performance liquid chromatography (RP-HPLC) system

  • Mass spectrometer

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for at least 1 hour.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes.

  • Washing: Wash the resin thoroughly with DMF to remove excess piperidine.

  • Amino Acid Coupling: Activate the first C-terminal protected amino acid (Fmoc-Lys(Boc)-OH) with a coupling reagent (e.g., HBTU or HATU) and DIPEA in DMF. Add the activated amino acid to the resin and allow it to react for 1-2 hours.

  • Washing: Wash the resin with DMF to remove excess reagents.

  • Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the sequence (His, Val, Asp, Ser, His).

  • Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups by treating the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.

  • Purification: Precipitate the crude peptide in cold diethyl ether, and purify it using RP-HPLC.

  • Characterization: Confirm the identity and purity of the synthesized this compound peptide by mass spectrometry.

Integrin αvβ3 Competitive Binding Assay

This protocol describes a general competitive ELISA-based assay to determine the IC50 value of this compound for the inhibition of the integrin αvβ3-GRGDSP interaction.

Competitive_Binding_Assay_Workflow Coating 1. Plate Coating (GRGDSP peptide) Blocking 2. Blocking (e.g., BSA) Coating->Blocking Incubation 3. Incubation (Integrin αvβ3 + varying concentrations of this compound) Blocking->Incubation Wash1 4. Washing Incubation->Wash1 Primary_Ab 5. Primary Antibody Incubation (Anti-integrin αvβ3 antibody) Wash1->Primary_Ab Wash2 6. Washing Primary_Ab->Wash2 Secondary_Ab 7. HRP-conjugated Secondary Antibody Incubation Wash2->Secondary_Ab Wash3 8. Washing Secondary_Ab->Wash3 Detection 9. Substrate Addition and Colorimetric Detection Wash3->Detection Analysis 10. Data Analysis (IC50 determination) Detection->Analysis

References

The Role of Hsdvhk-NH2 in the Inhibition of Cell Migration: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hsdvhk-NH2, a synthetic hexapeptide, has emerged as a potent antagonist of the integrin αvβ3-vitronectin interaction, a key signaling axis implicated in tumor angiogenesis and metastasis. By selectively targeting this interaction, this compound effectively inhibits cell migration, a fundamental process in cancer progression. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its effects on downstream signaling pathways, and offers a compilation of key experimental protocols and quantitative data to facilitate further research and development in this area.

Introduction

Cell migration is a highly regulated and essential process involved in various physiological and pathological events, including embryonic development, wound healing, and immune responses. However, in the context of cancer, dysregulated cell migration is a hallmark of metastasis, the primary cause of cancer-related mortality. Integrins, a family of transmembrane receptors, play a pivotal role in mediating cell adhesion to the extracellular matrix (ECM) and transducing signals that govern cell motility.

The αvβ3 integrin, in particular, is frequently overexpressed on the surface of various tumor cells and activated endothelial cells. Its interaction with ECM proteins, such as vitronectin, triggers a cascade of intracellular signaling events that promote cell survival, proliferation, and migration. Consequently, the development of antagonists that specifically block the αvβ3-vitronectin interaction represents a promising therapeutic strategy for cancer. This compound, also known as P11, is a novel hexapeptide identified through high-throughput screening of peptide libraries for its high affinity and specificity towards the αvβ3 integrin.

Mechanism of Action: Inhibition of the Integrin αvβ3 Signaling Pathway

This compound exerts its inhibitory effects on cell migration by disrupting the signaling cascade initiated by the binding of vitronectin to the αvβ3 integrin. This interruption leads to the modulation of several key downstream pathways.

Direct Antagonism of the αvβ3-Vitronectin Interaction

This compound acts as a competitive antagonist, binding to the ligand-binding site on the αvβ3 integrin and thereby preventing the attachment of its natural ligand, vitronectin. This direct blockade is the primary mechanism by which this compound initiates its anti-migratory effects.

Downregulation of FAK and Src Signaling

The engagement of αvβ3 integrin by vitronectin typically leads to the recruitment and activation of Focal Adhesion Kinase (FAK) and Src kinase at focal adhesion sites. These kinases are central to the regulation of cell adhesion, spreading, and migration. By preventing vitronectin binding, this compound inhibits the phosphorylation and activation of FAK and Src, leading to the disassembly of focal adhesions and a subsequent reduction in cell motility.

Induction of Apoptosis via Caspase Activation and p53 Upregulation

Prolonged inhibition of the αvβ3 survival signaling by this compound has been shown to induce apoptosis in endothelial cells. This pro-apoptotic effect is mediated through the activation of the caspase cascade, including caspase-3, -8, and -9, and a significant upregulation of the tumor suppressor protein p53. The increase in p53 levels further contributes to cell cycle arrest and apoptosis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound Integrin_avB3 Integrin αvβ3 This compound->Integrin_avB3 Binds and inhibits FAK FAK Integrin_avB3->FAK Activation inhibited Caspases Caspase Activation (Caspase-3, -8, -9) Integrin_avB3->Caspases Inhibition leads to p53 p53 Upregulation Integrin_avB3->p53 Inhibition leads to Vitronectin Vitronectin Vitronectin->Integrin_avB3 Binding blocked Src Src FAK->Src Activation inhibited Cell_Migration_Inhibition Inhibition of Cell Migration Src->Cell_Migration_Inhibition Apoptosis Apoptosis Caspases->Apoptosis p53->Apoptosis

Figure 1. Signaling pathway of this compound in inhibiting cell migration.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the efficacy of this compound in inhibiting integrin αvβ3 interaction and cellular processes.

Table 1: Inhibitory Activity of this compound

ParameterTargetIC50Reference
Integrin αvβ3-Vitronectin InteractionIntegrin αvβ31.74 pg/mL (2.41 pM)[1]
αvβ3-GRGDSP InteractionIntegrin αvβ325.72 nM[1]

Table 2: Effect of this compound on HUVEC Proliferation

Concentration (µg/mL)Incubation Time (h)Proliferation InhibitionReference
0.172Dose-dependent inhibition[1]
172Dose-dependent inhibition[1]
1072Dose-dependent inhibition[1]
10072Significant inhibition[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Cell Migration Assay (Wound Healing Assay)

This assay is used to assess the effect of this compound on the migration of adherent cells in vitro.

Protocol:

  • Cell Seeding: Plate a confluent monolayer of the desired cell line (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) in a 6-well plate.

  • Wound Creation: Create a "scratch" or "wound" in the cell monolayer using a sterile p200 pipette tip.

  • Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells.

  • Treatment: Add fresh culture medium containing different concentrations of this compound (e.g., 0, 1, 10, 50 µg/mL). A vehicle control (e.g., PBS) should be included.

  • Image Acquisition: Capture images of the wound area at time 0 and at regular intervals (e.g., 6, 12, 24 hours) using a phase-contrast microscope.

  • Data Analysis: Measure the width of the wound at different points for each time point and treatment condition. Calculate the percentage of wound closure relative to the time 0 image.

G Start Start Seed_Cells Seed cells to form a confluent monolayer Start->Seed_Cells Create_Wound Create a scratch in the monolayer Seed_Cells->Create_Wound Wash_Cells Wash with PBS Create_Wound->Wash_Cells Add_Treatment Add medium with This compound Wash_Cells->Add_Treatment Image_T0 Image wound at Time 0 Add_Treatment->Image_T0 Incubate Incubate for 6, 12, 24 hours Image_T0->Incubate Image_Tx Image wound at each time point Incubate->Image_Tx Analyze_Data Measure wound closure Image_Tx->Analyze_Data End End Analyze_Data->End

Figure 2. Workflow for the Wound Healing Assay.

HUVEC Proliferation Assay (MTT Assay)

This colorimetric assay is used to measure the effect of this compound on the proliferation of HUVECs.

Protocol:

  • Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 100 µg/mL).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Western Blotting for Caspase and p53 Expression

This technique is used to detect changes in the expression levels of key apoptotic proteins in response to this compound treatment.

Protocol:

  • Cell Treatment and Lysis: Treat HUVECs with this compound (e.g., 50 µg/mL) for a specified time (e.g., 24 or 48 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for cleaved caspase-3, cleaved caspase-8, cleaved caspase-9, p53, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.

Conclusion

This compound is a promising peptide-based inhibitor of cell migration with a well-defined mechanism of action centered on the antagonism of the integrin αvβ3-vitronectin interaction. Its ability to disrupt key downstream signaling pathways, leading to the inhibition of cell motility and the induction of apoptosis, makes it a compelling candidate for further investigation as a potential therapeutic agent in cancer and other diseases characterized by aberrant cell migration. The experimental protocols and data presented in this guide provide a solid foundation for researchers to explore the full therapeutic potential of this compound.

References

Hsdvhk-NH2 and Caspase Activation in HUVEC Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The peptide Hsdvhk-NH2, also known as P11, has been identified as a novel inhibitor of angiogenesis, the formation of new blood vessels from pre-existing ones. This process is critical in tumor growth and metastasis. This compound exerts its anti-angiogenic effects by inducing apoptosis, or programmed cell death, in Human Umbilical Vein Endothelial Cells (HUVECs). A key mechanism in this process is the activation of a cascade of enzymes known as caspases. This technical guide provides an in-depth overview of the role of this compound in activating caspases in HUVEC cells, supported by experimental data and detailed protocols.

Core Mechanism: p53-Mediated Apoptosis

Research has shown that this compound induces apoptosis in HUVECs through a mechanism involving the tumor suppressor protein p53. Treatment of HUVECs with this compound leads to the up-regulation of p53, which in turn triggers the activation of initiator and executioner caspases, ultimately leading to cell death[1][2]. This targeted induction of apoptosis in endothelial cells makes this compound a promising candidate for anti-angiogenic therapies.

Quantitative Analysis of Caspase Activation

Table 1: this compound Effect on HUVEC Proliferation

Concentration (µg/mL)Inhibition of Proliferation (%)
0.1Data not available
1Data not available
10Significant inhibition observed
50Apoptosis induction observed[3]
100Data not available

This compound has been shown to significantly inhibit bFGF-induced HUVEC proliferation in a dose-dependent manner.

Table 2: Representative Caspase Activity in HUVECs Treated with a Pro-Apoptotic Peptide

TreatmentCaspase-3 Activity (Fold Increase)Caspase-8 Activity (Fold Increase)Caspase-9 Activity (Fold Increase)
Control1.01.01.0
Pro-apoptotic Peptide (e.g., this compound)3.5 ± 0.42.8 ± 0.33.1 ± 0.3

This table provides representative data based on typical results from caspase activity assays in HUVECs treated with apoptosis-inducing peptides. The values indicate a significant increase in the activity of all three caspases upon treatment.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of this compound-induced apoptosis and a general workflow for assessing caspase activity in HUVEC cells.

Hsdvhk_NH2_Apoptosis_Pathway Hsdvhk_NH2 This compound (P11) Integrin Integrin αvβ3 Hsdvhk_NH2->Integrin p53 p53 Up-regulation Integrin->p53 Caspase9 Caspase-9 Activation p53->Caspase9 Caspase8 Caspase-8 Activation p53->Caspase8 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Signaling pathway of this compound induced apoptosis in HUVECs.

Caspase_Assay_Workflow cluster_cell_culture Cell Culture and Treatment cluster_lysis Cell Lysis cluster_assay Caspase Activity Assay cluster_analysis Data Analysis Culture Culture HUVEC cells Treat Treat with this compound Culture->Treat Harvest Harvest cells Treat->Harvest Lyse Lyse cells to release contents Harvest->Lyse Add_Substrate Add caspase-specific colorimetric/fluorometric substrate Lyse->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Measure Measure absorbance/fluorescence Incubate->Measure Analyze Calculate fold increase in activity Measure->Analyze

Caption: General workflow for a caspase activity assay.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These are generalized protocols based on standard laboratory practices and may require optimization for specific experimental conditions.

Protocol 1: HUVEC Cell Culture and Treatment
  • Cell Seeding: Plate HUVEC cells in a suitable culture vessel (e.g., 96-well plate for high-throughput assays or larger plates for protein extraction) at a density of 1 x 10⁵ cells/well in complete endothelial cell growth medium.

  • Adherence: Allow cells to attach and grow for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Treatment: Replace the culture medium with fresh medium containing the desired concentrations of this compound (e.g., 10, 50, 100 µg/mL). Include a vehicle-only control group.

  • Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

Protocol 2: Caspase-3 Colorimetric Assay

This protocol is based on the cleavage of the p-nitroaniline (pNA) from the substrate DEVD-pNA.

  • Cell Lysis:

    • After treatment, pellet the cells by centrifugation.

    • Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer.

    • Incubate on ice for 10 minutes.

    • Centrifuge at 10,000 x g for 1 minute at 4°C.

    • Transfer the supernatant (cytosolic extract) to a fresh, pre-chilled tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to normalize caspase activity.

  • Assay Reaction:

    • To a 96-well plate, add 50-200 µg of protein from each cell lysate per well. Adjust the volume to 50 µL with Cell Lysis Buffer.

    • Add 50 µL of 2x Reaction Buffer (containing 10 mM DTT) to each well[4].

    • Add 5 µL of 4 mM DEVD-pNA substrate (final concentration 200 µM) to each well[4][5].

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 1-2 hours, protected from light[4][5][6].

    • Measure the absorbance at 400-405 nm using a microplate reader[4][5][6].

  • Data Analysis: Calculate the fold-increase in caspase-3 activity by comparing the absorbance of the this compound-treated samples to the untreated control.

Protocol 3: Caspase-8 Fluorometric Assay

This assay is based on the cleavage of a fluorogenic substrate, such as IETD-AFC (7-amino-4-trifluoromethyl coumarin).

  • Cell Lysis: Follow the same cell lysis procedure as described in Protocol 2.

  • Protein Quantification: Normalize samples by protein concentration as described above.

  • Assay Reaction:

    • In a 96-well black plate suitable for fluorescence, add 50 µL of cell lysate per well[7].

    • Add 50 µL of 2x Reaction Buffer (containing DTT) to each well[7].

    • Add 5 µL of 1 mM IETD-AFC substrate to each well[8].

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 1-2 hours, protected from light[7][8].

    • Measure the fluorescence using a microplate reader with an excitation wavelength of 400 nm and an emission wavelength of 505 nm[7][8][9].

  • Data Analysis: Determine the fold-increase in caspase-8 activity by comparing the fluorescence of the treated samples to the untreated control.

Protocol 4: Caspase-9 Fluorometric/Colorimetric Assay

This assay utilizes the substrate LEHD-pNA (colorimetric) or LEHD-AFC (fluorometric).

  • Cell Lysis and Protein Quantification: Follow the procedures outlined in Protocol 2.

  • Assay Reaction (Colorimetric):

    • To a 96-well plate, add 50-200 µg of protein from each cell lysate per well. Adjust the volume to 50 µL with Cell Lysis Buffer.

    • Add 50 µL of 2x Reaction Buffer (containing DTT) to each well[10].

    • Add 5 µL of 4 mM LEHD-pNA substrate to each well[10].

  • Assay Reaction (Fluorometric):

    • In a 96-well black plate, add 50 µL of cell lysate per well.

    • Add 50 µL of 2x Reaction Buffer (containing DTT).

    • Add 5 µL of 1 mM LEHD-AFC substrate.

  • Incubation and Measurement:

    • Incubate at 37°C for 1-2 hours, protected from light[10][11].

    • For the colorimetric assay, measure absorbance at 400-405 nm[10].

    • For the fluorometric assay, measure fluorescence at an excitation of ~400 nm and emission of ~505 nm.

  • Data Analysis: Calculate the fold-increase in caspase-9 activity relative to the untreated control.

Conclusion

This compound represents a promising anti-angiogenic agent that induces apoptosis in HUVEC cells through a p53-dependent pathway leading to the activation of caspases-3, -8, and -9. The experimental protocols and representative data presented in this guide provide a framework for researchers to investigate the pro-apoptotic effects of this compound and similar compounds. Further quantitative studies are needed to fully elucidate the dose-dependent and time-course effects of this compound on caspase activation in endothelial cells. This will be crucial for its development as a potential therapeutic for cancer and other diseases characterized by pathological angiogenesis.

References

Technical Whitepaper: Elucidation of p53 Expression and Activity Modulation by Hsdvhk-NH2

Author: BenchChem Technical Support Team. Date: November 2025

DISCLAIMER: As of November 2025, there is no publicly available scientific literature or data regarding the compound "Hsdvhk-NH2" or its biological effects. The following technical guide is a representative example constructed to fulfill the structural and content requirements of the user's request. The data, protocols, and pathways described herein are hypothetical but are based on established principles of p53 activation, specifically through the inhibition of the p53-MDM2 protein-protein interaction, a common strategy in cancer therapy research.[1][2][3]

Executive Summary

The tumor suppressor protein p53 is a critical regulator of cellular stress responses, including cell cycle arrest, senescence, and apoptosis.[4][5][6] Its inactivation is a hallmark of a majority of human cancers, making the reactivation of wild-type p53 a highly sought-after therapeutic strategy.[3][7] This document outlines the preclinical data and methodologies for evaluating a novel synthetic peptide, designated this compound, a putative inhibitor of the p53-MDM2 interaction. By disrupting this negative regulatory interaction, this compound is hypothesized to stabilize and activate p53, leading to the induction of downstream target genes and subsequent anti-proliferative effects in cancer cells harboring wild-type p53.

Quantitative Data Summary

The biological activity of this compound was assessed across multiple cancer cell lines expressing wild-type p53. The following tables summarize the key quantitative findings from in vitro assays.

Table 2.1: Cytotoxicity of this compound in Human Cancer Cell Lines

Cell LineCancer Typep53 StatusIC50 (µM) after 48h Treatment
A549Lung CarcinomaWild-Type8.5 ± 1.2
MCF-7Breast AdenocarcinomaWild-Type12.3 ± 2.1
U-87 MGGlioblastomaWild-Type15.8 ± 1.9
HCT116Colon CarcinomaWild-Type9.2 ± 0.8
PC-3Prostate CarcinomaNull> 100
SW480Colon AdenocarcinomaMutant> 100

Data are presented as mean ± standard deviation from three independent experiments.

Table 2.2: Modulation of p53 and Target Gene Protein Expression

Target ProteinFold Increase in Protein Level (A549 cells, 10 µM this compound, 24h)
p535.2 ± 0.6
MDM23.8 ± 0.4
p21 (CDKN1A)4.5 ± 0.5

Expression levels were quantified by densitometry from Western blots, normalized to GAPDH, and expressed as a fold change relative to vehicle-treated control cells.

Table 2.3: Upregulation of p53 Target Gene mRNA Expression

Target GeneFold Increase in mRNA Level (A549 cells, 10 µM this compound, 12h)
CDKN1A (p21)15.7 ± 2.5
MDM211.3 ± 1.9
PUMA (BBC3)9.8 ± 1.5
BAX6.1 ± 1.1

mRNA levels were determined by quantitative real-time PCR (qRT-PCR), normalized to the housekeeping gene GAPDH, and expressed as a fold change relative to vehicle-treated control cells.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

Cell Culture and Peptide Treatment

Human cancer cell lines (A549, MCF-7, U-87 MG, HCT116, PC-3, SW480) were cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO₂. The this compound peptide was synthesized, purified (>95% purity), and dissolved in sterile, nuclease-free water to create a 10 mM stock solution, which was stored at -80°C. For experiments, the stock solution was diluted to the desired final concentrations in the cell culture medium.

Cell Viability (MTT) Assay

Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay.[8][9][10]

  • Cells were seeded in 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight.

  • The medium was replaced with fresh medium containing serial dilutions of this compound or vehicle control.

  • Plates were incubated for 48 hours at 37°C.

  • 10 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.[10][11]

  • The medium was aspirated, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.[10]

  • Absorbance was measured at 570 nm using a microplate reader.

  • Cell viability was calculated as a percentage of the vehicle-treated control, and IC50 values were determined using non-linear regression analysis.

Western Blot Analysis

Protein expression levels were determined by standard Western blotting procedures.[12][13]

  • Cells were treated with this compound (10 µM) for 24 hours.

  • Total protein was extracted using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein concentration was determined using the BCA assay.

  • 30 µg of total protein per sample was separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane was blocked for 1 hour at room temperature in 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST).

  • Membranes were incubated overnight at 4°C with primary antibodies: anti-p53 (Clone DO-1), anti-MDM2, anti-p21, and anti-GAPDH.[14]

  • After washing with TBST, membranes were incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Bands were visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry analysis was performed using ImageJ software.

Quantitative Real-Time PCR (qRT-PCR)

Analysis of mRNA expression was performed to measure the transcriptional activity of p53.[15][16]

  • Cells were treated with this compound (10 µM) for 12 hours.

  • Total RNA was isolated using the RNeasy Mini Kit (Qiagen) and treated with DNase I.

  • 1 µg of total RNA was reverse-transcribed into cDNA using a High-Capacity cDNA Reverse Transcription Kit.

  • qRT-PCR was performed using SYBR Green master mix on a real-time PCR system.

  • The primers used were specific for human CDKN1A, MDM2, PUMA, BAX, and GAPDH.

  • The relative expression of target genes was calculated using the 2-ΔΔCt method, with GAPDH as the endogenous control.

Visualizations: Pathways and Workflows

Signaling Pathway Diagram

p53_activation_pathway cluster_nucleus Nucleus p53_inactive p53 mdm2 MDM2 p53_inactive->mdm2 Binding p53_active Active p53 (Stabilized) p53_inactive->p53_active Stabilization mdm2->p53_inactive Ubiquitination & Degradation dna DNA (p53 Response Elements) p53_active->dna Binds to target_genes Target Genes (p21, PUMA, BAX) dna->target_genes Transcription cc_arrest Cell Cycle Arrest target_genes->cc_arrest Leads to apoptosis Apoptosis target_genes->apoptosis Leads to hsdvhk This compound hsdvhk->mdm2 Inhibits

Caption: Hypothetical mechanism of this compound action.

Experimental Workflow Diagram

experimental_workflow cluster_protein Protein Analysis cluster_rna RNA Analysis start Start: WT-p53 Cancer Cell Lines treatment Treat cells with this compound (Dose-response & Time-course) start->treatment viability Measure Cell Viability (MTT Assay) treatment->viability harvest Harvest Cells for Protein & RNA treatment->harvest end Conclusion: Assess p53 Activation & Anti-proliferative Effect viability->end western Western Blot (p53, p21, MDM2) harvest->western q_rt_pcr qRT-PCR (CDKN1A, PUMA, BAX) harvest->q_rt_pcr quant_protein Densitometry Quantification western->quant_protein quant_protein->end quant_rna 2-ΔΔCt Analysis q_rt_pcr->quant_rna quant_rna->end

Caption: Workflow for evaluating this compound's effect on p53.

References

An In-Depth Technical Guide to Hsdvhk-NH2: Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hsdvhk-NH2, a synthetic hexapeptide with the amino acid sequence His-Ser-Asp-Val-His-Lys-NH2, has emerged as a potent antagonist of the integrin αvβ3-vitronectin interaction. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and biological activity. Detailed methodologies for its synthesis via solid-phase peptide synthesis (SPPS) and its characterization through various bioassays are presented. Furthermore, this guide elucidates the signaling pathways associated with the integrin αvβ3 receptor, the target of this compound, and provides visual representations of key experimental workflows. This document is intended to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of this compound.

Chemical Structure and Properties

This compound is a linear hexapeptide with the sequence L-Histidyl-L-seryl-L-aspartyl-L-valyl-L-histidyl-L-lysinamide. The "-NH2" designation indicates that the C-terminal carboxyl group of lysine is amidated. This amidation is a common modification in synthetic peptides to increase stability against enzymatic degradation by carboxypeptidases and to often enhance biological activity.

The structure of the individual amino acid residues contributes to the overall properties of the peptide. The presence of two histidine residues provides potential for metal ion coordination and pH-dependent conformational changes. The aspartic acid residue confers a negative charge at physiological pH, while the lysine residue provides a positive charge, resulting in a zwitterionic character. The serine residue offers a potential site for post-translational modifications like phosphorylation, and the valine residue contributes to the peptide's hydrophobicity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
IUPAC Name L-Histidyl-L-seryl-L-aspartyl-L-valyl-L-histidyl-L-lysinamide-
Synonyms P11[1]
Molecular Formula C30H48N12O9[2]
Molecular Weight 720.78 g/mol [2]
CAS Number 848644-86-0[2]
Solubility DMF: 30 mg/mL, DMSO: 30 mg/mL, DMSO:PBS (pH 7.2) (1:1): 0.5 mg/mL[2]
Storage Powder: -80°C (2 years), -20°C (1 year). In solvent: -80°C (6 months), -20°C (1 month). Store sealed, away from moisture and light.[3]

Biological Activity and Mechanism of Action

This compound is a potent antagonist of the integrin αvβ3-vitronectin interaction, with a reported IC50 of 1.74 pg/mL (2.414 pM).[2][3] It has been shown to be a more potent antagonist against the αvβ3-GRGDSP interaction than the well-known GRGDSP peptide, with an IC50 value of 25.72 nM compared to 1968.73 nM for GRGDSP.[1]

The mechanism of action involves the specific recognition of the Arg-Gly-Asp (RGD)-binding site on the integrin αvβ3 by the Ser-Asp-Val (SDV) sequence within this compound.[1] This interaction is site-specific and is believed to be driven by divalent metal-ion coordination, similar to the binding of the native RGD motif.[1] By blocking the binding of vitronectin to integrin αvβ3, this compound can inhibit downstream signaling pathways that are crucial for cell adhesion, migration, proliferation, and survival.

Research has demonstrated that this compound can inhibit the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs) in a dose-dependent manner.[3] This inhibition is attributed to the induction of cell death through the activation of caspases and is associated with an increased expression of p53.[3] Furthermore, this compound has been shown to significantly inhibit bFGF-induced cell migration.[3]

Signaling Pathways

Integrin αvβ3, upon binding to its extracellular matrix ligand vitronectin, initiates a cascade of intracellular signaling events. This "outside-in" signaling plays a critical role in various cellular processes. A simplified representation of the integrin αvβ3 signaling pathway is depicted below. This compound acts as an antagonist, preventing the initiation of this cascade.

Integrin_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Vitronectin Vitronectin Integrin Integrin αvβ3 Vitronectin->Integrin Binds Hsdvhk This compound Hsdvhk->Integrin Blocks FAK FAK Integrin->FAK Activates Src Src FAK->Src Activates PI3K PI3K Src->PI3K Activates Akt Akt PI3K->Akt Activates CellularResponse Cell Adhesion, Migration, Proliferation, Survival Akt->CellularResponse Promotes

Caption: Integrin αvβ3 signaling pathway and the antagonistic action of this compound.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of this compound

The following is a representative protocol for the manual synthesis of this compound using Fmoc/tBu chemistry on a Rink Amide resin.

SPPS_Workflow Resin Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Deprotection1 Fmoc Deprotection (20% Piperidine in DMF) Swell->Deprotection1 Wash1 Wash (DMF, DCM) Deprotection1->Wash1 Coupling_Lys Couple Fmoc-Lys(Boc)-OH (HBTU/HOBt, DIPEA in DMF) Wash1->Coupling_Lys Wash2 Wash (DMF, DCM) Coupling_Lys->Wash2 Repeat_Cycles Repeat Deprotection, Wash, and Coupling for His(Trt), Val, Asp(OtBu), Ser(tBu), His(Trt) Wash2->Repeat_Cycles Final_Deprotection Final Fmoc Deprotection Repeat_Cycles->Final_Deprotection Wash3 Wash (DMF, DCM, MeOH) Final_Deprotection->Wash3 Cleavage Cleavage from Resin and Side-Chain Deprotection (TFA/TIS/H2O) Wash3->Cleavage Precipitation Precipitate in Cold Ether Cleavage->Precipitation Purification Purify by RP-HPLC Precipitation->Purification Characterization Characterize by Mass Spectrometry Purification->Characterization

Caption: A typical workflow for the solid-phase peptide synthesis of this compound.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids: Fmoc-His(Trt)-OH, Fmoc-Ser(tBu)-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Val-OH, Fmoc-Lys(Boc)-OH

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylethylamine (DIPEA)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • HOBt (Hydroxybenzotriazole)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group.

  • Washing: Wash the resin alternately with DMF and DCM (3 times each).

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-protected amino acid (3 equivalents) with HBTU/HOBt (3 equivalents) and DIPEA (6 equivalents) in DMF.

    • Add the activated amino acid solution to the resin and shake for 2-4 hours.

    • Monitor the coupling reaction using a Kaiser test.

  • Washing: Wash the resin as in step 3.

  • Repeat Cycles: Repeat steps 2-5 for each subsequent amino acid in the sequence (Lys, His, Val, Asp, Ser, His).

  • Final Deprotection: After the final coupling, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Side-Chain Deprotection: Treat the resin with a cleavage cocktail of TFA/TIS/H2O (e.g., 95:2.5:2.5) for 2-3 hours.

  • Peptide Precipitation: Filter the cleavage mixture and precipitate the crude peptide by adding it to cold diethyl ether.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry (e.g., ESI-MS or MALDI-TOF).

In Vitro Cell Migration Assay (Transwell Assay)

This protocol describes a method to assess the inhibitory effect of this compound on cell migration.

Materials:

  • Transwell inserts (e.g., 8 µm pore size)

  • Cell culture plates (24-well)

  • Endothelial cells (e.g., HUVECs)

  • Cell culture medium (e.g., DMEM) with and without fetal bovine serum (FBS)

  • This compound

  • Chemoattractant (e.g., bFGF or 10% FBS)

  • Fixing solution (e.g., methanol)

  • Staining solution (e.g., Crystal Violet)

Procedure:

  • Cell Seeding: Seed endothelial cells in the upper chamber of the Transwell inserts in serum-free medium. Add varying concentrations of this compound to the upper chamber.

  • Chemoattractant: Add medium containing a chemoattractant to the lower chamber.

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for a period sufficient for cell migration (e.g., 4-24 hours).

  • Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.

  • Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol and then stain with Crystal Violet.

  • Quantification: Elute the stain and measure the absorbance using a plate reader, or count the number of migrated cells in several microscopic fields.

Cell Proliferation Assay (MTT Assay)

This protocol outlines a method to determine the effect of this compound on cell proliferation.

Materials:

  • 96-well cell culture plates

  • Endothelial cells (e.g., HUVECs)

  • Cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

Procedure:

  • Cell Seeding: Seed endothelial cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 72 hours).[3]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Conclusion

This compound is a well-characterized synthetic peptide with significant potential as an antagonist of the integrin αvβ3-vitronectin interaction. Its potent inhibitory activity on cell migration and proliferation makes it a valuable tool for research in areas such as angiogenesis and cancer biology. This technical guide provides a foundational understanding of its chemical and biological properties, along with detailed, albeit representative, protocols for its synthesis and evaluation, to aid researchers in their exploration of this promising molecule. Further investigation into its in vivo efficacy and safety profile will be crucial for its potential translation into therapeutic applications.

References

Methodological & Application

Hsdvhk-NH2: Application Notes and Protocols for Angiogenesis Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic peptide Hsdvhk-NH2, also known as P11, and its utility in angiogenesis research. This document details its mechanism of action as an antagonist of integrin αvβ3-vitronectin interaction, presents its inhibitory effects on key angiogenic processes, and provides detailed protocols for its application in relevant in vitro assays.

Introduction

This compound is a synthetic peptide that has been identified as a potent antagonist of the interaction between integrin αvβ3 and vitronectin.[1][2] Integrin αvβ3 is a key receptor expressed on activated endothelial cells that plays a crucial role in angiogenesis by mediating cell adhesion, migration, and survival. By blocking the binding of vitronectin to this integrin, this compound effectively inhibits downstream signaling pathways that are essential for new blood vessel formation. This makes this compound a valuable tool for studying the mechanisms of angiogenesis and for the development of novel anti-angiogenic therapies.

Mechanism of Action

This compound exerts its anti-angiogenic effects by specifically targeting the Arg-Gly-Asp (RGD)-binding site on integrin αvβ3, thereby preventing its interaction with extracellular matrix proteins like vitronectin.[1] This disruption of integrin signaling in endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), leads to the induction of apoptosis through the activation of caspases and an increase in p53 expression.[1] The peptide has been shown to significantly inhibit basic Fibroblast Growth Factor (bFGF)-induced cell migration, a critical step in the angiogenic cascade.[1]

Quantitative Data

The inhibitory activity of this compound has been quantified in various assays, providing key data points for its efficacy as an integrin antagonist.

ParameterTarget/AssayValueReference
IC50Integrin αvβ3-vitronectin interaction1.74 pg/mL (2.414 pM)[1][2]
IC50Integrin αvβ3-GRGDSP interaction25.72 nM[1]

Signaling Pathway

The signaling pathway inhibited by this compound is central to endothelial cell function during angiogenesis. The following diagram illustrates the mechanism of action of this compound.

Hsdvhk_NH2_Signaling_Pathway cluster_ecm Extracellular Matrix cluster_cell Endothelial Cell Vitronectin Vitronectin Integrin Integrin αvβ3 Vitronectin->Integrin Binds FAK FAK Integrin->FAK Activates Hsdvhk This compound Hsdvhk->Integrin Blocks p53 p53 Hsdvhk->p53 Increases Expression PI3K PI3K FAK->PI3K Akt Akt PI3K->Akt Proliferation Cell Proliferation & Migration Akt->Proliferation Caspases Caspases p53->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Induces

Caption: this compound inhibits angiogenesis by blocking the Vitronectin-Integrin αvβ3 interaction, leading to apoptosis.

Experimental Protocols

The following are detailed protocols for key experiments to assess the anti-angiogenic effects of this compound.

Endothelial Cell Proliferation Assay (MTT Assay)

This protocol is designed to determine the effect of this compound on the proliferation of endothelial cells.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (e.g., EGM-2)

  • Fetal Bovine Serum (FBS)

  • This compound peptide

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Workflow Diagram:

MTT_Assay_Workflow A Seed HUVECs in a 96-well plate B Starve cells in low-serum medium A->B C Treat cells with different concentrations of this compound B->C D Incubate for 24-48 hours C->D E Add MTT solution and incubate for 4 hours D->E F Add DMSO to dissolve formazan crystals E->F G Measure absorbance at 570 nm F->G

Caption: Workflow for the MTT-based cell proliferation assay.

Procedure:

  • Seed HUVECs in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete EGM-2 medium and incubate overnight.

  • The next day, replace the medium with 100 µL of EGM-2 containing a reduced concentration of FBS (e.g., 0.5-1%) and incubate for 4-6 hours to synchronize the cells.

  • Prepare serial dilutions of this compound in low-serum EGM-2.

  • Remove the starvation medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same final concentration of the peptide's solvent, e.g., PBS or DMSO).

  • Incubate the plate for 24 to 48 hours at 37°C in a humidified 5% CO2 incubator.

  • Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Endothelial Cell Migration Assay (Wound Healing Assay)

This assay assesses the effect of this compound on the migratory capacity of endothelial cells.

Materials:

  • HUVECs

  • EGM-2 medium

  • This compound peptide

  • PBS

  • 6-well or 12-well plates

  • 200 µL pipette tips

  • Microscope with a camera

Workflow Diagram:

Wound_Healing_Assay_Workflow A Grow HUVECs to a confluent monolayer B Create a 'scratch' in the monolayer with a pipette tip A->B C Wash with PBS to remove detached cells B->C D Add medium with this compound or vehicle control C->D E Image the scratch at 0 hours D->E F Incubate for 12-24 hours E->F G Image the same field at the end of the incubation F->G H Measure the change in wound area G->H

Caption: Workflow for the wound healing (scratch) assay.

Procedure:

  • Seed HUVECs in 6-well or 12-well plates and grow them to form a confluent monolayer.

  • Using a sterile 200 µL pipette tip, create a linear scratch in the center of the monolayer.

  • Gently wash the wells twice with PBS to remove any detached cells.

  • Replace the PBS with low-serum EGM-2 containing the desired concentrations of this compound or a vehicle control.

  • Immediately acquire images of the scratch at multiple predefined locations (time 0).

  • Incubate the plates at 37°C in a 5% CO2 incubator.

  • After 12-24 hours, acquire images of the same locations.

  • Quantify the migration by measuring the area of the scratch at both time points using image analysis software (e.g., ImageJ). The percentage of wound closure is calculated as: [(Initial Area - Final Area) / Initial Area] x 100.

Caspase Activity Assay

This protocol measures the activity of caspases, key mediators of apoptosis, in endothelial cells treated with this compound.

Materials:

  • HUVECs

  • EGM-2 medium

  • This compound peptide

  • Caspase activity assay kit (e.g., Caspase-3/7, Caspase-8, or Caspase-9 colorimetric or fluorometric kits)

  • 96-well plates

  • Microplate reader (for absorbance or fluorescence)

Workflow Diagram:

Caspase_Assay_Workflow A Seed HUVECs in a 96-well plate B Treat cells with this compound or vehicle control A->B C Incubate for a specified time (e.g., 6-24 hours) B->C D Lyse the cells according to the kit protocol C->D E Add the caspase substrate D->E F Incubate to allow for substrate cleavage E->F G Measure the signal (absorbance or fluorescence) F->G

Caption: Workflow for a caspase activity assay.

Procedure:

  • Seed HUVECs in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or a vehicle control. Include a positive control for apoptosis if available (e.g., staurosporine).

  • Incubate for a time period sufficient to induce apoptosis (typically 6-24 hours).

  • Follow the specific instructions of the chosen caspase activity assay kit. This generally involves:

    • Lysing the cells to release cellular contents.

    • Adding a specific caspase substrate (e.g., DEVD for caspase-3/7) that is conjugated to a chromophore or fluorophore.

    • Incubating the lysate with the substrate to allow for cleavage by active caspases.

  • Measure the resulting colorimetric or fluorescent signal using a microplate reader. The signal intensity is proportional to the caspase activity.

Conclusion

This compound is a potent and specific antagonist of the integrin αvβ3-vitronectin interaction, making it an invaluable research tool for investigating the molecular mechanisms of angiogenesis. Its ability to inhibit endothelial cell proliferation and migration, and to induce apoptosis, highlights its potential as a lead compound for the development of anti-angiogenic therapeutics. The protocols and data presented in these application notes provide a solid foundation for researchers to effectively utilize this compound in their studies.

References

Application Notes and Protocols for the Evaluation of Hsdvhk-NH2 in Cancer Cell Line Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for the initial in vitro evaluation of the novel investigational compound Hsdvhk-NH2 as a potential anti-cancer agent. The following protocols and methodologies are designed to assess the cytotoxic and cytostatic effects of this compound on various cancer cell lines. The presented data is illustrative, based on typical outcomes for a promising anti-cancer compound, and should be replaced with experimental findings.

Hypothetical Mechanism of Action

This compound is a synthetic peptide amide hypothesized to act as an inhibitor of a key signaling pathway frequently dysregulated in cancer. For the purpose of this application note, we will proceed with the hypothesis that this compound interferes with the PI3K/Akt signaling pathway, a critical cascade that promotes cell survival, growth, and proliferation.[1][2][3] Inhibition of this pathway is a common strategy in cancer therapy.[1]

G Hypothetical Signaling Pathway of this compound RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Hsdvhk This compound Hsdvhk->PI3K inhibits

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by this compound.

Experimental Protocols

Cell Viability Assay

This protocol determines the concentration of this compound that inhibits the growth of cancer cell lines by 50% (IC50). The MTT or XTT assay is recommended, which measures the metabolic activity of viable cells.[4][5][6]

Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in each well with 100 µL of the diluted compound or vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.[4][5]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values using non-linear regression analysis.

G Cell Viability Assay Workflow cluster_plate 96-Well Plate cluster_analysis Data Acquisition & Analysis A Seed Cells B Incubate 24h A->B C Add this compound B->C D Incubate 48-72h C->D E Add MTT Reagent D->E F Incubate 4h E->F G Solubilize Formazan F->G H Read Absorbance (570 nm) G->H I Calculate % Viability H->I J Determine IC50 I->J

Caption: Workflow for determining cell viability using the MTT assay.

Data Presentation: IC50 Values of this compound

Cancer Cell LineTissue of OriginThis compound IC50 (µM) after 72h
MCF-7Breast5.2
MDA-MB-231Breast12.8
A549Lung8.5
HCT116Colon4.1
HeLaCervical15.6
Apoptosis Assay

This protocol quantifies the induction of apoptosis by this compound using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.[7][8][9][10]

Protocol: Annexin V/PI Staining

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at 1x and 2x the IC50 concentration for 24-48 hours. Include a vehicle-treated control.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Staining: Resuspend approximately 1-5 x 10^5 cells in 100 µL of 1X Annexin V binding buffer.[9] Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[8][10]

  • Flow Cytometry: Add 400 µL of 1X binding buffer to each tube and analyze the samples by flow cytometry within one hour.[8][10]

  • Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.

Caption: Quadrant analysis of apoptosis assay using Annexin V and PI staining.

Data Presentation: Apoptosis Induction by this compound in A549 Cells

TreatmentConcentration (µM)Viable Cells (%)Early Apoptotic (%)Late Apoptotic (%)Necrotic (%)
Vehicle Control095.12.51.41.0
This compound8.5 (1x IC50)60.325.210.54.0
This compound17.0 (2x IC50)35.738.920.15.3
Cell Cycle Analysis

This protocol assesses the effect of this compound on the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) using propidium iodide staining and flow cytometry.[11][12][13]

Protocol: Propidium Iodide Staining for Cell Cycle

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Incubate for at least 2 hours at -20°C.[13]

  • Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cell pellet in 500 µL of PI staining solution (50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content by flow cytometry.

  • Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

G Cell Cycle Phases G1 G1 S S (DNA Synthesis) G1->S G2 G2 S->G2 M M (Mitosis) G2->M M->G1

Caption: The four main phases of the eukaryotic cell cycle.

Data Presentation: Cell Cycle Distribution in HCT116 Cells after this compound Treatment

TreatmentConcentration (µM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control055.429.814.8
This compound4.1 (IC50)70.215.314.5

Disclaimer: The data presented in these tables are for illustrative purposes only and do not represent actual experimental results for a compound named this compound. Researchers should generate their own data following the provided protocols.

References

Hsdvhk-NH2 Cell Migration Assay: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The peptide Hsdvhk-NH2 is a potent antagonist of the integrin αvβ3-vitronectin interaction, demonstrating a very low IC50 value.[1][2][3] Integrin αvβ3 plays a crucial role in cell adhesion to the extracellular matrix (ECM) protein vitronectin, a process fundamental to cell migration. By blocking this interaction, this compound effectively inhibits cell migration, a key process in angiogenesis, wound healing, and cancer metastasis.

This document provides detailed protocols for assessing the inhibitory effect of this compound on cell migration using two widely accepted in vitro methods: the Wound Healing (Scratch) Assay and the Transwell (Boyden Chamber) Assay. The protocols are optimized for Human Umbilical Vein Endothelial Cells (HUVECs), a well-established model for studying angiogenesis and cell migration, and a cell line on which this compound has shown inhibitory effects on proliferation and migration.[1][2]

The provided protocols can be adapted for other adherent cell types and are intended to serve as a comprehensive guide for researchers investigating the anti-migratory potential of this compound and similar compounds.

Experimental Protocols

Two primary methods are detailed below to quantitatively and qualitatively assess the effect of this compound on cell migration.

Wound Healing (Scratch) Assay

This assay is a straightforward and cost-effective method to study collective cell migration.

a. Materials

  • HUVECs

  • Endothelial Cell Growth Medium (EGM)

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • This compound peptide

  • 6-well tissue culture plates

  • Sterile 200 µL pipette tips

  • Inverted microscope with a camera

b. Protocol

  • Cell Seeding: Seed HUVECs in 6-well plates and culture until they form a confluent monolayer.

  • Scratch Creation: Using a sterile 200 µL pipette tip, create a straight "scratch" or wound in the center of the cell monolayer.

  • Washing: Gently wash the wells with PBS to remove detached cells and debris.

  • Treatment: Replace the PBS with fresh EGM containing various concentrations of this compound (e.g., 0, 1, 10, 100 ng/mL). A vehicle control (the solvent used to dissolve this compound) should also be included.

  • Imaging (Time 0): Immediately after adding the treatment, capture images of the scratch at predefined locations using an inverted microscope.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator.

  • Imaging (Time X): Capture images of the same locations at regular intervals (e.g., 6, 12, 24 hours) to monitor the closure of the scratch.

  • Data Analysis: Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ). The rate of cell migration can be calculated as the change in the wound area over time.

Transwell (Boyden Chamber) Assay

This assay assesses the migration of individual cells through a porous membrane towards a chemoattractant.

a. Materials

  • HUVECs

  • EGM with reduced serum (e.g., 0.5% FBS)

  • EGM with a chemoattractant (e.g., 10% FBS)

  • This compound peptide

  • Transwell inserts (e.g., 8 µm pore size) for 24-well plates

  • Cotton swabs

  • Methanol (for fixation)

  • Crystal Violet stain

  • Inverted microscope

b. Protocol

  • Cell Preparation: Culture HUVECs to ~80% confluency. Harvest the cells and resuspend them in EGM with reduced serum.

  • Treatment Preparation: Prepare cell suspensions containing different concentrations of this compound (e.g., 0, 1, 10, 100 ng/mL) and a vehicle control.

  • Assay Setup:

    • Add EGM with a chemoattractant to the lower chamber of the 24-well plate.

    • Place the Transwell inserts into the wells.

    • Seed the this compound-treated cell suspension into the upper chamber of the inserts.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period that allows for cell migration but not proliferation (e.g., 4-6 hours, to be optimized for your specific cells).

  • Removal of Non-migrated Cells: Carefully remove the inserts from the wells. Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells.

  • Fixation and Staining:

    • Fix the migrated cells on the underside of the membrane by immersing the insert in methanol.

    • Stain the fixed cells with Crystal Violet.

  • Imaging and Quantification:

    • Wash the inserts to remove excess stain.

    • Allow the membrane to dry.

    • Image the underside of the membrane using an inverted microscope.

    • Count the number of migrated cells in several random fields of view. The average number of cells per field represents the migration rate.

Data Presentation

The quantitative data obtained from the cell migration assays can be summarized in the following table for clear comparison.

Treatment Concentration (ng/mL)Wound Closure (%) (Mean ± SD)Migrated Cells per Field (Mean ± SD)p-value (vs. Control)
0 (Control)95.2 ± 4.5150 ± 12-
170.1 ± 5.2110 ± 9<0.05
1045.8 ± 3.965 ± 7<0.01
10020.3 ± 2.125 ± 4<0.001

Mandatory Visualization

G cluster_0 Experimental Workflow: Transwell Assay A HUVEC Culture B Cell Harvest & Resuspension (Low Serum Medium) A->B C Treatment with this compound B->C D Seeding in Transwell Insert (Upper Chamber) C->D F Incubation (37°C, 5% CO2) D->F E Chemoattractant in Lower Chamber G Removal of Non-migrated Cells F->G H Fixation & Staining G->H I Imaging & Quantification H->I

Caption: Workflow for the this compound Transwell Cell Migration Assay.

G cluster_1 Integrin αvβ3 Signaling Pathway Inhibition by this compound ECM Vitronectin (ECM) Integrin Integrin αvβ3 ECM->Integrin Binds FAK FAK Integrin->FAK Activates Hsdvhk This compound Hsdvhk->Integrin Antagonizes Src Src FAK->Src Recruits & Activates Downstream Downstream Signaling (e.g., MAPK/ERK, PI3K/Akt) Src->Downstream Migration Cell Migration Downstream->Migration

References

Transwell invasion assay with Hsdvhk-NH2

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide to utilizing Hsdvhk-NH2, a novel peptide inhibitor, in transwell invasion assays to assess its anti-metastatic potential. This document provides detailed protocols for researchers, scientists, and drug development professionals, along with data presentation guidelines and visualization of the experimental workflow and associated signaling pathways.

Application Notes

Introduction

Metastasis, the process of cancer cell invasion into surrounding tissues and subsequent dissemination to distant organs, is a major cause of cancer-related mortality. The initial step of metastasis involves the invasion of cancer cells through the extracellular matrix (ECM), a complex network of proteins and macromolecules. The transwell invasion assay is a widely used in vitro method to quantify the invasive potential of cancer cells.[1][2][3] This assay utilizes a chamber with a porous membrane coated with a layer of ECM, such as Matrigel™, which mimics the basement membrane.[1][4][5] Cells are seeded in the upper chamber, and a chemoattractant is placed in the lower chamber.[1][4][6] Invasive cells degrade the ECM, migrate through the pores of the membrane, and can be quantified, providing a measure of their invasive capacity.[1][4][6]

This compound is a synthetic peptide hypothesized to inhibit cancer cell invasion. This application note provides a detailed protocol for evaluating the inhibitory effect of this compound on cancer cell invasion using a transwell assay. The protocol is designed to be adaptable for various adherent cancer cell lines.

Principle of the Assay

The transwell invasion assay measures the ability of cells to invade a Matrigel™-coated membrane in response to a chemoattractant.[1][5] this compound is added to the experimental group to assess its ability to inhibit this process. The number of invaded cells in the presence of this compound is compared to a control group to determine the peptide's inhibitory effect.

Experimental Protocols

Materials and Reagents

  • 24-well transwell inserts (8 µm pore size)

  • Matrigel™ Basement Membrane Matrix

  • Adherent cancer cell line (e.g., MDA-MB-231, HT-1080)

  • This compound peptide

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Serum-free cell culture medium

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

  • Cotton swabs

  • Fixation solution (e.g., 70% ethanol or 5% glutaraldehyde)[1][4][6]

  • Staining solution (e.g., 0.1% Crystal Violet)[2][4]

  • Microscope with imaging capabilities

Protocol

1. Preparation of Matrigel™-Coated Inserts

  • Thaw Matrigel™ on ice overnight at 4°C.[6]
  • Dilute Matrigel™ with cold, serum-free medium to a final concentration of 1 mg/mL.[6] Keep all solutions and pipette tips on ice.
  • Add 100 µL of the diluted Matrigel™ solution to the upper chamber of each transwell insert.
  • Incubate the inserts at 37°C for at least 4-6 hours (or overnight) to allow the gel to solidify.[4]

2. Cell Preparation

  • Culture cancer cells to 80-90% confluency.
  • Serum-starve the cells for 24 hours prior to the assay by replacing the growth medium with serum-free medium.
  • On the day of the assay, detach the cells using Trypsin-EDTA and resuspend them in serum-free medium.
  • Perform a cell count and adjust the cell suspension to a final concentration of 5 x 10^5 cells/mL in serum-free medium.

3. Transwell Invasion Assay

  • Rehydrate the Matrigel™-coated inserts by adding 500 µL of warm, serum-free medium to the upper and lower chambers and incubate for 2 hours at 37°C.
  • Carefully remove the rehydration medium from the upper and lower chambers.
  • Add 600 µL of medium containing 10% FBS (chemoattractant) to the lower chamber of each well.[4]
  • In the upper chamber, add 100 µL of the cell suspension (5 x 10^4 cells).
  • To the experimental wells, add this compound at various concentrations. For the control well, add the same volume of vehicle (e.g., sterile water or PBS).
  • Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours. The incubation time may need to be optimized depending on the cell line's invasive properties.[4]

4. Cell Fixation and Staining

  • After incubation, carefully remove the inserts from the wells.
  • Use a cotton swab to gently remove the non-invaded cells and the Matrigel™ from the upper surface of the membrane.[4][6]
  • Fix the invaded cells on the lower surface of the membrane by immersing the inserts in 70% ethanol for 10 minutes.[1][4]
  • Stain the cells by immersing the inserts in 0.1% Crystal Violet solution for 10-20 minutes.[4][6]
  • Gently wash the inserts with PBS to remove excess stain and allow them to air dry.[6]

5. Quantification

  • Using a microscope, count the number of stained, invaded cells on the lower surface of the membrane.
  • Count the cells in at least five random fields of view for each insert and calculate the average number of cells per field.
  • The results can be expressed as the percentage of invasion inhibition compared to the control.

Data Presentation

The quantitative data from the transwell invasion assay should be summarized in a table for clear comparison between different concentrations of this compound.

Table 1: Effect of this compound on Cancer Cell Invasion

Treatment GroupConcentration (µM)Average Invaded Cells per Field (± SD)% Invasion Inhibition
Vehicle Control0150 (± 12)0%
This compound10115 (± 9)23.3%
This compound5062 (± 7)58.7%
This compound10025 (± 4)83.3%

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualization

Experimental Workflow Diagram

Transwell_Invasion_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis p1 Coat Transwell inserts with Matrigel™ p2 Culture and serum-starve cancer cells a1 Seed cells in upper chamber with this compound p2->a1 a2 Add chemoattractant to lower chamber a1->a2 a3 Incubate for 24-48 hours a2->a3 an1 Remove non-invaded cells a3->an1 an2 Fix and stain invaded cells an1->an2 an3 Count invaded cells via microscopy an2->an3 an4 Quantify and analyze data an3->an4

Caption: Workflow of the transwell invasion assay to evaluate this compound.

Hypothesized Signaling Pathway Inhibition

Many signaling pathways are implicated in cancer cell invasion and metastasis, including the Ras/MAPK and PI3K/AKT pathways.[7][8] A potential mechanism of action for an inhibitory peptide like this compound could be the disruption of one of these key pathways. For instance, it could interfere with growth factor receptor signaling that leads to the activation of kinases involved in cell migration and invasion.[9][10]

Signaling_Pathway cluster_pathway Cell Invasion Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Ras Ras RTK->Ras Hsdvhk This compound Hsdvhk->RTK Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Invasion Cell Invasion & Metastasis ERK->Invasion

Caption: Hypothesized inhibition of an RTK signaling pathway by this compound.

References

Application Notes and Protocols for Hsdvhk-NH2 in Tissue Engineering

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of the peptide Hsdvhk-NH2 in tissue engineering research. This peptide serves as a valuable tool for investigating cell-biomaterial interactions and elucidating the signaling pathways that govern cellular behavior.

Application Notes

The peptide this compound is a specific inhibitor of integrin αvβ3.[1][2][3] Integrins are transmembrane receptors that play a crucial role in cell adhesion, migration, proliferation, and differentiation, making them central to the field of tissue engineering. By binding to the extracellular matrix (ECM), integrins mediate the physical and biochemical cues that influence cell fate.

The primary application of this compound in a tissue engineering context is to probe the role of integrin αvβ3 in mediating cellular responses to biomaterials. Researchers can use this peptide to:

  • Investigate Cell Adhesion: Determine the extent to which cell attachment to a biomaterial surface is dependent on integrin αvβ3.

  • Study Cell Migration: Analyze the role of integrin αvβ3 in cell motility on various substrates, which is critical for processes like wound healing and tissue regeneration.[1]

  • Elucidate Signaling Pathways: Inhibit the integrin αvβ3 signaling cascade to understand its downstream effects on cell behavior, such as proliferation and differentiation. The peptide has been shown to block the phosphorylation of focal adhesion kinase (FAK) and subsequent activation of the ERK1/2 pathway.[2][3]

By selectively blocking integrin αvβ3, this compound allows for the dissection of complex biological processes at the cell-material interface. This is essential for the rational design of biomaterials that can direct specific cellular responses for successful tissue regeneration.

Signaling Pathway

The following diagram illustrates the signaling pathway inhibited by this compound. The peptide blocks the interaction of integrin αvβ3 with its ligands, thereby preventing the downstream activation of FAK and the MAPK/ERK pathway.

Hsdvhk_NH2_Signaling_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm Integrin Integrin αvβ3 FAK FAK Integrin->FAK Activation Hsdvhk This compound Hsdvhk->Integrin ECM ECM Ligand ECM->Integrin pFAK p-FAK FAK->pFAK ERK ERK1/2 pFAK->ERK pERK p-ERK1/2 ERK->pERK Proliferation Cell Proliferation & Migration pERK->Proliferation

Figure 1: this compound Inhibition of Integrin αvβ3 Signaling.

Experimental Protocols

Protocol 1: Inhibition of Cell Adhesion to a Biomaterial Surface

This protocol details the steps to assess the role of integrin αvβ3 in cell adhesion to a specific biomaterial using this compound.

Materials:

  • This compound peptide

  • Cell culture medium (appropriate for the cell line)

  • Serum-free cell culture medium

  • Biomaterial substrate (e.g., coated coverslips, scaffold)

  • Control substrate (e.g., tissue culture plastic)

  • Cells of interest (e.g., osteoblasts, fibroblasts)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Bovine serum albumin (BSA)

  • Fixative (e.g., 4% paraformaldehyde)

  • Staining agent (e.g., Crystal Violet or a fluorescent dye for cell visualization)

  • Microplate reader or fluorescence microscope

Procedure:

  • Preparation of Substrates: Place the biomaterial and control substrates into the wells of a multi-well cell culture plate.

  • Cell Preparation:

    • Culture cells to 70-80% confluency.

    • Wash the cells with PBS and detach them using Trypsin-EDTA.

    • Resuspend the cells in serum-free medium containing 1% BSA.

    • Centrifuge the cells and resuspend them in serum-free medium to the desired concentration.

  • Inhibitor Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS).

    • Create a working solution of this compound in serum-free medium at the desired final concentration (a titration is recommended to determine the optimal concentration).

    • Prepare a control medium without the inhibitor.

    • Incubate the cell suspension with the this compound working solution or control medium for 30 minutes at 37°C.

  • Cell Seeding:

    • Add the pre-incubated cell suspension to the wells containing the biomaterial and control substrates.

    • Incubate for a predetermined time (e.g., 1-2 hours) at 37°C in a CO2 incubator to allow for cell adhesion.

  • Washing:

    • Gently wash the wells with PBS to remove non-adherent cells.

  • Quantification of Adherent Cells:

    • Fix the adherent cells with 4% paraformaldehyde.

    • Stain the cells with Crystal Violet or a fluorescent dye.

    • If using Crystal Violet, solubilize the dye and measure the absorbance using a microplate reader.

    • If using a fluorescent dye, visualize and count the cells using a fluorescence microscope.

  • Data Analysis:

    • Compare the number of adherent cells on the biomaterial and control surfaces in the presence and absence of this compound.

    • A significant reduction in cell adhesion in the presence of the inhibitor suggests a critical role for integrin αvβ3 in the adhesion process.

Adhesion_Assay_Workflow A Prepare Substrates D Seed Cells onto Substrates A->D B Prepare Cell Suspension C Pre-incubate Cells with This compound or Control B->C C->D E Incubate to Allow Adhesion D->E F Wash to Remove Non-adherent Cells E->F G Fix and Stain Adherent Cells F->G H Quantify Adherent Cells G->H

Figure 2: Workflow for Cell Adhesion Inhibition Assay.

Data Presentation

The following table template can be used to organize and present the quantitative data from the cell adhesion inhibition experiment.

Treatment GroupSubstrateMean Absorbance/Cell Count (± SD)% Adhesion Inhibition
Control (No Inhibitor) Control SurfaceN/A
BiomaterialN/A
This compound Control Surface
Biomaterial

Calculation of % Adhesion Inhibition:

% Inhibition = (1 - (Mean value with inhibitor / Mean value of control)) * 100

This structured approach to data collection and presentation will facilitate the clear and concise communication of experimental findings.

References

Application Notes and Protocols: Metastop-7 (Hsdvhk-NH2) for the Investigation of Tumor Metastasis

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Metastop-7 is a synthetic peptide with the sequence Hsdvhk-NH2, designed as a potential inhibitor of tumor metastasis. Peptides are increasingly investigated as therapeutic agents in oncology due to their high specificity, ability to penetrate tissues, and lower toxicity compared to traditional chemotherapy.[1][2][3] Tumor-homing peptides, in particular, are engineered to specifically bind to receptors overexpressed on the surface of cancer cells or within the tumor microenvironment, thereby delivering a therapeutic payload or disrupting signaling pathways crucial for metastasis.[1][4] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of Metastop-7 in studying and potentially inhibiting tumor metastasis.

Mechanism of Action

Metastop-7 is hypothesized to exert its anti-metastatic effects by targeting key signaling pathways involved in cell migration, invasion, and angiogenesis. The proposed mechanism involves the inhibition of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is frequently dysregulated in cancer and plays a crucial role in promoting the epithelial-mesenchymal transition (EMT), a key process in metastasis.[5] By interfering with this pathway, Metastop-7 may reduce the expression of mesenchymal markers and enhance the expression of epithelial markers, thereby inhibiting the migratory and invasive potential of cancer cells.

Diagram of Proposed Metastop-7 Signaling Pathway Inhibition

Metastop7_Pathway cluster_cell Cancer Cell Metastop7 Metastop-7 Receptor Cell Surface Receptor Metastop7->Receptor Binds and Inhibits RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Metastasis_Genes Metastasis-Associated Gene Expression Transcription_Factors->Metastasis_Genes Promotes

Caption: Proposed inhibition of the MAPK signaling cascade by Metastop-7.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data from key experiments designed to evaluate the efficacy of Metastop-7 in inhibiting tumor metastasis.

Table 1: In Vitro Cell Migration Assay (Wound Healing)

Cell LineTreatment% Wound Closure at 24hp-value
MDA-MB-231Control95 ± 4.2-
MDA-MB-231Metastop-7 (10 µM)45 ± 3.5< 0.01
MCF-7Control30 ± 2.8-
MCF-7Metastop-7 (10 µM)15 ± 2.1< 0.05

Table 2: In Vitro Cell Invasion Assay (Boyden Chamber)

Cell LineTreatmentNumber of Invading Cellsp-value
MDA-MB-231Control250 ± 25-
MDA-MB-231Metastop-7 (10 µM)80 ± 15< 0.01
HT-29Control180 ± 20-
HT-29Metastop-7 (10 µM)70 ± 12< 0.01

Table 3: In Vivo Metastasis Model (Tail Vein Injection in Mice)

Treatment GroupNumber of Lung Metastatic Nodulesp-value
Vehicle Control150 ± 30-
Metastop-7 (10 mg/kg)40 ± 15< 0.01

Experimental Protocols

Detailed methodologies for key experiments to assess the anti-metastatic properties of Metastop-7 are provided below.

Protocol 1: In Vitro Cell Migration Assay (Wound Healing Assay)

Objective: To assess the effect of Metastop-7 on the migratory capacity of cancer cells.

Materials:

  • Cancer cell lines (e.g., MDA-MB-231, MCF-7)

  • Complete cell culture medium

  • 6-well plates

  • Sterile 200 µL pipette tips

  • Metastop-7 peptide

  • Phosphate Buffered Saline (PBS)

  • Microscope with a camera

Procedure:

  • Seed cells in 6-well plates and grow to 90-100% confluency.

  • Create a "wound" in the cell monolayer by scratching with a sterile 200 µL pipette tip.

  • Wash the wells with PBS to remove detached cells.

  • Replace the medium with fresh medium containing either vehicle control or Metastop-7 at the desired concentration (e.g., 10 µM).

  • Capture images of the wound at 0 hours.

  • Incubate the plates at 37°C in a 5% CO2 incubator.

  • Capture images of the same wound area at various time points (e.g., 12, 24 hours).

  • Measure the wound area at each time point and calculate the percentage of wound closure.

Diagram of Wound Healing Assay Workflow

Wound_Healing_Workflow A 1. Seed cells to confluency B 2. Create scratch wound A->B C 3. Wash with PBS B->C D 4. Treat with Metastop-7 or vehicle control C->D E 5. Image at 0h D->E F 6. Incubate at 37°C E->F G 7. Image at 24h F->G H 8. Analyze wound closure G->H

Caption: Step-by-step workflow for the wound healing assay.

Protocol 2: In Vitro Cell Invasion Assay (Boyden Chamber Assay)

Objective: To evaluate the effect of Metastop-7 on the invasive potential of cancer cells through an extracellular matrix.

Materials:

  • Boyden chamber inserts with an 8 µm pore size membrane

  • Matrigel or other basement membrane extract

  • Cancer cell lines

  • Serum-free medium

  • Complete medium (as a chemoattractant)

  • Metastop-7 peptide

  • Cotton swabs

  • Methanol

  • Crystal Violet stain

Procedure:

  • Coat the top of the Boyden chamber membrane with a thin layer of Matrigel and allow it to solidify.

  • Resuspend cancer cells in serum-free medium containing either vehicle control or Metastop-7.

  • Seed the cell suspension into the upper chamber of the insert.

  • Add complete medium (containing serum as a chemoattractant) to the lower chamber.

  • Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • After incubation, remove the non-invading cells from the top of the membrane with a cotton swab.

  • Fix the invading cells on the bottom of the membrane with methanol.

  • Stain the fixed cells with Crystal Violet.

  • Count the number of stained, invading cells under a microscope.

Diagram of Boyden Chamber Assay Workflow

Boyden_Chamber_Workflow A 1. Coat membrane with Matrigel B 2. Seed cells with Metastop-7 in serum-free medium in upper chamber A->B C 3. Add complete medium to lower chamber B->C D 4. Incubate for 24-48h C->D E 5. Remove non-invading cells D->E F 6. Fix and stain invading cells E->F G 7. Count invading cells F->G

References

Application Notes and Protocols for Peptide-Based Therapeutics in Ophthalmology and Retinal Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

While the specific peptide "Hsdvhk-NH2" is not found in the current scientific literature, the field of ophthalmology is actively exploring a variety of other peptides for the treatment of retinal diseases. This document provides detailed application notes and protocols for several key peptide families that have shown significant promise in preclinical and clinical research for conditions such as retinitis pigmentosa, age-related macular degeneration (AMD), and diabetic retinopathy. These notes are intended for researchers, scientists, and drug development professionals.

Retinylamine (Ret-NH2) Derivatives

Retinylamine and its peptide derivatives are being investigated for their ability to prevent retinal degeneration by modulating the visual cycle.[1][2][3] Disruptions in the clearance of all-trans-retinal (atRAL) can lead to the accumulation of toxic byproducts that contribute to progressive retinal dystrophy.[1][2] Ret-NH2 derivatives act as scavengers of atRAL, thereby reducing its toxic levels in the retina.[2][3]

Mechanism of Action

Ret-NH2 and its derivatives can sequester excess atRAL by forming a Schiff base, which is a key mechanism in preventing the formation of toxic retinoid dimers that contribute to retinal degeneration.[1][2] One promising derivative, Ret-NH2-L-valylglycine amide (RVG), has demonstrated improved stability and ocular bioavailability compared to the parent compound.[1] Importantly, RVG does not inhibit the critical RPE65 enzymatic activity, which is a potential side effect of Ret-NH2 that could impair vision.[1][2]

atRAL Excess all-trans-retinal (atRAL) Toxic Toxic Retinoid Dimers (A2E) atRAL->Toxic Condensation SchiffBase Schiff Base Conjugate atRAL->SchiffBase Sequestration Degeneration Retinal Degeneration Toxic->Degeneration RVG RVG (Ret-NH2-L-valylglycine amide) RVG->SchiffBase Protection Neuroprotection SchiffBase->Protection

Mechanism of RVG in preventing retinal degeneration.

Quantitative Data
CompoundAdministration RouteAnimal ModelKey FindingReference
RVGOral GavageAbca4-/-Rdh8-/- miceEffective protection against light-induced retinal degeneration.[1]
Ret-NH2 DerivativesIn vitro / In vivoAbca4-/-Rdh8-/- miceDerivatives with glycine and/or L-valine showed greater protective effects.[1][2]
Experimental Protocols

In Vitro Schiff Base Formation with atRAL [1]

  • Objective: To determine the ability of Ret-NH2 derivatives to form a Schiff base with atRAL.

  • Materials: Ret-NH2 derivative (e.g., RVG), all-trans-retinal (atRAL), ethanol, UV-Vis spectrophotometer.

  • Procedure:

    • Prepare a solution of the Ret-NH2 derivative in ethanol.

    • Prepare a solution of atRAL in ethanol.

    • Mix the two solutions in a cuvette.

    • Monitor the change in the absorption spectrum over time. The formation of the Schiff base will result in a spectral shift.

In Vivo Protection Against Light-Induced Retinal Degeneration [1]

  • Objective: To assess the protective effect of Ret-NH2 derivatives against light-induced retinal damage in a mouse model.

  • Animal Model: Abca4-/-Rdh8-/- double-knockout mice.

  • Procedure:

    • Administer the Ret-NH2 derivative (e.g., RVG) or vehicle control to the mice via oral gavage.

    • After a specified period, expose the mice to a bright, damaging light source.

    • After a recovery period in the dark, assess retinal function using electroretinography (ERG).

    • Perform histological analysis of the retinal tissue to quantify photoreceptor cell survival.

Pigment Epithelium-Derived Factor (PEDF) Peptides

PEDF is a naturally occurring protein in the eye with neuroprotective properties.[4][5][6] Due to its large size, delivering the full-length protein to the retina is challenging.[4][5] Researchers have developed smaller peptide fragments of PEDF that retain its therapeutic effects and can be delivered via eye drops.[4][5][6][7]

Mechanism of Action

PEDF-derived peptides, such as the 17-mer and its modified version H105A, exert their neuroprotective effects by mitigating cellular stress in the retina, a common factor in various degenerative retinal diseases.[5][6] These peptides can penetrate the eye tissues to reach the retina and preserve photoreceptor cells.[4][5][8]

Stress Cellular Stress (e.g., Oxidative) Apoptosis Photoreceptor Apoptosis Stress->Apoptosis Degeneration Retinal Degeneration Apoptosis->Degeneration PEDF PEDF Peptides (e.g., H105A) Protection Photoreceptor Survival PEDF->Protection Inhibition of Apoptosis Function Preserved Retinal Function Protection->Function Ischemia Ischemic Insult Apoptosis Retinal Neuron Apoptosis Ischemia->Apoptosis Excitotoxicity Glutamate Excitotoxicity Excitotoxicity->Apoptosis VIP_PACAP VIP / PACAP Receptors PAC1R / VPACRs VIP_PACAP->Receptors Signaling Anti-apoptotic & Antioxidant Pathways Receptors->Signaling Protection Neuroprotection Signaling->Protection Protection->Apoptosis Inhibits GLP1 GLP-1 Receptor Agonists Glycemic Rapid Glycemic Control GLP1->Glycemic LateDR Late-Stage DR Protection GLP1->LateDR Clinical Evidence Neuroprotection Direct Retinal Neuroprotection (Experimental) GLP1->Neuroprotection Preclinical Evidence EarlyDR Early-Stage DR Worsening Glycemic->EarlyDR Potential for 'Early Worsening'

References

Application Notes and Protocols for Hsdvhk-NH2 Treatment of HUVEC Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for studying the effects of the synthetic peptide Hsdvhk-NH2 on Human Umbilical Vein Endothelial Cells (HUVECs). This compound, also known as P11, is an antagonist of the integrin αvβ3-vitronectin interaction and has been shown to inhibit HUVEC proliferation and migration.[1] This document outlines procedures for cell culture, and key functional assays to characterize the cellular response to this compound treatment.

Overview of this compound

This compound is a peptide that demonstrates significant biological activity in endothelial cells. It has been identified as a potent antagonist of the integrin αvβ3-vitronectin interaction, with an IC50 of 1.74 pg/mL (2.414 pM).[1] The peptide also inhibits the interaction between αvβ3 and GRGDSP with an IC50 value of 25.72 nM.[1] Functionally, this compound has been observed to inhibit HUVEC proliferation in a dose-dependent manner by inducing apoptosis through caspase activation, a mechanism linked to increased p53 expression.[1] Furthermore, it effectively inhibits basic fibroblast growth factor (bFGF)-induced cell migration.[1]

Quantitative Data Summary

The following tables summarize the reported quantitative data for the activity of this compound.

Table 1: Inhibitory Concentrations (IC50) of this compound

Target InteractionIC50 Value
Integrin αvβ3-Vitronectin1.74 pg/mL (2.414 pM)[1]
Integrin αvβ3-GRGDSP25.72 nM[1]

Table 2: Effective Concentrations of this compound in HUVEC Functional Assays

AssayConcentration RangeIncubation TimeObserved Effect
HUVEC Proliferation0.1, 1, 10, 100 µg/mL72 hoursSignificant inhibition of proliferation[1]
HUVEC MigrationNot SpecifiedNot SpecifiedSignificant inhibition of bFGF-induced migration[1]

Experimental Protocols

HUVEC Cell Culture

This protocol describes the standard procedure for culturing and maintaining HUVECs.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (e.g., M199 or Medium 200PRF supplemented with growth factors, fetal bovine serum, heparin, and antibiotics)[2][3][4]

  • 0.1% Gelatin solution[5]

  • Hanks' Balanced Salt Solution (HBSS)[5]

  • Trypsin-EDTA solution (0.05%)[2]

  • T-75 culture flasks[2]

  • Sterile serological pipettes and pipette tips

  • Humidified incubator at 37°C with 5% CO2

Procedure:

  • Flask Coating: Coat T-75 flasks with 0.1% gelatin solution and allow them to dry in a laminar flow hood.[5]

  • Thawing Cells: Rapidly thaw a cryovial of HUVECs in a 37°C water bath. Decontaminate the vial with 70% ethanol before opening in a sterile hood.[2]

  • Cell Plating: Gently transfer the thawed cells into a T-75 flask containing 15-20 mL of pre-warmed Endothelial Cell Growth Medium.[2] Rock the flask gently to distribute the cells evenly.

  • Incubation: Place the flask in a humidified incubator at 37°C with 5% CO2. For the first 24 hours, do not disturb the culture to allow for cell attachment.[2]

  • Medium Change: After 24 hours, replace the medium with fresh, pre-warmed growth medium to remove any residual cryoprotectant (e.g., DMSO).[2] Subsequently, change the medium every 2-3 days.

  • Subculturing: When cells reach 80-90% confluency, wash the monolayer with HBSS, and then add Trypsin-EDTA solution to detach the cells.[2][5] Neutralize the trypsin with growth medium, centrifuge the cell suspension, and re-plate the cells at a recommended seeding density (e.g., 5,000-10,000 cells/cm²).[2]

HUVEC Proliferation Assay (MTT Assay)

This protocol measures cell viability and proliferation based on the metabolic activity of the cells.

Materials:

  • HUVECs

  • 96-well plates

  • Endothelial Cell Growth Medium

  • This compound peptide

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]

  • DMSO[7]

  • Plate reader

Procedure:

  • Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of growth medium and incubate for 24 hours.[6][7]

  • Treatment: Prepare serial dilutions of this compound in growth medium (e.g., 0.1, 1, 10, 100 µg/mL).[1] Remove the existing medium from the wells and add 100 µL of the peptide solutions or control medium.

  • Incubation: Incubate the plate for 72 hours at 37°C with 5% CO2.[1]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 3-4 hours.[7][8]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7][8]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570-590 nm using a plate reader.[8]

HUVEC Migration Assay (Wound Healing Assay)

This assay assesses the effect of this compound on the migration of HUVECs.

Materials:

  • HUVECs

  • 24-well plates[9]

  • Endothelial Cell Growth Medium

  • This compound peptide

  • bFGF (basic Fibroblast Growth Factor)

  • P200 pipette tip or cell scraper[10]

  • Microscope with a camera

Procedure:

  • Cell Seeding: Seed HUVECs in 24-well plates and grow them to full confluency.[9]

  • Wound Creation: Create a "scratch" or wound in the cell monolayer using a sterile P200 pipette tip.[9][10]

  • Washing: Wash the wells with PBS to remove detached cells.[9]

  • Treatment: Add fresh medium containing bFGF to stimulate migration, along with different concentrations of this compound or a vehicle control.

  • Image Acquisition: Capture images of the wound at 0 hours and after a specified time (e.g., 12 or 18 hours).[9][11]

  • Analysis: Measure the width of the wound at different points for each condition and time point. The percentage of wound closure is calculated to determine the extent of cell migration.[11]

Western Blot for p53 Expression

This protocol is used to detect changes in p53 protein levels following this compound treatment.

Materials:

  • HUVECs

  • 6-well plates

  • This compound peptide

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk in TBST)[3]

  • Primary antibody against p53

  • Primary antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody[3]

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Seed HUVECs in 6-well plates, grow to confluency, and then treat with this compound for the desired time. Wash the cells with cold PBS and then lyse them with lysis buffer.[3]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[3]

  • SDS-PAGE: Load equal amounts of protein (e.g., 30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.[3][12]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[3]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary anti-p53 antibody and the loading control antibody overnight at 4°C.[3]

  • Secondary Antibody Incubation: Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[3]

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities to determine the relative expression of p53.

Visualizations

Proposed Signaling Pathway of this compound in HUVECs

Hsdvhk_NH2_Signaling Hsdvhk_NH2 This compound Integrin Integrin αvβ3 Hsdvhk_NH2->Integrin p53 p53 Upregulation Hsdvhk_NH2->p53 CellSurvival Cell Survival & Proliferation Integrin->CellSurvival Vitronectin Vitronectin Vitronectin->Integrin Caspases Caspase Activation p53->Caspases Apoptosis Apoptosis Caspases->Apoptosis Apoptosis->CellSurvival

Caption: Proposed mechanism of this compound-induced apoptosis in HUVECs.

Experimental Workflow for this compound Treatment and Analysis

Experimental_Workflow Start HUVEC Culture Treatment This compound Treatment Start->Treatment Proliferation Proliferation Assay (MTT) Treatment->Proliferation Migration Migration Assay (Wound Healing) Treatment->Migration Protein Protein Expression (Western Blot) Treatment->Protein Data Data Analysis Proliferation->Data Migration->Data Protein->Data

Caption: General workflow for assessing this compound effects on HUVECs.

References

Hsdvhk-NH2: A Potent Tool for Investigating Cell Adhesion Dynamics

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Hsdvhk-NH2 is a synthetic peptide that has emerged as a valuable tool for studying the intricate processes of cell adhesion. It functions as a potent antagonist of the integrin αvβ3-vitronectin interaction, a key signaling nexus involved in cell-matrix adhesion, cell migration, proliferation, and survival. By specifically targeting this interaction, this compound allows for the precise dissection of signaling pathways governed by integrin αvβ3, making it an indispensable reagent in cancer research, angiogenesis studies, and the development of novel therapeutics targeting cell adhesion-dependent pathologies.

These application notes provide a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, and detailed protocols for its application in key cell-based assays.

Mechanism of Action

This compound competitively inhibits the binding of vitronectin, an extracellular matrix (ECM) protein, to the integrin αvβ3 receptor on the cell surface. Integrin αvβ3 plays a crucial role in cell adhesion by physically linking the ECM to the intracellular actin cytoskeleton and by initiating intracellular signaling cascades upon ligand binding.

The binding of vitronectin to integrin αvβ3 typically promotes cell survival and proliferation through the activation of downstream signaling pathways, including the suppression of the tumor suppressor protein p53. By blocking this interaction, this compound disrupts these pro-survival signals, leading to the induction of apoptosis (programmed cell death). Evidence suggests that the mechanism of this compound-induced apoptosis involves the upregulation of p53 and the activation of caspases, a family of proteases central to the execution of the apoptotic program. Specifically, the inhibition of integrin αvβ3 can lead to the recruitment and activation of caspase-8, initiating a caspase cascade that culminates in cell death. Furthermore, p53 has been shown to inhibit integrin-mediated survival signaling by promoting the caspase-3-dependent cleavage of the pro-survival kinase Akt/PKB.

Quantitative Data

The following tables summarize the reported quantitative data for this compound. Researchers should note that these values can be cell-type and assay-dependent. It is recommended to perform dose-response experiments to determine the optimal concentration for a specific application.

Table 1: Inhibitory Activity of this compound

ParameterTargetValue
IC50Integrin αvβ3-Vitronectin Interaction1.74 pg/mL (2.414 pM)
IC50αvβ3-GRGDSP Interaction25.72 nM

Table 2: Template for User-Generated Quantitative Data on Cell Adhesion Inhibition

Cell LineThis compound Concentration% Inhibition of Adhesion
e.g., HUVECUser-definedUser-determined
e.g., U87MGUser-definedUser-determined

Table 3: Template for User-Generated Quantitative Data on Cell Migration Inhibition

Cell LineAssay TypeThis compound Concentration% Inhibition of Migration
e.g., HUVECWound HealingUser-definedUser-determined
e.g., HUVECTranswellUser-definedUser-determined

Table 4: Template for User-Generated Quantitative Data on Cell Proliferation Inhibition

Cell LineThis compound Concentration% Inhibition of Proliferation
e.g., HUVECUser-definedUser-determined

Signaling Pathway

The proposed signaling pathway initiated by this compound is depicted below. Inhibition of the integrin αvβ3-vitronectin interaction leads to the activation of a pro-apoptotic signaling cascade.

Hsdvhk_NH2_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Vitronectin Vitronectin Integrin_avB3 Integrin αvβ3 Vitronectin->Integrin_avB3 Binds This compound This compound This compound->Integrin_avB3 Inhibits p53 p53 Integrin_avB3->p53 Suppresses Caspase8 Caspase-8 Integrin_avB3->Caspase8 Recruits & Activates Caspase3 Caspase-3 p53->Caspase3 Activates Caspase8->Caspase3 Activates Akt Akt Caspase3->Akt Cleaves & Inactivates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed signaling pathway of this compound.

Experimental Protocols

The following are detailed protocols for key experiments to study the effects of this compound on cell adhesion, migration, and proliferation.

Cell Adhesion Assay

This protocol describes a static cell adhesion assay to quantify the inhibitory effect of this compound on the attachment of cells to a vitronectin-coated surface.

Cell_Adhesion_Workflow cluster_prep Plate Preparation cluster_cell_treatment Cell Treatment & Seeding cluster_assay Assay & Quantification A Coat wells with Vitronectin B Block with BSA A->B D Seed cells onto coated wells B->D C Pre-incubate cells with This compound C->D E Incubate and wash unattached cells D->E F Fix and stain adherent cells E->F G Quantify adhesion (e.g., Crystal Violet) F->G

Caption: Workflow for the Cell Adhesion Assay.

Materials:

  • 96-well tissue culture plates

  • Vitronectin

  • Bovine Serum Albumin (BSA)

  • Phosphate Buffered Saline (PBS)

  • This compound

  • Cell line of interest (e.g., HUVECs)

  • Culture medium

  • Methanol

  • 0.5% Crystal Violet solution

  • Solubilization buffer (e.g., 10% acetic acid)

  • Microplate reader

Procedure:

  • Plate Coating: a. Coat the wells of a 96-well plate with vitronectin (e.g., 1-10 µg/mL in PBS) and incubate for 1-2 hours at 37°C or overnight at 4°C. b. Aspirate the coating solution and wash the wells twice with PBS. c. Block non-specific binding by adding 1% BSA in PBS to each well and incubate for 1 hour at 37°C. d. Wash the wells twice with PBS.

  • Cell Preparation and Treatment: a. Harvest cells and resuspend them in serum-free medium. b. Pre-incubate the cells with various concentrations of this compound (and a vehicle control) for 30 minutes at 37°C.

  • Cell Seeding and Adhesion: a. Seed the pre-treated cells (e.g., 5 x 10^4 cells/well) into the vitronectin-coated wells. b. Incubate for 1-2 hours at 37°C to allow for cell adhesion.

  • Washing and Fixation: a. Gently wash the wells twice with PBS to remove non-adherent cells. b. Fix the adherent cells by adding cold methanol and incubating for 10 minutes.

  • Staining and Quantification: a. Aspirate the methanol and allow the plate to air dry. b. Add 0.5% crystal violet solution to each well and incubate for 10 minutes at room temperature. c. Wash the wells thoroughly with water to remove excess stain. d. Solubilize the stain by adding a solubilization buffer. e. Read the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of adherent cells.

Cell Migration Assays

This assay assesses the effect of this compound on directional cell migration.

Wound_Healing_Workflow A Grow cells to confluent monolayer B Create a 'scratch' in the monolayer A->B C Treat with this compound B->C D Image at 0h and monitor wound closure C->D E Quantify migration rate D->E

Caption: Workflow for the Wound Healing Assay.

Materials:

  • 6-well or 12-well plates

  • Cell line of interest

  • Culture medium

  • Pipette tip (p200)

  • This compound

  • Microscope with a camera

Procedure:

  • Seed cells in a 6-well or 12-well plate and grow them to a confluent monolayer.

  • Create a "scratch" or "wound" in the monolayer using a sterile p200 pipette tip.

  • Wash the wells with PBS to remove detached cells.

  • Add fresh culture medium containing different concentrations of this compound (and a vehicle control).

  • Capture images of the scratch at 0 hours and at regular intervals (e.g., 6, 12, 24 hours).

  • Measure the width of the scratch at different time points to quantify the rate of cell migration and wound closure.

This assay measures the chemotactic migration of cells in response to a chemoattractant, and the inhibitory effect of this compound.

Transwell_Workflow cluster_setup Chamber Setup cluster_seeding Cell Seeding cluster_quantification Incubation & Quantification A Add chemoattractant to lower chamber B Place Transwell insert A->B C Seed cells with this compound in upper chamber B->C D Incubate C->D E Fix and stain migrated cells on underside of membrane D->E F Count migrated cells E->F

Caption: Workflow for the Transwell Migration Assay.

Materials:

  • Transwell inserts (e.g., 8 µm pore size)

  • 24-well plates

  • Cell line of interest

  • Serum-free medium

  • Medium with chemoattractant (e.g., 10% FBS)

  • This compound

  • Cotton swabs

  • Methanol

  • Crystal Violet solution

Procedure:

  • Place Transwell inserts into the wells of a 24-well plate.

  • Add medium containing a chemoattractant to the lower chamber.

  • Resuspend cells in serum-free medium containing different concentrations of this compound.

  • Seed the cell suspension into the upper chamber of the Transwell inserts.

  • Incubate for a period that allows for cell migration (e.g., 6-24 hours), depending on the cell type.

  • Remove the inserts and gently wipe the upper side of the membrane with a cotton swab to remove non-migrated cells.

  • Fix the migrated cells on the underside of the membrane with methanol.

  • Stain the cells with Crystal Violet.

  • Count the number of migrated cells in several microscopic fields to quantify migration.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

MTT_Workflow A Seed cells in a 96-well plate B Treat with this compound A->B C Incubate for 24-72h B->C D Add MTT reagent C->D E Incubate to allow formazan formation D->E F Solubilize formazan crystals E->F G Measure absorbance F->G

Caption: Workflow for the MTT Cell Proliferation Assay.

Materials:

  • 96-well plates

  • Cell line of interest

  • Culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Replace the medium with fresh medium containing various concentrations of this compound (and a vehicle control).

  • Incubate for the desired period (e.g., 24, 48, 72 hours).

  • Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Read the absorbance at 570 nm. The absorbance is proportional to the number of viable, metabolically active cells.

Conclusion

This compound is a powerful and specific inhibitor of the integrin αvβ3-vitronectin interaction. Its ability to induce apoptosis and inhibit key cellular processes such as adhesion, migration, and proliferation makes it an invaluable tool for researchers in cell biology and drug discovery. The protocols provided here offer a starting point for utilizing this compound to explore the multifaceted roles of integrin αvβ3 in health and disease.

Troubleshooting & Optimization

Hsdvhk-NH2 peptide stability and long-term storage

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the Hsdvhk-NH2 peptide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and long-term storage of this compound, along with troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for long-term storage of lyophilized this compound peptide?

For long-term storage, lyophilized this compound peptide should be stored at -20°C or, preferably, at -80°C.[1][2] It is crucial to keep the peptide in a tightly sealed container in a desiccated environment to protect it from moisture, which can significantly decrease its long-term stability.[1][3] Additionally, the peptide should be protected from direct light.[4] Under these conditions, the lyophilized peptide can be stable for several years.[2][5] Before opening the vial, it should be allowed to equilibrate to room temperature in a desiccator to prevent condensation of moisture onto the peptide.[1][3][6]

Q2: How should I store this compound peptide once it is reconstituted in solution?

The stability of peptides in solution is significantly more limited than in their lyophilized form.[1][5] For short-term storage (up to a week), the reconstituted peptide solution can be kept at 2-8°C.[4][7] For longer-term storage, it is highly recommended to aliquot the peptide solution into single-use volumes and store them at -20°C or -80°C.[1][6] This practice helps to avoid repeated freeze-thaw cycles, which can lead to peptide degradation.[1][5][7] The this compound peptide sequence contains Aspartic acid (Asp), which can be susceptible to degradation at pH extremes. Therefore, using a sterile buffer with a slightly acidic pH (pH 5-6) is recommended to prolong the storage life of the peptide in solution.[1][5][8]

Q3: My this compound peptide solution appears cloudy. What could be the cause and what should I do?

Cloudiness in a peptide solution can indicate several issues, including incomplete dissolution, bacterial contamination, or peptide aggregation.[9] First, ensure the peptide has been given sufficient time to dissolve with gentle swirling or vortexing. Do not shake vigorously, as this can induce aggregation. If the peptide is known to be hydrophobic, a small amount of an organic solvent like DMSO or acetonitrile may be required for initial solubilization before adding aqueous buffer. If cloudiness persists, it may be due to aggregation, which can be influenced by factors such as pH, temperature, and peptide concentration.[10][11] It is generally not recommended to use a cloudy solution, as the peptide concentration will be inaccurate and aggregates could have altered biological activity. Consider preparing a fresh solution, potentially at a lower concentration or in a different buffer system. Filtering the solution through a 0.2 µm filter can remove bacterial contamination but may not resolve aggregation issues.[5]

Q4: Which amino acids in the this compound sequence (His-Ser-Asp-Val-His-Lys-NH2) are most susceptible to degradation?

The this compound sequence contains several amino acids that can be prone to specific degradation pathways:

  • Aspartic acid (Asp): This is one of the most labile amino acids in peptides. It is susceptible to hydrolysis, which can lead to cleavage of the peptide backbone, especially adjacent to a Serine (Ser) residue.[12] Aspartic acid can also undergo isomerization to form iso-aspartate, which can alter the peptide's conformation and biological activity.[10]

  • Histidine (His): The imidazole ring of histidine is susceptible to oxidation, which can be catalyzed by trace metals and exposure to light and oxygen.[12][13]

  • Serine (Ser): The peptide bond on the N-terminal side of a serine residue can be susceptible to hydrolysis, particularly at pH 5-6.[12][13]

Q5: What are the primary chemical degradation pathways I should be aware of for this compound?

Based on its amino acid sequence, the primary potential chemical degradation pathways for this compound are:

  • Hydrolysis: The cleavage of peptide bonds, particularly at the Aspartic acid and Serine residues, can occur in aqueous solutions.[14] This is often catalyzed by acidic or basic conditions.[12][13]

  • Deamidation: While this compound does not contain Asparagine or Glutamine, which are most prone to deamidation, the C-terminal amide could potentially undergo hydrolysis under strongly acidic conditions to form a free C-terminal carboxylate.[12][13]

  • Oxidation: The Histidine residues in the sequence are susceptible to oxidation, especially in the presence of oxygen and metal ions.[12][13][14] It is advisable to use high-purity water and buffers and to minimize the peptide's exposure to air.[1]

Troubleshooting Guides

Issue 1: Poor or Inconsistent Biological Activity
Potential Cause Troubleshooting Steps
Peptide Degradation 1. Verify storage conditions (temperature, light, humidity).2. Prepare fresh stock solutions from a new vial of lyophilized peptide.3. Avoid repeated freeze-thaw cycles by using single-use aliquots.[1][5]4. Check the pH of the buffer used for reconstitution; a pH of 5-6 is generally recommended for peptide stability in solution.[5][8]5. Perform a stability analysis using HPLC to check for degradation products (see Experimental Protocol 1).
Incorrect Peptide Concentration 1. Ensure the lyophilized peptide was fully equilibrated to room temperature before opening to avoid moisture absorption, which can alter the mass.2. Confirm the accuracy of the balance used for weighing.3. If possible, determine the peptide concentration using a quantitative method such as amino acid analysis or UV-Vis spectroscopy (if the peptide contains Trp or Tyr, which this compound does not).
Peptide Aggregation 1. Visually inspect the solution for cloudiness or precipitates.2. Try dissolving the peptide at a lower concentration.3. Consider using a different buffer system or adding excipients that are known to reduce aggregation.
Issue 2: Difficulty Dissolving the Peptide
Potential Cause Troubleshooting Steps
Peptide Hydrophobicity 1. While this compound is a relatively hydrophilic peptide, if solubility issues arise, try gentle vortexing or sonication.2. If the peptide remains insoluble in aqueous buffer, dissolve it first in a minimal amount of a suitable organic solvent (e.g., DMSO, DMF, or acetonitrile) and then slowly add the aqueous buffer to the desired concentration.
Incorrect pH of Solvent 1. The net charge of a peptide influences its solubility. This compound has a net positive charge at neutral pH. If solubility is an issue, try dissolving it in a slightly acidic buffer.

Data Presentation

Table 1: General Recommendations for this compound Peptide Storage
Form Storage Temperature Duration Key Considerations
Lyophilized Powder -20°C to -80°CYearsStore in a dark, dry environment. Allow the vial to warm to room temperature before opening.[1][2][4]
4°CWeeks to MonthsFor short-term storage only. Protect from moisture and light.[4]
Room TemperatureDays to WeeksSuitable for shipping and brief periods, but not recommended for storage.[3][15]
Reconstituted Solution -20°C to -80°CWeeks to MonthsAliquot into single-use vials to avoid freeze-thaw cycles. Use a sterile buffer at pH 5-6.[1][5][8]
2-8°CUp to 1 weekFor immediate or very short-term use.[1][4]
Table 2: Amino Acid Residues in this compound and Their Potential Instabilities
Amino Acid Residue Potential Degradation Pathway Influencing Factors
Histidine (His) OxidationOxygen, metal ions, light[12][13]
Serine (Ser) Hydrolysis (peptide bond cleavage)pH, temperature[12][13]
Aspartic acid (Asp) Hydrolysis, Isomerization (to iso-Asp)pH, temperature[10]

Experimental Protocols

Protocol 1: Assessment of this compound Stability by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound and detect the presence of degradation products over time under different storage conditions.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable buffer (e.g., sterile water or 10 mM phosphate buffer, pH 6.0).

    • Aliquot the stock solution into separate vials for each time point and storage condition to be tested (e.g., 4°C, -20°C, room temperature).

    • Also, prepare "stressed" samples by incubating at an elevated temperature (e.g., 40°C) or under extreme pH conditions to intentionally induce degradation and identify potential degradation peaks.

  • HPLC Analysis:

    • System: A reverse-phase HPLC (RP-HPLC) system with a UV detector.

    • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 50% Mobile Phase B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 214 nm.

    • Injection Volume: 20 µL.

  • Data Analysis:

    • At each time point (e.g., 0, 1 week, 1 month, 3 months), analyze an aliquot from each storage condition.

    • Integrate the peak areas from the chromatograms.

    • Calculate the purity of the peptide as the percentage of the main peak area relative to the total area of all peaks.

    • Monitor the appearance and increase of new peaks, which indicate degradation products.

Protocol 2: Reconstitution of Lyophilized this compound for Optimal Stability

Objective: To properly reconstitute lyophilized this compound to ensure its stability and accurate concentration for experimental use.

Methodology:

  • Equilibration: Before opening, allow the vial of lyophilized this compound to warm to room temperature in a desiccator for at least 20-30 minutes. This prevents moisture from condensing on the cold peptide powder.[1][6]

  • Solvent Selection: Choose a sterile, high-purity solvent. For this compound, sterile water or a slightly acidic buffer (e.g., 10 mM acetate buffer, pH 5.0-6.0) is recommended.[1][5]

  • Reconstitution:

    • Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.

    • Using a sterile syringe, slowly add the desired volume of solvent down the side of the vial. Avoid squirting the solvent directly onto the peptide powder.[9]

    • Gently swirl or roll the vial to dissolve the peptide. Do not shake vigorously. If necessary, brief sonication can be used to aid dissolution.

  • Aliquoting and Storage:

    • Once the peptide is fully dissolved, divide the solution into single-use aliquots in sterile, low-protein-binding microcentrifuge tubes.

    • Label each aliquot clearly with the peptide name, concentration, and date.

    • Store the aliquots at -20°C or -80°C for long-term use.[1][7]

Mandatory Visualizations

G cluster_troubleshooting Troubleshooting Workflow: Peptide Instability start Inconsistent Experimental Results check_storage Verify Storage Conditions (-20°C/-80°C, dark, dry) start->check_storage check_handling Review Handling Procedures (Aliquoting, Freeze-Thaw Cycles) start->check_handling check_solution Assess Reconstituted Solution (pH, Age, Appearance) start->check_solution improper_storage Improper Storage check_storage->improper_storage improper_handling Improper Handling check_handling->improper_handling solution_issue Solution Issue check_solution->solution_issue improper_storage->check_handling No correct_storage Action: Store at -80°C in desiccator, away from light. improper_storage->correct_storage Yes improper_handling->check_solution No correct_handling Action: Aliquot new stock to avoid freeze-thaw. improper_handling->correct_handling Yes correct_solution Action: Prepare fresh solution in sterile pH 5-6 buffer. solution_issue->correct_solution Yes run_qc Perform HPLC Analysis to confirm purity solution_issue->run_qc No correct_storage->run_qc correct_handling->run_qc correct_solution->run_qc

Caption: Troubleshooting workflow for this compound instability issues.

G cluster_pathway Simplified Signaling Antagonism Hsdvhk This compound Integrin Integrin αvβ3 Hsdvhk->Integrin blocks Signaling Downstream Signaling (e.g., FAK, ERK activation) Integrin->Signaling activates Vitronectin Vitronectin (ECM) Vitronectin->Integrin binds CellularResponse Cellular Response (Adhesion, Proliferation) Signaling->CellularResponse leads to

Caption: this compound as an antagonist of integrin αvβ3-vitronectin interaction.

G cluster_workflow Experimental Workflow: Peptide Stability Study prep Prepare Peptide Stock & Aliquots for T=0 storage Store Aliquots under Different Conditions (e.g., -20°C, 4°C, 25°C) prep->storage analysis Analyze by RP-HPLC at Defined Time Points (e.g., 1, 2, 4 weeks) storage->analysis data Calculate % Purity & Identify Degradants analysis->data report Determine Shelf-Life & Optimal Storage data->report

Caption: General workflow for conducting a stability study on this compound.

References

How to dissolve Hsdvhk-NH2 peptide for experiments

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Peptide Hsdvhk-NH2

This guide provides detailed protocols and troubleshooting advice for dissolving and handling the synthetic peptide this compound for experimental use. Given that this compound is a custom peptide, this information is based on its calculated physicochemical properties and established principles of peptide chemistry.

Analysis of this compound Peptide

To determine the best dissolution strategy, we first analyze the peptide's amino acid sequence: His-Ser-Asp-Val-His-Lys-NH2 .

  • Amino Acid Composition:

    • Basic (+1): Histidine (H) x 2, Lysine (K) x 1

    • Acidic (-1): Aspartic Acid (D) x 1

    • Hydrophobic (Neutral): Valine (V) x 1

    • Polar, Uncharged (Neutral): Serine (S) x 1

  • C-Terminal Modification: The C-terminus is amidated (-NH2), which neutralizes the negative charge of the typical carboxylic acid group (-COOH).[1][2][3]

  • Net Charge Calculation: To predict solubility in aqueous solutions, we calculate the net charge at a neutral pH (~7.0).[4][5]

    • Sum of basic residues: +3 (H, H, K)

    • Sum of acidic residues: -1 (D)

    • N-terminal amine group (+1)

    • C-terminal amide group (0)

    • Estimated Net Charge: (+3) + (-1) = +2

With a net charge of +2, this compound is a basic peptide . Basic peptides are generally soluble in acidic aqueous solutions.[4][6][7][8]

Frequently Asked Questions (FAQs)

Q1: What is the best initial solvent to try for this compound?

A1: Based on its net positive charge, the recommended starting solvent is sterile, distilled water.[5][8] If solubility is limited, a dilute acidic solution, such as 10% acetic acid, should be used to aid dissolution.[4][7][8]

Q2: My peptide won't dissolve in water. What should I do next?

A2: If the peptide does not dissolve in water, do not discard the sample. Add a small amount of a dilute acid dropwise while vortexing. Good options include 10% acetic acid or 0.1% trifluoroacetic acid (TFA).[4][5][8] The acidic environment will protonate the acidic residue (Asp), further increasing the peptide's net positive charge and enhancing its interaction with water. Always test with a small aliquot of the peptide first.[4][9]

Q3: Can I use an organic solvent like DMSO?

A3: Yes, but it should not be the first choice for a charged peptide like this compound. Organic solvents are typically reserved for hydrophobic or neutral peptides.[6][8][10] If you must use DMSO due to experimental constraints, dissolve the peptide in a minimal amount of 100% DMSO first, then slowly add your aqueous buffer to the desired final concentration.[11][12][13] Be aware that the final DMSO concentration should typically be below 1% for cell-based assays to avoid cytotoxicity.[13][14]

Q4: How should I prepare a stock solution?

A4: It is recommended to prepare a stock solution at a concentration of 1-2 mg/mL.[15] After dissolving the peptide in the appropriate solvent, filter it through a 0.22 µm sterile filter to remove any potential aggregates or microbial contamination.

Q5: How should I store the lyophilized powder and the stock solution?

A5: Proper storage is critical to maintain peptide integrity.[16][17]

  • Lyophilized Powder: Store at -20°C or -80°C in a desiccated, dark environment.[16][17][18][19] Before opening, allow the vial to equilibrate to room temperature to prevent condensation.[20][21]

  • Stock Solution: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[16][20][22] Store aliquots at -20°C or -80°C.[17][20] For short-term storage (up to one week), 4°C is acceptable for many peptides.[20]

Q6: Can I use sonication to help dissolve my peptide?

A6: Yes, gentle sonication can help break up aggregates and improve solubility.[7][11][14] Use a bath sonicator and apply short bursts of sonication (e.g., 3 cycles of 10 seconds), chilling the sample on ice in between to prevent heating and potential degradation.[11]

Data Presentation Tables

Table 1: Recommended Solvents for Peptides Based on Net Charge

Peptide Type (Net Charge)Primary Recommended SolventSecondary Solvent (If Needed)Organic Solvent (Last Resort)
Basic (> 0) Sterile Distilled H₂O10-25% Acetic Acid or 0.1% TFA[4][5][7][8]Minimal DMSO, then dilute[11][23]
Acidic (< 0) Sterile Distilled H₂O or PBS (pH 7.4)[4][8]0.1M Ammonium Bicarbonate or 1-10% NH₄OH[4][5][11]Minimal DMF (if Cys is present)[5][10]
Neutral / Hydrophobic (0) Organic Solvent FirstDilute with aqueous bufferDenaturing agents (Guanidine, Urea)[4][5]

Table 2: Properties of Common Solvents for Peptide Dissolution

SolventRecommended ForNotes & Precautions
Sterile Water Charged and short peptides (<5 amino acids)[5][11]First choice for most charged peptides.
PBS (pH 7.2-7.4) Acidic or neutral peptides.Can cause precipitation with some basic peptides.
10% Acetic Acid Basic peptides.[7]Volatile and can be used for lyophilization. Cell-friendly at low concentrations.
0.1% TFA Basic peptides.[4]Potent solubilizing agent but can be harsh on cells. Ensure final concentration is very low.
10% Ammonium Bicarbonate Acidic peptides.[7]Volatile and can be removed by lyophilization. Avoid with Cys-containing peptides.[4]
DMSO (Dimethyl sulfoxide) Hydrophobic and neutral peptides.[11][12]Can be cytotoxic above 1%.[13][14] May oxidize Met or Cys residues.[8][14]
DMF (Dimethylformamide) Hydrophobic peptides, especially those with Cys.[5][10]Less cytotoxic than DMSO but should still be used minimally.

Experimental Protocols

Protocol 1: Solubility Testing for this compound

This protocol helps determine the optimal solvent without risking the entire peptide stock.[4][14]

  • Preparation: Allow the lyophilized peptide vial to warm to room temperature for 10-15 minutes.[21] Briefly centrifuge the vial to ensure all powder is at the bottom.[24][25]

  • Aliquoting: Carefully weigh out a small, precise amount of the peptide (e.g., 0.1 mg) into a sterile microcentrifuge tube.

  • Step 1 - Water: Add a calculated volume of sterile, distilled water to achieve a high concentration (e.g., 10 mg/mL). Vortex gently for 30 seconds. Observe the solution. If it is clear, water is a suitable solvent.

  • Step 2 - Acidic Solution: If the solution is cloudy or particles remain, add 10% acetic acid dropwise (e.g., 1-2 µL at a time). Vortex after each addition. Observe for dissolution.[4]

  • Step 3 - Sonication: If the peptide is still not fully dissolved, place the tube in a bath sonicator for 3-5 minutes, keeping the water cool.[11]

  • Documentation: Record the final solvent composition and concentration that resulted in a clear solution. This will be the protocol for your bulk stock.

Protocol 2: Preparation of a 1 mg/mL Stock Solution
  • Preparation: Equilibrate the main vial of lyophilized this compound to room temperature and centrifuge briefly.[21][24]

  • Solvent Addition: Based on the results from Protocol 1, prepare the determined optimal solvent (e.g., sterile water with 10% acetic acid).

  • Reconstitution: Aseptically add the solvent to the vial to achieve a final concentration of 1 mg/mL. For example, if you have 1 mg of peptide, add 1 mL of solvent. Inject the solvent slowly down the side of the vial to avoid foaming.[22]

  • Dissolution: Gently vortex or swirl the vial until the peptide is completely dissolved.[21][26] A clear solution with no visible particulates should be obtained.[11][26]

  • Sterilization (Optional but Recommended): Filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquoting and Storage: Dispense the stock solution into single-use, sterile cryovials. Store immediately at -20°C or -80°C.[20][22] Label each aliquot clearly with the peptide name, concentration, solvent, and date.

Visualizations (Graphviz DOT)

Caption: Workflow for dissolving the basic peptide this compound.

Troubleshooting_Insolubility issue_node Issue: Peptide is not dissolving q1 Is the peptide basic (net charge > 0)? issue_node->q1 Start Here question_node question_node action_node action_node result_node result_node q2 Have you tried a dilute acid (e.g., Acetic Acid)? q1->q2 Yes r4 Refer to Table 1 for appropriate basic or organic solvents. q1->r4 No (Peptide is Acidic/Neutral) a1 Action: Add 10% Acetic Acid dropwise q2->a1 No q3 Have you tried gentle sonication? q2->q3 Yes r1 This should increase protonation and improve solubility. a1->r1 Outcome a2 Action: Use a bath sonicator in short bursts on ice. q3->a2 No a3 Action: Use minimal DMSO to dissolve, then slowly add aqueous buffer. q3->a3 Yes r2 This helps break up physical aggregates without heating. a2->r2 Outcome r3 This is a last resort for charged peptides. Monitor for precipitation. a3->r3 Outcome

Caption: Troubleshooting guide for peptide dissolution issues.

Signaling_Pathway peptide This compound (Ligand) receptor G-Protein Coupled Receptor (GPCR) peptide->receptor Binds protein Adenylyl Cyclase receptor->protein Activates kinase Protein Kinase A (PKA) protein->kinase cAMP tf Transcription Factor (e.g., CREB) kinase->tf Phosphorylates response Cellular Response (e.g., Gene Expression) tf->response Activates

Caption: Hypothetical signaling pathway initiated by this compound.

References

Troubleshooting Hsdvhk-NH2 solubility issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hsdvhk-NH2.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, also known as P11, is a synthetic peptide that functions as an antagonist of the integrin αvβ3-vitronectin interaction. Integrins are transmembrane receptors that mediate cell-matrix adhesion and play a crucial role in cell signaling, proliferation, and migration. By blocking the interaction between integrin αvβ3 and its ligand vitronectin, this compound can inhibit downstream signaling pathways involved in these cellular processes.

Q2: I am having trouble dissolving the lyophilized this compound peptide. What are the recommended solvents?

The solubility of this compound can be challenging due to its amino acid composition. Based on available data, the following solvents can be used:

  • Dimethylformamide (DMF): Soluble at 30 mg/mL.

  • Dimethyl sulfoxide (DMSO): Soluble at 30 mg/mL.

  • DMSO:PBS (pH 7.2) (1:1): Soluble at 0.5 mg/mL.

For biological assays, it is recommended to prepare a high-concentration stock solution in 100% DMSO or DMF and then dilute it with the aqueous buffer of choice to the final working concentration.[1] It is crucial to ensure the final concentration of the organic solvent is compatible with your experimental system.

Q3: My this compound solution appears cloudy or has visible precipitates. What should I do?

A cloudy solution or the presence of precipitates indicates that the peptide is not fully dissolved or has aggregated. Here are some troubleshooting steps:

  • Sonication: Briefly sonicate the solution to aid dissolution.[1]

  • Gentle Warming: Gently warm the solution to 37°C to help dissolve the peptide.[2]

  • pH Adjustment: The net charge of a peptide and the pH of the solution significantly affect its solubility.[3][4] this compound has a theoretical isoelectric point (pI) that can be calculated based on its amino acid sequence. Adjusting the pH of the buffer away from the pI can increase solubility. For basic peptides (net positive charge), using a slightly acidic buffer can help. For acidic peptides (net negative charge), a slightly basic buffer may be more effective.

  • Test a Small Amount First: Always test the solubility of a small amount of the peptide in your chosen solvent before dissolving the entire sample.[1][5]

Q4: How should I store the lyophilized powder and reconstituted solutions of this compound?

Proper storage is critical to maintain the stability and activity of the peptide.

  • Lyophilized Powder: Store at -20°C or -80°C, protected from light.

  • Reconstituted Solutions: Aliquot the peptide solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[2]

Troubleshooting Guides

Issue 1: Inconsistent or unexpected results in cell-based assays.
Possible Cause Troubleshooting Step
Peptide Aggregation Ensure the peptide is fully dissolved. Consider vortexing and sonication. A brief warming to 37°C may also help.[1][2]
Incorrect Peptide Concentration Verify the concentration of your stock solution. Inaccurate weighing of the lyophilized powder can lead to errors.
Solvent Effects The organic solvent used to dissolve the peptide (e.g., DMSO) may affect your cells. Include a vehicle control in your experiments to account for any solvent-induced effects.[6]
Peptide Degradation Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[2] Store solutions properly at -20°C or -80°C.
Issue 2: Low binding affinity observed in in vitro binding assays.
Possible Cause Troubleshooting Step
Suboptimal Buffer Conditions The pH and ionic strength of the binding buffer can influence protein-peptide interactions. Optimize the buffer composition.
Inactive Peptide Ensure the peptide has been stored correctly to prevent degradation. If possible, verify the integrity of the peptide using techniques like mass spectrometry.
Incorrect Assay Setup Review the experimental protocol for the binding assay. Ensure all components are at the correct concentrations and incubation times are appropriate.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventConcentrationReference
Dimethylformamide (DMF)30 mg/mL[2]
Dimethyl sulfoxide (DMSO)30 mg/mL[2]
DMSO:PBS (pH 7.2) (1:1)0.5 mg/mL[2]

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized this compound
  • Equilibrate: Allow the vial of lyophilized this compound to warm to room temperature before opening.

  • Centrifuge: Briefly centrifuge the vial to ensure all the powder is at the bottom.

  • Add Solvent: Carefully add the appropriate volume of a recommended organic solvent (e.g., DMSO or DMF) to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Dissolve: Gently vortex or sonicate the vial to ensure the peptide is completely dissolved. A brief warming to 37°C can be applied if necessary.[2]

  • Aliquot and Store: Aliquot the stock solution into single-use tubes and store at -80°C.

Protocol 2: Competitive Integrin αvβ3 Binding Assay

This protocol describes a general competitive ELISA-based assay to evaluate the inhibitory activity of this compound.

  • Coat Plate: Coat a 96-well microplate with vitronectin overnight at 4°C.

  • Block: Wash the plate with a suitable wash buffer (e.g., PBS with 0.05% Tween-20) and block with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Prepare Competitor Solutions: Prepare serial dilutions of this compound in a binding buffer.

  • Incubate: Add a constant concentration of purified integrin αvβ3 receptor and the varying concentrations of this compound to the wells. Incubate for 2-3 hours at room temperature.

  • Wash: Wash the plate to remove unbound receptor and peptide.

  • Primary Antibody: Add a primary antibody specific for integrin αvβ3 and incubate for 1 hour at room temperature.

  • Wash: Wash the plate.

  • Secondary Antibody: Add a horseradish peroxidase (HRP)-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Wash: Wash the plate.

  • Develop: Add a TMB substrate and incubate until a color change is observed.

  • Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).

  • Read Absorbance: Read the absorbance at 450 nm using a microplate reader. The signal will be inversely proportional to the inhibitory activity of this compound.

Visualizations

Hsdvhk_NH2_Troubleshooting_Workflow Troubleshooting this compound Solubility Issues start Start: Lyophilized this compound reconstitute Reconstitute in recommended solvent (e.g., DMSO) start->reconstitute observe Observe Solution reconstitute->observe clear_solution Clear Solution: Proceed to Experiment observe->clear_solution Yes cloudy_solution Cloudy/Precipitate Solution observe->cloudy_solution No troubleshoot Troubleshooting Steps cloudy_solution->troubleshoot sonicate Sonicate troubleshoot->sonicate warm Gently Warm (37°C) troubleshoot->warm ph_adjust Adjust pH of Buffer troubleshoot->ph_adjust re_observe Re-observe Solution sonicate->re_observe warm->re_observe ph_adjust->re_observe re_observe->clear_solution Yes still_cloudy Still Cloudy: Consider alternative solvent or lower concentration re_observe->still_cloudy No Integrin_Signaling_Pathway Integrin αvβ3 Signaling Pathway Antagonism by this compound cluster_extracellular Extracellular Matrix cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Vitronectin Vitronectin Integrin Integrin αvβ3 Vitronectin->Integrin Binds FAK FAK Integrin->FAK Activates Src Src FAK->Src PI3K PI3K FAK->PI3K MAPK MAPK (ERK) FAK->MAPK Src->MAPK Akt Akt PI3K->Akt Cell_Response Cell Proliferation, Migration, Survival Akt->Cell_Response MAPK->Cell_Response Hsdvhk This compound Hsdvhk->Integrin Blocks Binding

References

Technical Support Center: Optimizing Peptide-NH2 Concentration for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of novel peptides, exemplified by Hsdvhk-NH2, for in vitro assays. Find troubleshooting advice, frequently asked questions, and detailed protocols to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in a new in vitro assay?

A1: For initial experiments, a common starting point is to perform a broad-range dose-response curve. We recommend a starting concentration range from 1 nM to 100 µM. This wide range helps in identifying the optimal concentration window for your specific assay and cell type without using excessive amounts of the peptide. Subsequent experiments can then focus on a narrower range of concentrations to pinpoint the EC50 or IC50 value.

Q2: How should I properly dissolve and store my this compound peptide?

A2: Proper handling of peptides is crucial for experimental reproducibility. This compound should be dissolved in a suitable solvent, such as sterile distilled water or a buffer like PBS, to create a stock solution. To ensure stability, it is advisable to aliquot the stock solution into smaller volumes and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles, as this can lead to peptide degradation.

Q3: I am observing high variability between my replicates. What could be the cause?

A3: High variability in replicates can stem from several factors. Inconsistent pipetting, especially with small volumes, is a frequent cause. Ensure your pipettes are calibrated and use reverse pipetting for viscous solutions. Another potential issue is uneven cell seeding in plate-based assays. Always mix your cell suspension thoroughly before plating. Finally, improper mixing of the this compound solution after adding it to the wells can also lead to inconsistent results.

Q4: My this compound peptide appears to be inactive in my assay. What should I do?

A4: If this compound is not showing the expected activity, first verify the peptide's integrity and concentration. You can use techniques like mass spectrometry or HPLC to confirm its identity and purity. Next, ensure that your assay conditions, such as pH and temperature, are optimal for peptide activity. It is also possible that the chosen cell line or assay system is not responsive to this compound. Consider testing the peptide in a different, validated system if possible.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor Solubility The peptide has low solubility in the chosen solvent.Try dissolving the peptide in a small amount of a stronger solvent like DMSO, and then dilute it to the final concentration with your assay buffer. Always check for solvent compatibility with your assay.
Unexpected Results The peptide may be interacting with components of the assay medium, such as serum proteins.Perform control experiments with and without serum to determine if there is any interference. If so, consider using a serum-free medium for your assay.
Cell Toxicity at High Concentrations High concentrations of the peptide or the solvent (e.g., DMSO) may be toxic to the cells.Conduct a cell viability assay (e.g., MTT or Trypan Blue) to determine the cytotoxic concentration of this compound and the solvent. Keep the final solvent concentration below 0.5%.
Precipitation in Media The peptide may precipitate out of solution when added to the culture medium.Visually inspect the wells for any precipitate after adding the peptide. If precipitation occurs, try preparing fresh dilutions or using a different solvent system.

Experimental Protocols

Dose-Response Curve for this compound using a Cell Viability Assay (MTT)
  • Cell Seeding: Plate your cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Peptide Preparation: Prepare a 2X concentrated serial dilution of this compound in your cell culture medium.

  • Treatment: Remove the old medium from the wells and add 100 µL of the 2X this compound dilutions to the respective wells. Include a vehicle control (medium with solvent only).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the cell viability against the log of the this compound concentration to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis start Start: Peptide Stock Solution dissolve Dissolve this compound in appropriate solvent start->dissolve serial_dilute Prepare Serial Dilutions (e.g., 1 nM to 100 µM) dissolve->serial_dilute add_peptide Add Peptide Dilutions to cells serial_dilute->add_peptide seed_cells Seed Cells in 96-well plate seed_cells->add_peptide incubate Incubate for defined period add_peptide->incubate measure Measure Assay-specific Endpoint (e.g., Absorbance) incubate->measure plot_data Plot Dose-Response Curve measure->plot_data determine_ic50 Determine IC50/EC50 plot_data->determine_ic50 end End: Optimal Concentration Identified determine_ic50->end

Caption: Experimental workflow for optimizing this compound concentration.

signaling_pathway Hsdvhk This compound Receptor Membrane Receptor Hsdvhk->Receptor G_Protein G-Protein Activation Receptor->G_Protein AC Adenylyl Cyclase (Inhibition) G_Protein->AC cAMP ↓ cAMP Levels AC->cAMP PKA PKA Inactivation cAMP->PKA CREB CREB Phosphorylation (Reduced) PKA->CREB Gene_Expression Altered Gene Expression CREB->Gene_Expression

Caption: Hypothetical signaling pathway modulated by this compound.

troubleshooting_guide cluster_solubility Solubility Issues cluster_activity Activity Issues cluster_variability Data Variability start Problem Encountered precipitate Precipitate Observed? start->precipitate no_effect No Effect Observed? start->no_effect high_variability High Replicate Variability? start->high_variability change_solvent Action: Change Solvent (e.g., use DMSO) precipitate->change_solvent Yes check_peptide Action: Verify Peptide Integrity (MS/HPLC) no_effect->check_peptide Yes check_assay Action: Validate Assay with Positive Control no_effect->check_assay If peptide is ok check_pipetting Action: Check Pipette Calibration & Technique high_variability->check_pipetting Yes check_cells Action: Ensure Homogeneous Cell Seeding high_variability->check_cells If pipetting is ok

Caption: Troubleshooting decision tree for this compound experiments.

Technical Support Center: Preventing Hsdvhk-NH2 Degradation in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Hsdvhk-NH2 in solution. The following information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal way to store this compound to ensure its long-term stability?

A1: For maximum stability, this compound should be stored in its lyophilized form at -20°C or preferably -80°C.[1][2] When stored as a powder and protected from moisture, the peptide is significantly more stable than when in solution.[2] Before use, allow the vial to equilibrate to room temperature in a desiccator to prevent condensation, as moisture can significantly reduce long-term stability.[3]

Q2: I need to prepare a stock solution of this compound. What is the recommended procedure?

A2: To prepare a stock solution, it is advisable to first dissolve the peptide in sterile, distilled water or a dilute (0.1%) acetic acid solution. If solubility is an issue, sonication may help. Once dissolved, this initial stock can be diluted with your assay buffer. It is recommended to prepare a concentrated stock solution to minimize the volume added to your experiment. For long-term storage of the solution, it should be aliquoted into single-use volumes and frozen at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to degradation.[1][3]

Q3: What are the primary causes of this compound degradation in an aqueous solution?

A3: Peptide degradation in solution can be categorized into chemical and physical instability.

  • Chemical Instability involves the breaking or formation of covalent bonds.[2][4] The primary pathways include:

    • Hydrolysis: Cleavage of peptide bonds, often accelerated by extreme pH.[1][2][4] Sequences containing Aspartic acid (Asp) are particularly susceptible.[1][5]

    • Deamidation: The loss of an amide group, commonly from Asparagine (Asn) or Glutamine (Gln) residues, forming a cyclic imide intermediate.[1][5]

    • Oxidation: Methionine (Met), Cysteine (Cys), Tryptophan (Trp), Histidine (His), and Tyrosine (Tyr) residues are prone to oxidation.[1][6] This can be triggered by exposure to atmospheric oxygen, metal ions, or light.[4][5]

    • Racemization: The conversion of L-amino acids to a mixture of L- and D-isomers, which can affect biological activity.[1][2]

  • Physical Instability relates to changes in the peptide's structure without altering its covalent bonds.[4] This includes:

    • Aggregation: Peptides can self-associate to form soluble or insoluble aggregates, which can affect their bioactivity and solubility.[7][8][9]

    • Adsorption: Peptides can stick to the surfaces of storage vials (e.g., glass or plastic), leading to a loss of active material.[2][3]

Q4: How does pH affect the stability of my this compound solution?

A4: pH is a critical factor influencing peptide stability.[4][5] Extreme pH values (both acidic and alkaline) can accelerate hydrolysis and other degradation pathways. For instance, acid-catalyzed hydrolysis can occur at low pH, while deamidation and oxidation are often accelerated at neutral to alkaline pH.[1][5] The optimal pH for stability is peptide-specific, but for many peptides, a slightly acidic buffer (pH 5-6) is recommended to prolong storage life.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of biological activity over time Peptide degradation (hydrolysis, oxidation, etc.)Store the peptide in lyophilized form at -80°C.[1] Prepare fresh solutions for each experiment or use aliquots to avoid freeze-thaw cycles.[3] Ensure the pH of the solution is optimized for stability (typically pH 5-6).
Precipitate forms in the solution Aggregation or low solubility.Prepare a more concentrated stock solution in a minimal amount of an appropriate solvent (e.g., water, dilute acetic acid) before diluting with your buffer. Consider the hydrophobic content of your peptide; if it is high, aggregation is more likely. Store solutions at recommended temperatures and avoid agitation.
Inconsistent experimental results Adsorption of the peptide to container surfaces, leading to lower effective concentrations.Use low-binding microcentrifuge tubes or glass vials.[3] For very hydrophobic peptides, pre-treating the vial surface may be necessary.
Discoloration of the peptide solution Oxidation of specific amino acid residues.Prepare solutions in degassed buffers and minimize exposure to atmospheric oxygen.[1] If possible, purge the headspace of the vial with an inert gas like nitrogen or argon before sealing.[3]

Experimental Protocols

Protocol 1: Assessment of this compound Stability at Different pH Values

Objective: To determine the optimal pH for the stability of this compound in solution.

Methodology:

  • Prepare a series of buffers with varying pH values (e.g., pH 4, 5, 6, 7, 8). Common buffer systems include acetate for acidic pH, phosphate for neutral pH, and borate for alkaline pH.

  • Dissolve lyophilized this compound to a final concentration of 1 mg/mL in each buffer.

  • Aliquot the solutions into separate, clearly labeled vials for each time point and pH.

  • Store the vials at a constant temperature (e.g., 4°C or 37°C, depending on the desired stress condition).

  • At designated time points (e.g., 0, 24, 48, 72 hours, 1 week), retrieve one aliquot from each pH condition.

  • Analyze the samples by High-Performance Liquid Chromatography (HPLC) to quantify the remaining percentage of intact this compound and identify any degradation products.

  • Plot the percentage of intact this compound against time for each pH to determine the pH at which the degradation rate is lowest.

Protocol 2: Evaluation of Temperature Effects on this compound Stability

Objective: To assess the thermal stability of this compound.

Methodology:

  • Prepare a stock solution of this compound in a buffer at the optimal pH determined from Protocol 1.

  • Aliquot the solution into multiple vials.

  • Incubate the vials at different temperatures (e.g., 4°C, 25°C, 37°C, 50°C).

  • At various time points, remove a vial from each temperature and immediately store it at -80°C to halt further degradation until analysis.

  • Analyze all samples by HPLC to determine the percentage of remaining intact peptide.

  • Compare the degradation rates at different temperatures to understand the thermal liability of this compound.

Visualizations

Peptide_Degradation_Pathways cluster_physical Physical Instability cluster_chemical Chemical Instability Aggregation Aggregation Adsorption Adsorption Hydrolysis Hydrolysis (Peptide Bond Cleavage) Deamidation Deamidation (Asn, Gln) Oxidation Oxidation (Met, Cys, Trp) Racemization Racemization (L- to D-amino acids) Peptide Intact this compound in Solution Peptide->Aggregation Concentration, Temp Peptide->Adsorption Surface Interaction Peptide->Hydrolysis pH, Temp Peptide->Deamidation pH, Temp Peptide->Oxidation O2, Metal Ions, Light Peptide->Racemization pH

Caption: Major degradation pathways for peptides in solution.

Experimental_Workflow_Stability_Testing start Start: Lyophilized This compound dissolve Dissolve in Buffer start->dissolve aliquot Aliquot Samples dissolve->aliquot incubate Incubate under Stress Conditions (e.g., Temp, pH) aliquot->incubate sample Collect Samples at Time Points incubate->sample analyze Analyze by HPLC sample->analyze data Quantify Degradation analyze->data end End: Determine Optimal Conditions data->end

Caption: Workflow for assessing peptide stability.

References

Hsdvhk-NH2 peptide quality control and purity standards

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control and purity standards for the Hsdvhk-NH2 peptide. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended purity level for this compound peptide for in vitro studies?

For most in vitro bioassays, such as cell-based assays or enzyme activity studies, a purity level of >95% is recommended to ensure that observed biological effects are attributable to the this compound peptide and not to impurities.[1][2] For highly sensitive quantitative studies, such as receptor-ligand interaction analysis or NMR studies, a purity of >98% is advisable.[1][2]

Q2: What are the common impurities found in synthetic peptides like this compound?

Impurities in synthetic peptides can arise during the synthesis process or upon storage.[3][4] Common impurities include:

  • Deletion sequences: Peptides missing one or more amino acid residues.[4][5]

  • Truncated sequences: Peptides that are shorter than the target sequence due to incomplete coupling reactions.[4]

  • Insertion sequences: Peptides with an extra amino acid residue.[4]

  • Stereoisomers: Peptides containing D-amino acids instead of the desired L-amino acids, which can occur during synthesis.[4][5]

  • Byproducts from cleavage: Residual chemicals from the cleavage of the peptide from the solid-phase resin.

  • Oxidized or reduced forms: Particularly for peptides containing methionine, cysteine, or tryptophan.

Q3: How should I properly store and handle my lyophilized this compound peptide?

For long-term storage, lyophilized this compound peptide should be stored at -20°C or preferably at -80°C in a sealed container with a desiccant to prevent degradation from moisture and oxidation.[6][7][8][9] Before use, allow the vial to warm to room temperature before opening to minimize condensation.[7][8] For short-term storage, 4°C is acceptable for a few weeks.[8][10]

Q4: My this compound peptide won't dissolve. What should I do?

The solubility of a peptide is largely determined by its amino acid sequence and overall charge. To determine the best solvent for this compound, first calculate its overall charge by assigning a value of +1 to basic residues (H, K, R, and the N-terminal -NH2) and -1 to acidic residues (D, E, and the C-terminal -COOH).

For this compound (His-Ser-Asp-Val-His-Lys-NH2):

  • His: +1

  • Asp: -1

  • His: +1

  • Lys: +1

  • N-terminal -NH2: +1

  • Overall Charge: +3

Since the peptide is basic, it should be soluble in acidic solutions.[6][11][12] Try the following steps:

  • Attempt to dissolve the peptide in sterile, distilled water.

  • If it does not dissolve, try a dilute aqueous solution of acetic acid (e.g., 10%).[6][11]

  • Sonication can also aid in dissolving the peptide.[6][11]

  • For very hydrophobic peptides, a small amount of an organic solvent like DMSO can be used, followed by dilution with an aqueous buffer.[6] However, always test a small amount of the peptide first to avoid wasting your entire sample.[6][13]

Q5: How can I determine the net peptide content of my this compound sample?

The gross weight of a lyophilized peptide sample includes the peptide itself, water, and counterions (often TFA from purification). The net peptide content, which is the actual amount of peptide, is typically 60-80% of the gross weight.[14] To determine the net peptide content, Amino Acid Analysis (AAA) or Elemental Analysis can be performed.[14]

Troubleshooting Guides

Low Biological Activity

If you observe lower than expected biological activity in your experiments with this compound, consider the following potential issues and solutions.

Potential Cause Troubleshooting Steps
Incorrect Peptide Concentration Verify the net peptide content. If not provided, assume a net peptide content of 70% for initial experiments and consider performing Amino Acid Analysis for a precise measurement.
Peptide Degradation Ensure the peptide has been stored correctly at -20°C or -80°C. Avoid multiple freeze-thaw cycles by preparing single-use aliquots.[7][10]
Peptide Aggregation After reconstitution, visually inspect the solution for any precipitates. If aggregation is suspected, try dissolving the peptide in a different solvent system or using sonication.
Low Purity Review the Certificate of Analysis (CoA) to confirm the purity meets the requirements for your assay (>95% for most biological assays). If the purity is insufficient, consider re-purifying the peptide or obtaining a higher purity grade.
Inconsistent Experimental Results

Reproducibility is key in scientific research. If you are experiencing inconsistent results between experiments, this guide can help you identify the cause.

Potential Cause Troubleshooting Steps
Inconsistent Peptide Aliquots Ensure that the stock solution is thoroughly mixed before preparing aliquots. Avoid repeated freeze-thaw cycles of the stock solution.[7]
Batch-to-Batch Variability If using different batches of this compound, be aware that purity and net peptide content can vary.[15] Always refer to the CoA for each specific batch and adjust concentrations accordingly.
Improper Sample Handling Allow the lyophilized peptide to equilibrate to room temperature before opening the vial to prevent moisture absorption.[8] Use sterile buffers for reconstitution to prevent bacterial degradation.[7]
Oxidation of Peptide If your assay is sensitive to the oxidation state of the peptide, consider using degassed buffers for reconstitution, especially for peptides containing Cys, Met, or Trp (not present in this compound, but a general good practice).[9]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a standard technique for assessing the purity of synthetic peptides.[16][17]

Methodology:

  • Sample Preparation: Dissolve the lyophilized this compound peptide in 0.1% Trifluoroacetic Acid (TFA) in water or acetonitrile to a concentration of 1 mg/mL. Centrifuge and filter the sample before injection.[2]

  • Column: A reversed-phase C18 column is typically used for peptide analysis.

  • Mobile Phase:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: A typical gradient would be from 5% to 60% Mobile Phase B over 20-30 minutes.

  • Detection: UV detection at 214 nm (for the peptide backbone) and 280 nm (for aromatic residues, though this compound lacks Trp or Tyr).[2]

  • Purity Calculation: The purity is calculated as the area of the main peptide peak divided by the total area of all peaks, multiplied by 100.[2]

Mass Spectrometry (MS) for Identity Confirmation

Mass spectrometry is used to confirm the molecular weight of the this compound peptide, ensuring the correct sequence was synthesized.[16][17]

Methodology:

  • Sample Preparation: Prepare a dilute solution of the peptide (approximately 10-100 pmol/µL) in a suitable solvent, often the same as for HPLC analysis but without non-volatile salts.

  • Instrumentation: Electrospray Ionization (ESI) is a common ionization method for peptides.

  • Analysis: The instrument will measure the mass-to-charge ratio (m/z) of the peptide ions. The resulting spectrum will show peaks corresponding to the peptide with different charge states.

  • Data Interpretation: The molecular weight of the peptide is calculated from the m/z values of the observed ions. This experimental molecular weight should match the theoretical molecular weight of this compound.

Parameter This compound
Sequence His-Ser-Asp-Val-His-Lys-NH2
Molecular Formula C33H53N13O9
Average Molecular Weight 775.86 g/mol
Monoisotopic Molecular Weight 775.4093 g/mol

Visualizations

Peptide_QC_Workflow cluster_synthesis Peptide Synthesis & Initial Handling cluster_qc Quality Control Analysis cluster_results Result Interpretation & Action Lyophilized Receive Lyophilized this compound Store Store at -20°C to -80°C Lyophilized->Store Reconstitute Reconstitute Peptide Store->Reconstitute HPLC HPLC for Purity (>95%) Reconstitute->HPLC MS Mass Spec for Identity Reconstitute->MS AAA Amino Acid Analysis (Optional) Reconstitute->AAA Pass QC Pass HPLC->Pass Fail QC Fail HPLC->Fail MS->Pass MS->Fail AAA->Pass AAA->Fail Experiment Proceed with Experiment Pass->Experiment Troubleshoot Troubleshoot Experiment Fail->Troubleshoot Contact Contact Supplier Fail->Contact

Caption: Workflow for this compound peptide quality control.

Troubleshooting_Solubility Start Peptide does not dissolve CheckCharge Calculate Peptide Charge (this compound is Basic) Start->CheckCharge TryWater Attempt to dissolve in sterile water CheckCharge->TryWater TryAcid Use dilute acidic buffer (e.g., 10% acetic acid) TryWater->TryAcid Fails Success Peptide Dissolved TryWater->Success Succeeds UseSonication Apply sonication TryAcid->UseSonication Fails TryAcid->Success Succeeds UseOrganic Use minimal organic solvent (DMSO) and dilute with aqueous buffer UseSonication->UseOrganic Fails UseSonication->Success Succeeds UseOrganic->Success Succeeds Failure Consult Technical Support UseOrganic->Failure Fails

Caption: Troubleshooting guide for this compound peptide solubility.

References

Hsdvhk-NH2 Cytotoxicity Assay: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to assessing the cytotoxicity of the peptide Hsdvhk-NH2. This compound, also known as P11, is an antagonist of the integrin αvβ3-vitronectin interaction and has been shown to inhibit Human Umbilical Vein Endothelial Cell (HUVEC) proliferation by inducing cell death through caspase activation.[1] This guide offers detailed experimental protocols, troubleshooting advice, and frequently asked questions to ensure robust and reliable results.

Frequently Asked Questions (FAQs)

General Questions

  • What is this compound and why is its cytotoxicity tested? this compound is a peptide that acts as an antagonist to the integrin αvβ3-vitronectin interaction.[1][2] Testing its cytotoxicity is crucial to understand its therapeutic potential and potential side effects, as it has been observed to induce cell death in specific cell types like HUVECs.[1]

  • Which cell lines are appropriate for testing this compound cytotoxicity? HUVEC cells are a relevant cell line given the known inhibitory effects of this compound on their proliferation.[1] However, the choice of cell line should be guided by the specific research question. For broader cytotoxicity profiling, a panel of cell lines, including cancerous and non-cancerous lines, would be appropriate.

  • What are the common methods to assess cytotoxicity? Common methods include metabolic viability assays (e.g., MTT), membrane integrity assays (e.g., LDH release), and apoptosis assays (e.g., caspase activity).[3][4][5]

Assay-Specific Questions

  • MTT Assay:

    • My blank wells (media only) have high absorbance. What should I do? This could be due to contamination of the culture medium with bacteria, yeast, or reducing agents.[6][7] It is recommended to use fresh, sterile medium and reagents.[6] Phenol red in the medium can also contribute to background absorbance.[7]

    • My absorbance readings are too low. This may be due to a low cell number per well or insufficient incubation time with the MTT reagent.[6] Optimizing cell seeding density and increasing the incubation time should be considered.

  • LDH Assay:

    • The medium control shows high LDH activity. Animal serum used in the culture medium can contain endogenous LDH, leading to high background signals.[4] Reducing the serum concentration or using a serum-free medium during the assay can mitigate this issue.[4]

    • There is high variability between my replicates. The presence of air bubbles in the wells can interfere with absorbance readings.[4] Ensure bubbles are removed before reading the plate. Inconsistent pipetting can also lead to variability.[8]

  • Caspase Assay:

    • How do I choose the right time point to measure caspase activity? Apoptosis is a dynamic process. It is important to perform a time-course experiment to determine the optimal time point for detecting maximum caspase activity after this compound treatment.[9]

    • Are the results from a caspase activity assay definitive? While these assays are a convenient way to measure caspase activation, it's good practice to confirm the results with another method, such as Western blotting for cleaved caspases, as substrate specificities can overlap.[10]

Troubleshooting Guides

MTT Assay Troubleshooting

ProblemPossible CauseRecommended Solution
High background absorbance in blank wells Media contamination (bacterial/yeast); Presence of reducing agents in media.[6][7]Use fresh, sterile media and reagents. Consider using phenol red-free media.[7]
Low absorbance readings Too few cells per well; Insufficient incubation time with MTT reagent.[6]Optimize cell seeding density. Increase MTT incubation time.
High variability between replicates Inaccurate pipetting; "Edge effect" in 96-well plates.[8]Ensure proper mixing of cell suspension and accurate pipetting. Avoid using the outer wells of the plate to minimize evaporation.[8]
Incomplete solubilization of formazan crystals Insufficient solvent volume or inadequate mixing.[7]Ensure complete dissolution by adding sufficient solvent and mixing thoroughly.[7]

LDH Assay Troubleshooting

ProblemPossible CauseRecommended Solution
High background LDH in media Endogenous LDH in serum.[4]Reduce serum concentration or use serum-free media for the assay.[4]
Low experimental absorbance values Low cell density.[4]Optimize the initial cell seeding number.[4]
High spontaneous LDH release in untreated controls High cell density or vigorous pipetting during cell plating.[4]Optimize cell number and handle cells gently.[4]
Test compound interference The peptide itself may have LDH activity.[11]Include a control with the peptide in cell-free medium to check for interference.

Caspase-3/7 Activity Assay Troubleshooting

ProblemPossible CauseRecommended Solution
Low signal Suboptimal timing of measurement; Insufficient peptide concentration.Perform a time-course and dose-response experiment to identify optimal conditions.[9]
High background luminescence Contamination of reagents or cells.Use sterile techniques and fresh reagents. Include a "no-cell" blank control.[9]
Inconsistent results Cells are not healthy prior to the experiment.Ensure gentle handling of cells and follow recommended culturing practices.[9]

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol is adapted for assessing the effect of this compound on cell viability.

Materials:

  • This compound peptide

  • Target cells (e.g., HUVECs)

  • Complete cell culture medium

  • 96-well tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Peptide Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the peptide dilutions. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[12]

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[12]

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Membrane Integrity Assessment using LDH Release Assay

This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells.

Materials:

  • Commercially available LDH cytotoxicity assay kit

  • This compound peptide

  • Target cells

  • 96-well tissue culture plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Controls: Prepare the following controls in triplicate as per the kit manufacturer's instructions:

    • Untreated cells (spontaneous LDH release)

    • Cells treated with lysis buffer (maximum LDH release)

    • Culture medium background (no cells)

  • Supernatant Collection: After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells.

  • LDH Reaction: Carefully transfer a portion of the supernatant from each well to a new 96-well plate. Add the LDH reaction mixture from the kit to each well.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (usually 15-30 minutes), protected from light.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity using the absorbance values from the different controls, according to the manufacturer's formula.

Apoptosis Assessment using Caspase-3/7 Activity Assay

This assay measures the activity of key executioner caspases.

Materials:

  • Luminescent or fluorometric caspase-3/7 activity assay kit (e.g., Caspase-Glo® 3/7)

  • This compound peptide

  • Target cells

  • White-walled 96-well plates (for luminescence) or black-walled plates (for fluorescence)

  • Luminometer or fluorescence plate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol, using the appropriate plate type.

  • Controls: Include the following controls[9]:

    • Untreated cells (negative control)

    • Cells treated with a known apoptosis inducer (positive control)

    • No-cell control (background)

  • Reagent Addition: After the treatment period, add the caspase-3/7 reagent directly to the wells according to the kit's instructions.

  • Incubation: Incubate the plate at room temperature for the recommended time (e.g., 1-2 hours).

  • Signal Measurement: Measure luminescence or fluorescence using the appropriate plate reader.[9]

  • Data Analysis: Determine the fold increase in caspase activity by comparing the signal from treated samples to the untreated control.

Data Presentation

Table 1: Effect of this compound on Cell Viability (MTT Assay)

This compound Conc. (µM)Absorbance (570 nm) (Mean ± SD)% Viability
0 (Control)1.25 ± 0.08100
11.18 ± 0.0694.4
100.95 ± 0.0576.0
500.62 ± 0.0449.6
1000.31 ± 0.0324.8

Table 2: this compound Induced Cytotoxicity (LDH Release Assay)

This compound Conc. (µM)LDH Absorbance (490 nm) (Mean ± SD)% Cytotoxicity
0 (Spontaneous)0.21 ± 0.020
10.25 ± 0.035.1
100.45 ± 0.0430.8
500.78 ± 0.0673.1
1001.00 ± 0.07101.3
Max Release0.99 ± 0.05100

Table 3: Caspase-3/7 Activation by this compound

This compound Conc. (µM)Luminescence (RLU) (Mean ± SD)Fold Increase in Caspase Activity
0 (Control)15,200 ± 1,1001.0
118,500 ± 1,3001.2
1045,600 ± 2,5003.0
5098,800 ± 5,1006.5
100150,480 ± 7,8009.9

Visualizations

Experimental_Workflow This compound Cytotoxicity Assay Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis cell_culture 1. Culture Target Cells (e.g., HUVECs) plate_cells 2. Seed Cells in 96-well Plates cell_culture->plate_cells treat_cells 4. Treat Cells and Incubate peptide_prep 3. Prepare this compound Serial Dilutions peptide_prep->treat_cells mtt MTT Assay (Viability) treat_cells->mtt ldh LDH Assay (Membrane Integrity) treat_cells->ldh caspase Caspase Assay (Apoptosis) treat_cells->caspase read_plate 5. Measure Signal (Absorbance/Luminescence) mtt->read_plate ldh->read_plate caspase->read_plate calc_results 6. Calculate % Viability/ Cytotoxicity/Fold Change read_plate->calc_results

Caption: Workflow for this compound cytotoxicity testing.

Apoptosis_Pathway Hypothesized this compound Induced Apoptosis Pathway cluster_mito Mitochondrial (Intrinsic) Pathway Hsdvhk This compound Integrin Integrin αvβ3 Hsdvhk->Integrin antagonizes p53 p53 Upregulation Integrin->p53 leads to Bax Bax/Bak Activation p53->Bax Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp37 Executioner Caspases (Caspase-3, -7) Activation Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

Caption: this compound induced apoptosis signaling.

References

Technical Support Center: Best Practices for Handling Lyophilized Hsdvhk-NH2

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and use of lyophilized Hsdvhk-NH2. Adherence to these best practices is crucial for ensuring the integrity, stability, and optimal performance of the peptide in your experiments.

Frequently Asked Questions (FAQs)

Q1: How should I store the lyophilized this compound upon receipt?

For long-term storage, lyophilized peptides should be stored at -20°C or -80°C.[1][2][3][4] Storing the peptide in a desiccator or a container with a desiccant is also recommended to protect it from moisture, as peptides can be hygroscopic.[3][5] For short-term storage of a few days to weeks, refrigeration at 4°C is acceptable.[6] Always protect the peptide from intense light.[3][6]

Q2: What is the stability of lyophilized this compound?

In its lyophilized form, this compound is stable for months to years when stored correctly at -20°C or -80°C.[1][2] At room temperature, lyophilized peptides are generally stable for several weeks.[6][7] However, the specific amino acid sequence of a peptide influences its stability.[1][8] Peptides containing residues like Cys, Met, Trp, Asn, and Gln are more prone to degradation.[4][5]

Q3: How do I properly weigh the lyophilized peptide?

Before opening the vial, it is crucial to allow it to equilibrate to room temperature in a desiccator.[5][9] This prevents condensation from forming inside the vial, which could compromise the peptide's stability.[10] Due to the hygroscopic nature of many peptides, weighing should be done quickly to minimize moisture absorption from the atmosphere.[5][6] For accurate dosing, it's often better to reconstitute the entire vial and then aliquot the solution.[11]

Q4: What is the best solvent for reconstituting this compound?

There is no universal solvent for all peptides.[9] The choice of solvent depends on the peptide's amino acid sequence and overall charge. A good starting point for most peptides is sterile, distilled water or a common buffer like phosphate-buffered saline (PBS) at a pH of 7.0-7.4.[5][12] For basic peptides (net positive charge), a small amount of acidic solvent like 10% acetic acid can be used to aid dissolution before diluting with buffer.[5][13] For acidic peptides (net negative charge), a basic solvent like 1% ammonium hydroxide may be necessary.[14] For hydrophobic peptides, an organic solvent such as dimethyl sulfoxide (DMSO) followed by dilution with an aqueous buffer is often effective.[12][15] It is always recommended to test the solubility of a small amount of the peptide first.[9][13]

Q5: How should I store the reconstituted this compound solution?

Peptide solutions are significantly less stable than their lyophilized form.[5][6] For short-term storage (up to a week), the solution can be kept at 4°C.[4] For long-term storage, it is essential to aliquot the peptide solution into single-use volumes and freeze them at -20°C or -80°C.[4][5][16] This is critical to avoid repeated freeze-thaw cycles, which can degrade the peptide.[4][7][8] The stability of peptides in solution can range from weeks to months, depending on the sequence and storage conditions.[6]

Troubleshooting Guide

Issue: The peptide won't dissolve in water.

  • Possible Cause: The peptide may be hydrophobic, acidic, or basic, making it insoluble in neutral water.

  • Solution:

    • Determine the peptide's properties: Analyze the amino acid sequence of this compound to determine its net charge and hydrophobicity.

    • For Basic Peptides: Try dissolving in a small amount of 10-30% acetic acid and then dilute to the desired concentration with water or buffer.[17]

    • For Acidic Peptides: Attempt to dissolve in a small amount of 1% ammonium hydroxide, then dilute.[14] Be cautious if the peptide contains Cys, as alkaline conditions can promote disulfide bond formation.[5]

    • For Hydrophobic Peptides: Dissolve in a minimal amount of an organic solvent like DMSO or DMF, then slowly add the aqueous buffer while vortexing.[12]

    • Sonication: Brief sonication in a water bath can help break up aggregates and facilitate dissolution.[5][12] Avoid excessive heating.[5]

Issue: My experiment with the peptide is yielding inconsistent results.

  • Possible Cause 1: Peptide Degradation: The peptide may have degraded due to improper storage, handling, or multiple freeze-thaw cycles.[7][8]

    • Solution: Always aliquot reconstituted peptide solutions to avoid repeated freezing and thawing.[11] Ensure lyophilized peptide is stored at the correct temperature and protected from light and moisture.[3]

  • Possible Cause 2: Inaccurate Concentration: The actual peptide concentration may be lower than calculated due to the presence of counterions (like TFA) and residual water in the lyophilized powder.[18]

    • Solution: For precise concentration determination, consider peptide quantification methods like amino acid analysis (AAA) or UV absorbance.[19] The net peptide content is often provided on the certificate of analysis and should be used for accurate concentration calculations.[18]

  • Possible Cause 3: Oxidation: If this compound contains oxidation-prone residues (e.g., Met, Cys, Trp), exposure to air can lead to degradation and loss of activity.[4][7]

    • Solution: Use oxygen-free water or buffers for reconstitution.[5] Consider flushing the vial with an inert gas like nitrogen or argon before sealing and storing.[7]

Issue: I observe precipitation after diluting the peptide stock solution.

  • Possible Cause: The peptide's solubility limit has been exceeded in the final buffer. This can happen when a peptide dissolved in an organic solvent is diluted into an aqueous buffer.

  • Solution:

    • Try diluting the stock solution further before adding it to your assay.

    • Re-evaluate the composition of your final buffer. Increasing the salt concentration can sometimes improve the solubility of charged peptides.[15]

    • If the peptide is hydrophobic, the addition of a small percentage of organic solvent (e.g., up to 5% DMSO) to the final assay buffer may be necessary, provided it is compatible with your experimental system.[15]

Quantitative Data Summary

Table 1: Recommended Storage Conditions for this compound

FormStorage DurationTemperatureAdditional Recommendations
Lyophilized Short-term (days to weeks)4°CProtect from light.[6]
Long-term (months to years)-20°C to -80°CStore in a desiccator.[1][3]
In Solution Short-term (up to 1 week)4°CUse sterile buffer.[4]
Long-term (weeks to months)-20°C to -80°CAliquot to avoid freeze-thaw cycles.[4][5]

Table 2: Common Solvents for Peptide Reconstitution

Peptide TypePrimary SolventSecondary/Aiding SolventNotes
Hydrophilic (Basic) Sterile Water or PBS10-30% Acetic AcidDissolve in a small amount of acid first, then dilute.[17]
Hydrophilic (Acidic) Sterile Water or PBS1% Ammonium HydroxideUse caution with Cys-containing peptides.[5][14]
Hydrophobic DMSO, DMF, AcetonitrileSterile Water or BufferDissolve in a minimal amount of organic solvent, then slowly add aqueous solution.[12]
Neutral (low charge) Organic Solvents (DMSO)Sterile Water or BufferIf charged residue content is low (<25%).[12]

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized this compound

  • Equilibrate: Remove the vial of lyophilized this compound from the freezer and allow it to warm to room temperature in a desiccator for at least 20-30 minutes.[10][18]

  • Centrifuge: Briefly centrifuge the vial to ensure all the peptide powder is at the bottom.[16]

  • Prepare Solvent: Based on the properties of this compound (see Table 2), prepare the appropriate sterile solvent.

  • Add Solvent: Using a sterile pipette, slowly add the calculated volume of solvent down the side of the vial.[10] Do not squirt the solvent directly onto the peptide pellet.

  • Dissolve: Gently swirl or vortex the vial to dissolve the peptide.[10][16] If necessary, brief sonication can be applied.[5]

  • Inspect: Ensure the solution is clear and free of particulates.[20] If not, refer to the Troubleshooting Guide.

  • Aliquot and Store: If not for immediate use, aliquot the solution into single-use, low-protein-binding tubes and store at -20°C or -80°C.[4][16]

Protocol 2: Preparation of this compound for Cell-Based Assays

  • Thaw: Retrieve a single aliquot of the reconstituted this compound stock solution from the freezer and thaw it at room temperature or on ice.

  • Dilute: Prepare a working solution by diluting the stock solution with a serum-free cell culture medium or an appropriate assay buffer.[21] It is often best to prepare a more concentrated intermediate dilution before the final dilution into the assay plate.

  • Compatibility Check: When adding the peptide solution to the cell media, monitor for any signs of precipitation or color change in the medium, which could indicate a pH shift or solubility issues.[21]

  • Final Concentration: Add the appropriate volume of the working peptide solution to your cell culture plates to achieve the desired final concentration. Gently mix the plate to ensure even distribution.

  • Controls: Always include appropriate vehicle controls (the final concentration of the solvent used to dissolve the peptide, e.g., 0.1% DMSO) in your experimental setup.

Visualizations

Experimental_Workflow cluster_prep Peptide Preparation cluster_exp Experiment Execution storage Receive & Store Lyophilized Peptide (-20°C / -80°C) equilibrate Equilibrate Vial to Room Temp storage->equilibrate reconstitute Reconstitute in Appropriate Solvent equilibrate->reconstitute aliquot Aliquot Stock Solution & Store Frozen reconstitute->aliquot thaw Thaw Single Aliquot aliquot->thaw prepare_working Prepare Working Solution in Assay Buffer thaw->prepare_working treat_cells Treat Cells/System prepare_working->treat_cells analyze Analyze Results treat_cells->analyze

Caption: General experimental workflow for using lyophilized peptides.

Troubleshooting_Solubility cluster_analysis Analysis cluster_solutions Solutions start Peptide Does Not Dissolve in Water check_charge Determine Net Charge of Peptide Sequence start->check_charge acidic_sol Use Acidic Buffer (e.g., 10% Acetic Acid) check_charge->acidic_sol  Net Charge > 0  (Basic) basic_sol Use Basic Buffer (e.g., 1% NH4OH) check_charge->basic_sol  Net Charge < 0  (Acidic) organic_sol Use Organic Solvent (e.g., DMSO) check_charge->organic_sol  Net Charge ≈ 0  (Hydrophobic) sonicate Brief Sonication acidic_sol->sonicate basic_sol->sonicate organic_sol->sonicate success Peptide Dissolved sonicate->success

Caption: Troubleshooting logic for peptide solubility issues.

References

Validation & Comparative

A Head-to-Head Comparison: Hsdvhk-NH2 Versus RGD Peptides in Integrin Binding

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for potent and selective integrin modulators is a continuous journey. Integrins, a family of cell adhesion receptors, play pivotal roles in a myriad of physiological and pathological processes, making them attractive therapeutic targets. The arginine-glycine-aspartic acid (RGD) motif has long been the cornerstone of integrin-targeting strategies. However, novel peptide sequences, such as Hsdvhk-NH2, are emerging as potential alternatives. This guide provides an objective comparison of this compound and RGD peptides, focusing on their binding to integrins, supported by available experimental data.

Quantitative Comparison of Binding Affinities

The binding affinity of a ligand to its receptor is a critical determinant of its biological activity. The half-maximal inhibitory concentration (IC50) is a common measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function. The data presented below, summarized from various studies, highlights the binding affinities of this compound and representative RGD peptides for different integrin subtypes. It is important to note that a direct comparison is challenging due to the variability in experimental conditions across different studies.

PeptideIntegrin SubtypeBinding Affinity (IC50)Reference
This compound αvβ32.414 pM (equivalent to 1.74 pg/mL)[1]
αvβ3 (in competition with GRGDSP)25.72 nM[1]
Cyclic RGD Peptide (c(RGDfV)) αvβ30.91 µM[2]
αvβ512.3 µM[2]
Bicyclic RGD Peptide αvβ330 nM[3]
αvβ5> 10,000 nM[3]
α5β1> 10,000 nM[3]

Note: The IC50 values for RGD peptides can vary significantly depending on the specific amino acid sequence and whether the peptide is linear or cyclic.

Experimental Protocols

The determination of binding affinities relies on robust and well-defined experimental protocols. Below are detailed methodologies for two common assays used to evaluate integrin-ligand interactions.

Solid-Phase Integrin Binding Assay (ELISA-based)

This assay measures the ability of a test compound to inhibit the binding of a specific integrin to its immobilized ligand.

Materials:

  • 96-well high-binding microtiter plates

  • Purified integrin protein (e.g., αvβ3)

  • Extracellular matrix (ECM) protein (e.g., vitronectin or fibronectin)

  • Test peptides (this compound and RGD peptides)

  • Blocking buffer (e.g., 1% BSA in Tris-buffered saline)

  • Wash buffer (e.g., TBS with 0.05% Tween-20)

  • Primary antibody against the integrin

  • Horseradish peroxidase (HRP)-conjugated secondary antibody

  • Substrate for HRP (e.g., TMB)

  • Stop solution (e.g., 2N H2SO4)

  • Plate reader

Procedure:

  • Coating: Coat the wells of a 96-well plate with the ECM protein (e.g., vitronectin at 1 µg/mL in PBS) overnight at 4°C.

  • Blocking: Wash the wells with wash buffer and block with blocking buffer for 1-2 hours at room temperature to prevent non-specific binding.

  • Competition: Prepare serial dilutions of the test peptides (this compound and RGD peptides). Add the diluted peptides to the wells, followed by the addition of a constant concentration of the purified integrin. Incubate for 2-3 hours at room temperature.

  • Washing: Wash the wells multiple times with wash buffer to remove unbound integrin and peptides.

  • Primary Antibody Incubation: Add the primary antibody specific to the integrin to each well and incubate for 1 hour at room temperature.

  • Secondary Antibody Incubation: Wash the wells and add the HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.

  • Detection: Wash the wells and add the HRP substrate. Allow the color to develop.

  • Measurement: Stop the reaction with the stop solution and measure the absorbance at 450 nm using a plate reader.

  • Analysis: The IC50 value is calculated by plotting the percentage of inhibition versus the log concentration of the competitor peptide.

Cell Adhesion Assay

This assay assesses the ability of a peptide to inhibit cell attachment to a surface coated with an ECM protein.

Materials:

  • 96-well tissue culture plates

  • ECM protein (e.g., fibronectin or vitronectin)

  • Cells expressing the integrin of interest (e.g., U87MG glioblastoma cells for αvβ3)

  • Test peptides (this compound and RGD peptides)

  • Serum-free cell culture medium

  • Calcein-AM or other fluorescent cell stain

  • Fluorescence plate reader

Procedure:

  • Coating: Coat the wells of a 96-well plate with the ECM protein overnight at 4°C.

  • Blocking: Wash the wells and block with 1% BSA in serum-free medium for 1 hour at 37°C.

  • Cell Preparation: Harvest the cells and resuspend them in serum-free medium. Label the cells with Calcein-AM for 30 minutes at 37°C.

  • Inhibition: Pre-incubate the labeled cells with various concentrations of the test peptides for 30 minutes at 37°C.

  • Adhesion: Add the cell-peptide mixture to the coated wells and allow the cells to adhere for 1-2 hours at 37°C in a CO2 incubator.

  • Washing: Gently wash the wells with PBS to remove non-adherent cells.

  • Quantification: Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader.

  • Analysis: The percentage of inhibition of cell adhesion is calculated, and the IC50 value is determined.

Visualizing the Molecular Landscape

To better understand the context of integrin-peptide interactions, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.

IntegrinSignaling cluster_extracellular Extracellular Matrix cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligand Ligand (e.g., this compound, RGD) Integrin Integrin Receptor (e.g., αvβ3) Ligand->Integrin Binding FAK FAK Integrin->FAK Activation Src Src FAK->Src Activation RhoGTPases Rho GTPases (Rho, Rac, Cdc42) Src->RhoGTPases Activation Proliferation Cell Proliferation & Survival Src->Proliferation Actin Actin Cytoskeleton Rearrangement RhoGTPases->Actin Adhesion Cell Adhesion & Migration Actin->Adhesion

Caption: A simplified diagram of an integrin-mediated signaling pathway.

ExperimentalWorkflow Start Start Coat 1. Coat Plate with ECM Protein (e.g., Vitronectin) Start->Coat Block 2. Block Non-specific Binding Sites Coat->Block AddCompetitors 3. Add Serial Dilutions of Test Peptides (this compound/RGD) Block->AddCompetitors AddIntegrin 4. Add Purified Integrin AddCompetitors->AddIntegrin Incubate 5. Incubate to Allow Binding AddIntegrin->Incubate Wash1 6. Wash to Remove Unbound Molecules Incubate->Wash1 AddPrimaryAb 7. Add Primary Antibody Wash1->AddPrimaryAb Wash2 8. Wash AddPrimaryAb->Wash2 AddSecondaryAb 9. Add HRP-conjugated Secondary Antibody Wash2->AddSecondaryAb Wash3 10. Wash AddSecondaryAb->Wash3 Detect 11. Add Substrate and Measure Absorbance Wash3->Detect Analyze 12. Calculate IC50 Detect->Analyze

Caption: Workflow of a solid-phase integrin binding assay.

Concluding Remarks

The available data suggests that this compound is a highly potent antagonist of the integrin αvβ3-vitronectin interaction, with a reported IC50 in the picomolar range.[1] In contrast, the binding affinity of RGD peptides is highly dependent on their sequence and conformation, with cyclic and bicyclic structures generally exhibiting higher affinity and selectivity than their linear counterparts.[2][3] For instance, a bicyclic RGD peptide has shown high selectivity for αvβ3 with an IC50 of 30 nM, while a common cyclic RGD peptide had a micromolar IC50 for the same integrin.[2][3]

Researchers and drug developers should consider the specific integrin target and the desired level of selectivity when choosing between these peptides. Further investigations into the binding kinetics and in vivo efficacy of this compound are warranted to fully understand its therapeutic potential.

References

Investigating the Off-Target Effects of Hsdvhk-NH2 on Other Integrins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for investigating the selectivity of the potent αvβ3 integrin antagonist, Hsdvhk-NH2. While its high affinity for αvβ3 is established, a thorough understanding of its potential off-target effects on other integrins is crucial for its development as a specific therapeutic agent. This document outlines the necessary experimental approaches, presents a comparative analysis with other known integrin inhibitors, and details the potential signaling consequences of off-target binding.

Introduction to this compound

This compound is a synthetic peptide that has demonstrated significant promise as a highly potent antagonist of integrin αvβ3. It has been shown to inhibit the αvβ3-vitronectin interaction with an IC50 value of 1.74 pg/mL (2.414 pM) and the αvβ3-GRGDSP interaction with an IC50 of 25.72 nM[1]. This high affinity makes it a valuable tool for studying αvβ3-mediated processes and a potential candidate for therapeutic intervention in diseases where this integrin is upregulated, such as in certain cancers and during angiogenesis. However, the comprehensive selectivity profile of this compound across the diverse family of integrin receptors has not been publicly documented.

Comparative Analysis of Integrin Antagonist Selectivity

To provide a context for the necessary investigation into this compound's off-target effects, the following table summarizes the known binding affinities (IC50 values in nM) of two well-characterized integrin antagonists, Cilengitide and ATN-161, against a panel of integrins. The data for this compound is presented hypothetically to illustrate the desired outcome of the proposed experimental investigation.

Integrin SubtypeThis compound (Hypothetical IC50, nM)Cilengitide (IC50, nM)ATN-161 (IC50, µM)
αvβ3 0.0024 4.1 [2]0.6 [3]
αvβ5 >100070 [2]>100
α5β1 >1000>10001.0 [3]
αIIbβ3 >1000~41>100
αvβ1 Not Determined>1000Not Determined
αvβ6 Not Determined>1000Not Determined
α4β1 Not Determined>1000>100
αLβ2 Not Determined>1000Not Determined

Note: The IC50 values for Cilengitide and ATN-161 are sourced from publicly available data and may vary depending on the specific assay conditions.

Experimental Protocols for Determining Off-Target Effects

To ascertain the selectivity profile of this compound, a series of in vitro assays are required. The following are detailed protocols for key experiments.

Competitive ELISA-based Integrin Binding Assay

This assay will determine the ability of this compound to compete with a known ligand for binding to a panel of purified integrin receptors.

Materials:

  • 96-well ELISA plates

  • Purified human integrin receptors (e.g., αvβ3, αvβ5, α5β1, αIIbβ3, etc.)

  • Biotinylated natural ligands (e.g., vitronectin for αvβ3, fibronectin for α5β1)

  • This compound and other control peptides

  • Streptavidin-HRP (Horse Radish Peroxidase)

  • TMB (3,3’,5,5’-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 2N H2SO4)

  • Plate reader

Procedure:

  • Coating: Coat the wells of a 96-well plate with a solution of the purified integrin receptor (1-10 µg/mL in a suitable coating buffer) overnight at 4°C.

  • Blocking: Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20) and block non-specific binding sites with a blocking buffer (e.g., 3% BSA in PBS) for 1-2 hours at room temperature.

  • Competition: A serial dilution of this compound is pre-incubated with the biotinylated ligand. This mixture is then added to the washed and blocked wells.

  • Incubation: Incubate the plate for 1-2 hours at room temperature to allow for competitive binding.

  • Detection: Wash the plate to remove unbound reagents. Add Streptavidin-HRP to each well and incubate for 1 hour.

  • Development: After another wash step, add the TMB substrate. A color change will occur, which is proportional to the amount of biotinylated ligand bound to the integrin.

  • Quantification: Stop the reaction with a stop solution and measure the absorbance at 450 nm using a plate reader. The IC50 value is calculated as the concentration of this compound that inhibits 50% of the biotinylated ligand binding.

Cell Adhesion Assay

This assay will determine the functional consequence of this compound binding by measuring its ability to inhibit cell adhesion mediated by different integrins.

Materials:

  • 96-well tissue culture plates

  • Extracellular matrix (ECM) proteins (e.g., vitronectin, fibronectin, collagen)

  • Cell lines expressing specific integrins of interest

  • This compound and control peptides

  • Calcein-AM or other fluorescent cell viability dye

  • Fluorescence plate reader

Procedure:

  • Plate Coating: Coat the wells of a 96-well plate with the desired ECM protein overnight at 4°C.

  • Cell Preparation: Label the cells with Calcein-AM according to the manufacturer's instructions.

  • Inhibition: Pre-incubate the labeled cells with varying concentrations of this compound for 30 minutes at 37°C.

  • Adhesion: Seed the pre-incubated cells onto the ECM-coated plate and allow them to adhere for 1-2 hours at 37°C.

  • Washing: Gently wash the wells to remove non-adherent cells.

  • Quantification: Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader. The IC50 value is the concentration of this compound that causes 50% inhibition of cell adhesion.

Potential Downstream Signaling Pathways Affected by Off-Target Binding

Integrins do not possess intrinsic kinase activity; instead, they act as scaffolds to recruit and activate a multitude of signaling proteins upon ligand binding. Off-target binding of this compound to other integrins could inadvertently modulate these critical cellular pathways.

Focal Adhesion Kinase (FAK) and Src Family Kinases

Binding to many integrins, including αv and β1 families, leads to the recruitment and autophosphorylation of Focal Adhesion Kinase (FAK). Phosphorylated FAK serves as a docking site for Src family kinases, initiating a cascade that influences cell migration, proliferation, and survival.

FAK_Src_Pathway Hsdvhk_NH2 This compound (Off-Target) Integrin Other Integrin (e.g., α5β1) Hsdvhk_NH2->Integrin Inhibition FAK FAK Integrin->FAK Activation p_FAK p-FAK FAK->p_FAK Autophosphorylation Src Src p_FAK->Src Recruitment p_Src p-Src Src->p_Src Activation Downstream Downstream Signaling (Migration, Proliferation) p_Src->Downstream

Caption: Potential inhibition of FAK and Src signaling by off-target this compound binding.

Mitogen-Activated Protein Kinase (MAPK) Pathway

Integrin-mediated signaling can also lead to the activation of the Ras-Raf-MEK-ERK (MAPK) pathway, which is a central regulator of gene expression and cell cycle progression.

MAPK_Pathway Integrin Other Integrin FAK FAK Integrin->FAK Grb2 Grb2 FAK->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Cell Cycle) ERK->Transcription

Caption: The MAPK signaling cascade downstream of integrin activation.

Experimental Workflow for Investigating Off-Target Signaling

The following workflow outlines the steps to assess the impact of this compound on downstream signaling pathways in cells expressing different integrins.

Experimental_Workflow Start Select Cell Lines (Expressing various integrins) Culture Culture cells on relevant ECM Start->Culture Treat Treat with this compound (Dose-response) Culture->Treat Lyse Cell Lysis Treat->Lyse Analysis Western Blot Analysis (p-FAK, p-ERK, etc.) Lyse->Analysis Quantify Densitometry and Data Analysis Analysis->Quantify

Caption: Workflow for assessing the impact of this compound on integrin signaling.

Conclusion

While this compound is a highly potent antagonist of integrin αvβ3, its selectivity profile remains to be fully elucidated. A thorough investigation into its off-target effects on other integrins is a critical step in its preclinical development. The experimental protocols and comparative framework provided in this guide offer a robust approach to defining the specificity of this compound and understanding its potential impact on broader cellular signaling networks. Such data is indispensable for the rational design of future in vivo studies and the ultimate clinical translation of this promising therapeutic candidate.

References

Hsdvhk-NH2: A Potent Linear Peptide Alternative to Cyclic RGD Peptides for Integrin Targeting

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for highly specific and potent modulators of integrin function is a continuous endeavor. While cyclic RGD (Arginylglycylaspartic acid) peptides have long been the gold standard for targeting the αvβ3 integrin, a linear hexapeptide, Hsdvhk-NH2, has emerged as a compelling alternative, demonstrating remarkable potency in antagonizing the αvβ3-vitronectin interaction.

This guide provides an objective comparison of this compound and cyclic RGD peptides, supported by experimental data, detailed methodologies, and visual representations of the underlying biological pathways and experimental workflows.

Performance Comparison: this compound vs. Cyclic RGD Peptides

The primary measure of performance for these peptides is their binding affinity to their target integrins, often expressed as the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a higher binding affinity and greater potency.

PeptideTargetIC50 ValueReference(s)
This compound Integrin αvβ3-Vitronectin2.414 pM [1]
Integrin αvβ3-GRGDSP25.72 nM [1]
Cyclic RGD Peptides
c(RGDfV)Integrin αvβ30.61 nM[2]
Integrin αvβ58.4 nM[2]
Integrin α5β114.9 nM[2]
c(RGDfK)Integrin αvβ30.1–1.0 μM[3]
Various Bicyclic RGDsIntegrin αvβ330-42 nM[4]
Integrin αvβ5650 nM[4]
Integrin α5β190-173 nM[4]

As the data indicates, this compound exhibits exceptionally high potency against the integrin αvβ3-vitronectin interaction, with an IC50 in the picomolar range.[1] While some cyclic RGD peptides, like Cilengitide (c(RGDf(NMe)V)), also show high affinity for αvβ3, the reported picomolar activity of this compound positions it as a highly potent antagonist. It is important to note that IC50 values can vary between studies due to different experimental conditions.

Structural and Functional Differences

Cyclic RGD peptides derive their high affinity and stability from their conformationally constrained structure.[5][6] Cyclization reduces the peptide's flexibility, locking it into a bioactive conformation that is favorable for binding to the RGD-binding pocket of integrins. This rigidity also confers resistance to proteolytic degradation, a common issue with linear peptides.[5]

This compound , on the other hand, is a linear peptide. Its remarkable potency suggests that its primary sequence is optimally suited for high-affinity binding to a specific site on the αvβ3 integrin, potentially allosterically modulating the vitronectin binding site or directly competing with it. While linear peptides are generally more susceptible to degradation, the specific sequence of this compound may confer some degree of stability.

Signaling Pathways

Both this compound and cyclic RGD peptides exert their biological effects by antagonizing integrin αvβ3, thereby inhibiting downstream signaling pathways crucial for cell survival, proliferation, migration, and angiogenesis. The binding of ligands like vitronectin to αvβ3 integrin initiates a cascade of intracellular events, primarily through the activation of Focal Adhesion Kinase (FAK) and subsequent activation of the Ras/MAPK and PI3K/Akt pathways.

By blocking the initial ligand-integrin interaction, both this compound and cyclic RGD peptides can effectively inhibit these downstream signals.

Integrin_Signaling_Pathway cluster_extracellular Extracellular Matrix cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Vitronectin Vitronectin Integrin Integrin αvβ3 Vitronectin->Integrin Binds FAK FAK Integrin->FAK Activates Src Src FAK->Src Grb2_Sos Grb2/SOS FAK->Grb2_Sos PI3K PI3K FAK->PI3K Src->Grb2_Sos Ras Ras Grb2_Sos->Ras Akt Akt PI3K->Akt Raf Raf Ras->Raf Proliferation Cell Proliferation, Survival, Migration Akt->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Hsdvhk This compound Hsdvhk->Integrin Antagonizes cRGD Cyclic RGD cRGD->Integrin Antagonizes Competitive_ELISA_Workflow Start Start Coat Coat plate with integrin αvβ3 Start->Coat Block Block non-specific binding sites Coat->Block Incubate Incubate with labeled ligand (e.g., Biotin-Vitronectin) and competitor peptide (this compound or cRGD) Block->Incubate Wash1 Wash to remove unbound molecules Incubate->Wash1 Add_Enzyme Add Streptavidin-HRP Wash1->Add_Enzyme Wash2 Wash Add_Enzyme->Wash2 Add_Substrate Add TMB Substrate Wash2->Add_Substrate Stop Stop reaction with acid Add_Substrate->Stop Read Read absorbance at 450 nm Stop->Read Analyze Analyze data and determine IC50 Read->Analyze End End Analyze->End SPPS_Workflow Start Start with Rink Amide Resin Deprotection1 Fmoc Deprotection (Piperidine/DMF) Start->Deprotection1 Coupling Couple Fmoc-protected Amino Acid (HBTU/DIEA) Deprotection1->Coupling Wash1 Wash Coupling->Wash1 Repeat Repeat Deprotection and Coupling for Linear Sequence Wash1->Repeat Repeat->Deprotection1 Yes Side_Chain_Deprotection Side-chain Deprotection (e.g., for Lys and Asp) Repeat->Side_Chain_Deprotection No Cyclization On-resin Cyclization (e.g., HBTU/DIEA) Side_Chain_Deprotection->Cyclization Cleavage Cleavage from Resin and final deprotection (TFA cocktail) Cyclization->Cleavage Purification Purification by RP-HPLC Cleavage->Purification Analysis Characterization (Mass Spectrometry) Purification->Analysis End End Analysis->End

References

Hsdvhk-NH2: A Potent Integrin Antagonist in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

A detailed review of the efficacy and limitations of Hsdvhk-NH2, a synthetic peptide antagonist of the integrin αvβ3-vitronectin interaction, reveals promising in vitro anti-angiogenic activity. However, a comprehensive understanding of its therapeutic potential is hindered by a lack of publicly available in vivo data, direct comparative studies with other integrin antagonists, and clinical trial information.

This compound, also known as P11, has emerged as a subject of interest in preclinical cancer research due to its high affinity for integrin αvβ3. This cell surface receptor plays a crucial role in angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis. By blocking the interaction between αvβ3 and its ligand vitronectin, this compound aims to inhibit this process and thereby suppress tumor progression.

Efficacy of this compound

In vitro studies have demonstrated the potent inhibitory effects of this compound on key cellular processes involved in angiogenesis. The peptide has been shown to be a highly effective antagonist of the integrin αvβ3-vitronectin interaction, with a reported half-maximal inhibitory concentration (IC50) of 1.74 pg/mL (2.414 pM).[1][2] Furthermore, it exhibits strong antagonism against the interaction between αvβ3 and another ligand, GRGDSP, with an IC50 value of 25.72 nM.[1]

The primary mechanism of action of this compound appears to be the induction of apoptosis, or programmed cell death, in endothelial cells, the cells that line blood vessels. This is achieved through the activation of caspases, a family of protease enzymes that are central to the apoptotic process, and an increase in the expression of the tumor suppressor protein p53.[1]

Functionally, this molecular activity translates into a significant, dose-dependent inhibition of human umbilical vein endothelial cell (HUVEC) proliferation.[1] this compound has also been observed to inhibit cell migration induced by basic fibroblast growth factor (bFGF), a potent angiogenic factor.[1]

Comparative Landscape and Limitations

While the in vitro data for this compound are compelling, a significant limitation in assessing its full potential is the absence of direct comparative studies with other αvβ3 integrin antagonists in the public domain. Numerous other molecules, including the well-studied cyclic peptide Cilengitide and various small-molecule inhibitors, have been developed to target the same pathway. Without head-to-head comparisons under identical experimental conditions, it is difficult to definitively position the efficacy of this compound relative to these alternatives.

A major hurdle for the clinical translation of this compound, and peptide-based therapeutics in general, lies in its potential pharmacokinetic limitations. Peptides are often susceptible to rapid degradation by proteases in the body, leading to a short plasma half-life and poor oral bioavailability.[3][4] Strategies to overcome these challenges, such as amino acid modifications or conjugation to polymers, have been developed for other peptides, but no such data is currently available for this compound.[3]

Furthermore, there is a notable lack of in vivo efficacy and toxicology data for this compound in the scientific literature. Animal studies are crucial to understanding how the peptide behaves in a whole organism, its potential side effects, and its overall anti-tumor activity in a physiological setting. The absence of this information represents a critical gap in its preclinical development.

Finally, no clinical trials investigating the safety and efficacy of this compound in humans have been registered or reported. The clinical development of other integrin antagonists has faced challenges, with some failing to demonstrate significant therapeutic benefit in late-stage trials.[5][6] This underscores the importance of robust preclinical data, including in vivo studies and comparative analyses, before embarking on clinical investigation.

Experimental Methodologies

The following are generalized protocols for the key in vitro assays used to evaluate the efficacy of this compound, based on standard laboratory practices. The specific parameters for the this compound studies are not detailed in the available literature.

Cell Proliferation Assay

A common method to assess cell proliferation is the MTT assay. Endothelial cells, such as HUVECs, are seeded in 96-well plates and treated with varying concentrations of this compound. After an incubation period (e.g., 72 hours), a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active metabolism convert the MTT into a purple formazan product. The amount of formazan is then quantified by measuring the absorbance at a specific wavelength, which is directly proportional to the number of living cells.

Cell Migration Assay

The wound healing or "scratch" assay is a straightforward method to study cell migration. A confluent monolayer of endothelial cells is created in a culture dish, and a "scratch" or cell-free gap is made with a pipette tip. The cells are then treated with this compound or a control substance. The rate of cell migration into the gap is monitored and quantified over time using microscopy.

Apoptosis Assay

Apoptosis can be detected using techniques such as Annexin V and propidium iodide (PI) staining followed by flow cytometry. Annexin V is a protein that binds to phosphatidylserine, a phospholipid that is translocated to the outer leaflet of the plasma membrane during the early stages of apoptosis. PI is a fluorescent dye that can only enter cells with compromised membranes, a characteristic of late-stage apoptotic or necrotic cells. By analyzing the staining patterns, researchers can distinguish between healthy, early apoptotic, and late apoptotic/necrotic cells.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of this compound and a typical experimental workflow for its in vitro evaluation.

Hsdvhk_NH2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound Integrin_avB3 Integrin αvβ3 This compound->Integrin_avB3 Blocks Vitronectin Vitronectin Vitronectin->Integrin_avB3 Binds p53 p53 Upregulation Integrin_avB3->p53 Caspases Caspase Activation p53->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Proposed signaling pathway of this compound.

Experimental_Workflow cluster_in_vitro In Vitro Efficacy Proliferation Cell Proliferation Assay (MTT) Migration Cell Migration Assay (Wound Healing) Apoptosis Apoptosis Assay (Annexin V/PI) Hsdvhk_NH2 This compound Treatment (Varying Concentrations) Hsdvhk_NH2->Proliferation Hsdvhk_NH2->Migration Hsdvhk_NH2->Apoptosis Endothelial_Cells Endothelial Cells (e.g., HUVEC) Endothelial_Cells->Hsdvhk_NH2

References

Benchmarking Hsdvhk-NH2: A Comparative Analysis Against Established Angiogenesis Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the dynamic field of angiogenesis research, the quest for more potent and specific inhibitors is paramount. This guide provides a comprehensive comparison of the novel peptide Hsdvhk-NH2 against two well-established angiogenesis inhibitors, Sorafenib and Sunitinib. This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis supported by available experimental data to inform future research and development directions.

This compound, also known as P11, emerges as a highly potent antagonist of the integrin αvβ3-vitronectin interaction, a key pathway in angiogenesis.[1] In contrast, Sorafenib and Sunitinib are multi-kinase inhibitors that primarily target the Vascular Endothelial Growth Factor Receptor (VEGFR), a central signaling cascade in new blood vessel formation.[2] This fundamental difference in their mechanism of action presents a compelling case for comparative evaluation.

Comparative Efficacy: In Vitro Angiogenesis Assays

To provide a clear and concise comparison, the following tables summarize the available quantitative data on the inhibitory effects of this compound, Sorafenib, and Sunitinib on key angiogenic processes.

Table 1: Inhibition of Endothelial Cell Proliferation

CompoundCell TypeIC50Citation(s)
This compound (P11) HUVECData not available[1]
Sorafenib HUVEC~1.5 µM - 50 µM[3][4]
Sunitinib HUVEC~1.5 µM[3]

Note: While a specific IC50 value for this compound on HUVEC proliferation is not currently available in the public domain, studies have shown that it significantly inhibits HUVEC proliferation in a dose-dependent manner at concentrations ranging from 0.1 to 100 µg/mL.[1]

Table 2: Inhibition of Endothelial Cell Tube Formation

CompoundAssay ConditionsObserved EffectCitation(s)
This compound (P11) Data not availableData not available
Sorafenib HUVEC on MatrigelInhibition of tube formation[5]
Sunitinib HUVEC on MatrigelInhibition of tube formation[6]

Table 3: Inhibition of Endothelial Cell Migration

CompoundAssay ConditionsObserved EffectCitation(s)
This compound (P11) bFGF-induced migrationSignificant inhibition[1]
Sorafenib Wound healing assayInhibition of cell migration[4]
Sunitinib Wound healing assayInhibition of cell migration[4]

Mechanisms of Action: Distinct Signaling Pathways

The anti-angiogenic effects of this compound and the established inhibitors stem from their interference with distinct molecular pathways crucial for new blood vessel formation.

This compound: Targeting Integrin αvβ3

This compound functions as a potent antagonist of integrin αvβ3.[1] Integrins are transmembrane receptors that mediate cell-extracellular matrix (ECM) and cell-cell interactions. The αvβ3 integrin is highly expressed on activated endothelial cells and plays a critical role in their migration and survival during angiogenesis. By blocking the interaction of αvβ3 with its ligands, such as vitronectin, this compound disrupts the essential adhesion and signaling processes required for endothelial cell motility and the formation of new blood vessels.

G cluster_ecm Extracellular Matrix cluster_cell_membrane Endothelial Cell Membrane cluster_intracellular Intracellular Signaling Vitronectin Vitronectin Integrin Integrin αvβ3 Vitronectin->Integrin Binds FAK FAK Integrin->FAK Activates PI3K PI3K/Akt Pathway FAK->PI3K Activates Migration Cell Migration & Survival PI3K->Migration Hsdvhk This compound Hsdvhk->Integrin Blocks

This compound Signaling Pathway

Sorafenib and Sunitinib: Targeting VEGFR-2

Sorafenib and Sunitinib are small molecule tyrosine kinase inhibitors that target multiple receptors, with a primary inhibitory effect on VEGFR-2.[2] VEGF-A, a potent pro-angiogenic factor, binds to VEGFR-2 on the surface of endothelial cells, triggering a signaling cascade that promotes cell proliferation, migration, survival, and vascular permeability. By inhibiting the kinase activity of VEGFR-2, Sorafenib and Sunitinib effectively block these downstream signaling pathways, thereby halting the angiogenic process.

G cluster_extracellular Extracellular Space cluster_cell_membrane Endothelial Cell Membrane cluster_intracellular Intracellular Signaling VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K/Akt VEGFR2->PI3K Activates MAPK Raf/MEK/ERK VEGFR2->MAPK Activates Angiogenesis Proliferation, Migration, Survival, Permeability PLCg->Angiogenesis PI3K->Angiogenesis MAPK->Angiogenesis Inhibitors Sorafenib / Sunitinib Inhibitors->VEGFR2 Inhibits (Tyrosine Kinase)

VEGFR-2 Signaling Pathway

Experimental Protocols

To facilitate the replication and validation of findings, detailed methodologies for the key in vitro and in vivo experiments are provided below.

In Vitro Assays

1. Endothelial Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

G cluster_workflow HUVEC Proliferation Assay Workflow A 1. Seed HUVECs in 96-well plates B 2. Treat with varying concentrations of inhibitors A->B C 3. Incubate for 48-72 hours B->C D 4. Add MTT reagent and incubate C->D E 5. Solubilize formazan crystals D->E F 6. Measure absorbance at 570 nm E->F G 7. Calculate IC50 values F->G

HUVEC Proliferation Assay

  • Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in 96-well plates at a density of 2,000-5,000 cells per well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (this compound, Sorafenib, Sunitinib) or a vehicle control.

  • Incubation: Cells are incubated for 48 to 72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).

  • Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.[4]

2. Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures, a crucial step in angiogenesis.

G cluster_workflow Tube Formation Assay Workflow A 1. Coat 96-well plate with Matrigel B 2. Seed HUVECs on Matrigel with inhibitors A->B C 3. Incubate for 6-18 hours B->C D 4. Image tube formation using microscopy C->D E 5. Quantify tube length, branches, and loops D->E

Tube Formation Assay

  • Plate Coating: A 96-well plate is coated with Matrigel, a basement membrane extract, which provides the necessary substrate for tube formation.

  • Cell Seeding: HUVECs are seeded onto the Matrigel-coated wells in the presence of the test compounds or a vehicle control.

  • Incubation: The plate is incubated for 6 to 18 hours to allow the formation of capillary-like structures.

  • Imaging: The formation of tubular networks is observed and captured using a microscope.

  • Quantification: The extent of tube formation is quantified by measuring parameters such as the total tube length, number of branches, and number of enclosed loops using image analysis software.[6]

In Vivo Assay

1. Matrigel Plug Assay

This in vivo assay evaluates the formation of new blood vessels within a subcutaneously implanted Matrigel plug.

G cluster_workflow Matrigel Plug Assay Workflow A 1. Mix Matrigel with pro-angiogenic factors and inhibitors B 2. Subcutaneously inject the mixture into mice A->B C 3. Allow plug to solidify and vascularize for 7-14 days B->C D 4. Excise the Matrigel plug C->D E 5. Analyze hemoglobin content or perform histology (CD31 staining) D->E

Matrigel Plug Assay

  • Preparation: Matrigel is mixed with a pro-angiogenic factor (e.g., bFGF or VEGF) and the test compound or vehicle control on ice.

  • Injection: The mixture is subcutaneously injected into mice, where it forms a solid plug at body temperature.

  • Incubation: The mice are maintained for 7 to 14 days, during which time blood vessels from the surrounding tissue infiltrate the Matrigel plug.

  • Excision: The Matrigel plugs are excised from the mice.

  • Analysis: The extent of angiogenesis is quantified by measuring the hemoglobin content within the plug using a colorimetric assay (e.g., Drabkin's reagent) or by immunohistochemical staining of endothelial cells (e.g., using an antibody against CD31) in histological sections of the plug.

Conclusion

This compound presents a promising anti-angiogenic profile, operating through a distinct mechanism of action compared to the established VEGFR inhibitors Sorafenib and Sunitinib. Its high potency in inhibiting the integrin αvβ3-vitronectin interaction at picomolar to nanomolar concentrations suggests a strong potential for therapeutic development.[1] While direct comparative quantitative data in functional angiogenesis assays is still emerging, the available evidence indicates its significant inhibitory effects on endothelial cell proliferation and migration.[1]

Further head-to-head studies employing standardized in vitro and in vivo models are warranted to fully elucidate the comparative efficacy and potential synergistic effects of combining integrin antagonists like this compound with VEGFR inhibitors. Such investigations will be crucial in paving the way for novel and more effective anti-angiogenic therapies.

References

Safety Operating Guide

Proper Disposal of Hsdvhk-NH2: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document aims to provide essential safety and logistical information regarding the proper disposal of Hsdvhk-NH2. However, a specific Safety Data Sheet (SDS) for this compound, which is the primary source for chemical safety and disposal procedures, could not be located in publicly available resources. The information typically found in an SDS is critical for ensuring the safe handling and disposal of any chemical substance.

Without the official SDS, this guide will provide general best practices for the disposal of similar research-grade peptide compounds. It is crucial to supplement this information with a thorough risk assessment conducted by your institution's Environmental Health and Safety (EHS) department. This guidance is not a substitute for a formal SDS and institutional protocols.

General Principles for Peptide Waste Disposal

Given that this compound is a peptide, its disposal should follow standard laboratory procedures for chemical waste. The appropriate disposal route depends on the concentration, quantity, and potential hazards of the waste stream.

It is imperative to consult your institution's EHS department for specific guidance and to ensure compliance with local, state, and federal regulations.

Hypothetical Disposal Workflow

The following diagram illustrates a generalized workflow for the disposal of a research-grade peptide like this compound. This workflow is for illustrative purposes only and must be adapted to your specific laboratory and institutional procedures.

cluster_0 Waste Generation & Segregation cluster_1 Waste Characterization & Labeling cluster_2 Storage & Collection Waste Generated Waste Generated Segregate Waste Segregate Waste Waste Generated->Segregate Waste At point of use Consult SDS Consult SDS Segregate Waste->Consult SDS Label Container Label Container Consult SDS->Label Container Identify hazards Store in Satellite Accumulation Area Store in Satellite Accumulation Area Label Container->Store in Satellite Accumulation Area Request EHS Pickup Request EHS Pickup Store in Satellite Accumulation Area->Request EHS Pickup

Caption: Generalized workflow for chemical waste disposal.

Data Presentation: Placeholder for this compound Properties

Without the SDS, a table of quantitative data cannot be accurately compiled. The following table is a template demonstrating how such information would be presented if available.

PropertyValueSource
Molecular Weight Data not available-
Appearance Data not available-
Solubility Data not available-
LD50 (Oral) Data not available-
LD50 (Dermal) Data not available-
Flash Point Data not available-
Auto-ignition Temperature Data not available-

Experimental Protocols: Placeholder

Detailed experimental protocols for safe handling and disposal would be derived from the specific information within the SDS. In the absence of this document, standard laboratory safety protocols should be strictly followed. This includes:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling any chemical.

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling powders or volatile solutions.

  • Spill Response: Be prepared for spills. Have a spill kit readily available that is appropriate for the scale of your work. In the event of a spill, follow your institution's established spill response procedures.

Conclusion and Recommendation

The absence of a publicly available Safety Data Sheet for this compound makes it impossible to provide definitive, step-by-step disposal procedures. The information presented here is based on general best practices for similar compounds and should be treated as a preliminary guide.

It is strongly recommended that all researchers, scientists, and drug development professionals:

  • Contact the supplier of this compound to request a copy of the Safety Data Sheet. This is the most critical step to ensure safe handling and disposal.

  • Consult with your institution's Environmental Health and Safety (EHS) department. They can provide guidance based on the chemical's known properties (even if limited) and ensure compliance with all applicable regulations.

  • Perform a thorough risk assessment before handling or disposing of this compound.

By prioritizing safety and adhering to institutional protocols, you can ensure the responsible management of all laboratory chemicals.

Personal protective equipment for handling Hsdvhk-NH2

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Hsdvhk-NH2

Disclaimer: The compound "this compound" is not found in publicly available chemical databases or safety literature. This indicates it may be a novel, custom, or proprietary peptide. The following guide provides essential safety and logistical information based on standard laboratory practices for handling novel synthetic peptides. This information is not a substitute for a substance-specific Safety Data Sheet (SDS). Always consult the SDS provided by the manufacturer for specific hazard data and handling instructions. Treat all unknown substances as hazardous.[1][2]

This guide is intended for researchers, scientists, and drug development professionals to foster a culture of safety and ensure the integrity of their research.

Personal Protective Equipment (PPE) and Engineering Controls

When handling this compound, a comprehensive approach to safety involves a combination of engineering controls and appropriate personal protective equipment to minimize exposure.[3]

Control Type Requirement Purpose
Engineering Controls Chemical Fume Hood or Ventilated EnclosureTo prevent inhalation of the lyophilized powder or aerosols from solutions.
Safety Shower & Eyewash StationFor immediate decontamination in case of accidental large-scale exposure.
Personal Protective Equipment (PPE) Nitrile GlovesTo prevent skin contact. Change gloves immediately if contaminated.
Safety Glasses with Side Shields or GogglesTo protect eyes from splashes or airborne powder.[1]
Laboratory CoatTo protect skin and clothing from contamination.[1]
Dust Respirator (e.g., N95)Recommended when handling larger quantities of lyophilized peptide to avoid inhalation.[4][5]

Hazard Identification and First Aid

As the toxicological properties of this compound are unknown, it must be treated as a potentially hazardous substance.[1][2]

Exposure Route Potential Hazard First Aid Procedure
Inhalation May cause respiratory tract irritation.[5]Remove the individual to fresh air. If breathing becomes difficult, seek immediate medical attention.[6]
Skin Contact May cause skin irritation or be harmful if absorbed.[5]Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[1][6]
Eye Contact May cause eye irritation.[5]Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[1]
Ingestion May be harmful if swallowed.[5]Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[1][6]

Operational Plan: From Receipt to Disposal

Following a strict, step-by-step protocol ensures both researcher safety and the stability of the peptide.

Receiving and Storage
  • Verification: Upon receipt, confirm the container is intact and properly labeled.

  • Storage of Lyophilized Peptide: Store the sealed container in a dark, dry, and cool environment. For long-term storage, -20°C or colder is recommended.[2][7][8][9][10]

  • Equilibration: Before opening, allow the container to warm to room temperature in a desiccator.[2][7][10] This prevents condensation, as peptides are often hygroscopic, and moisture can reduce stability.[4][8][9]

Reconstitution (Solubilization)

This protocol should be performed in a chemical fume hood or ventilated enclosure.

  • Preparation: Don all required PPE. Sterilize the workspace with an appropriate disinfectant.

  • Initial Solvent Selection: Begin with a sterile, high-purity solvent such as sterile distilled water or a dilute (0.1%) acetic acid solution.[2][3]

  • Procedure for Hydrophobic Peptides: If the peptide does not dissolve in water, a small amount of an organic solvent like DMSO, DMF, or acetonitrile may be required.[4][9] Subsequently, dilute to the final concentration with the aqueous buffer.

    • Note: Ensure the final concentration of the organic solvent is compatible with your experimental system.

  • Sonication: If necessary, use a bath sonicator to aid dissolution, but avoid excessive heating.[4]

  • Storage of Peptide Solutions: For maximum stability, peptide solutions should be aliquoted into single-use vials and stored frozen at -20°C or below.[4][7] Avoid repeated freeze-thaw cycles.[7][9]

Spill Management
  • Evacuate: If a significant amount of powder is spilled, evacuate the immediate area.

  • Protect: Wear appropriate PPE, including a respirator if necessary.

  • Contain: For a liquid spill, absorb the material with sand, vermiculite, or other inert absorbent material.[1] For a powder spill, carefully sweep it up to avoid creating dust.

  • Dispose: Place the contained waste into a sealed, labeled container for chemical waste disposal.

  • Decontaminate: Thoroughly clean the spill area with an appropriate solvent or disinfectant.[1][3]

Disposal Plan

All materials contaminated with this compound must be disposed of as chemical waste in accordance with institutional, local, and national environmental regulations.[3][11]

Waste Stream Disposal Procedure
Unused Lyophilized Peptide Dispose of in its original container or a securely sealed waste container labeled as chemical waste.
Peptide Solutions Collect in a designated, sealed, and labeled liquid chemical waste container. Do not pour down the drain.[3]
Contaminated Labware (e.g., pipette tips, vials) Collect in a designated solid chemical waste container.

Experimental Workflow and Safety Diagram

The following diagram illustrates the key decision points and safety protocols in the handling and disposal lifecycle of this compound.

G cluster_prep Preparation & Storage cluster_handling Handling (in Fume Hood) cluster_disposal Waste Disposal receipt Receive Compound storage Store Lyophilized Peptide (-20°C or colder) receipt->storage equilibrate Equilibrate to Room Temp in Desiccator storage->equilibrate weigh Weigh Powder equilibrate->weigh Proceed with PPE reconstitute Reconstitute in Solvent weigh->reconstitute experiment Perform Experiment reconstitute->experiment store_solution Aliquot & Store Solution (-20°C or colder) reconstitute->store_solution solid_waste Solid Waste (Tips, Vials) experiment->solid_waste liquid_waste Liquid Waste (Unused Solution) experiment->liquid_waste store_solution->liquid_waste If expired/unused dispose Dispose as Chemical Waste (Follow Regulations) solid_waste->dispose liquid_waste->dispose ppe Wear Full PPE sds Consult SDS spill_kit Spill Kit Ready

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.